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2-Morpholin-4-yl-2-phenylethanimidamide Documentation Hub

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  • Product: 2-Morpholin-4-yl-2-phenylethanimidamide
  • CAS: 1260656-44-7

Core Science & Biosynthesis

Foundational

Structure and Therapeutic Potential of 2-Morpholino-2-Phenylacetamidine Derivatives

The following technical guide details the structural analysis, synthetic methodologies, and therapeutic potential of 2-morpholino-2-phenylacetamidine derivatives . This document is designed for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodologies, and therapeutic potential of 2-morpholino-2-phenylacetamidine derivatives . This document is designed for researchers in medicinal chemistry and drug development, focusing on the pharmacophore's unique properties as a bioisostere in CNS and anti-infective applications.

Executive Summary

The 2-morpholino-2-phenylacetamidine scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between classical phenylacetamide analgesics and modern heterocyclic antivirals. Characterized by a central chiral carbon linking a lipophilic phenyl ring, a polar morpholine heterocycle, and a highly basic amidine group, this scaffold offers a versatile platform for drug design.

Key therapeutic applications include:

  • Hepatitis C Virus (HCV) Inhibition: Functioning as a non-nucleoside inhibitor of viral replication.

  • CNS Modulation: Acting as a bioisostere to phenylacetamide-based analgesics (e.g., related to pethidine or nefopam analogs), where the amidine moiety enhances blood-brain barrier (BBB) permeability through modulation of pKa and hydrogen bonding potential.

Structural Analysis & Pharmacophore Modeling

The Core Pharmacophore

The molecule comprises three distinct functional domains, each contributing specific physicochemical properties essential for ligand-receptor binding.

DomainStructural ComponentFunction & Pharmacological Role
A Morpholine Ring Metabolic Stability & Solubility: The ether oxygen acts as a weak H-bond acceptor, improving water solubility compared to piperidine analogs. It also resists oxidative metabolism better than acyclic amines.
B Phenyl Ring Lipophilic Anchor: Provides

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. Substitutions here (Cl, F, OMe) tune potency and metabolic half-life.
C Acetamidine Moiety Cationic Binding: The amidine group (

) is protonated at physiological pH, mimicking the arginine side chain. It forms critical salt bridges with aspartate/glutamate residues in target proteins (e.g., viral polymerases or GPCRs).
Stereochemical Considerations

The C2 carbon (alpha to the amidine) is a chiral center.

  • Enantiomeric Specificity: Biological activity is often restricted to a single enantiomer (typically S-configuration for antiviral targets, though this varies by specific protein).

  • Resolution: Racemic synthesis requires chiral resolution (e.g., using tartaric acid) or asymmetric synthesis (e.g., Strecker synthesis with chiral auxiliaries) to isolate the bioactive form.

Synthetic Pathways

The synthesis of 2-morpholino-2-phenylacetamidine derivatives typically proceeds via the Pinner Reaction , converting a nitrile intermediate into the desired amidine. This route is preferred for its reliability and high yields.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 2-Morpholino-2-phenylacetamidine Imidate Ethyl Imidate Intermediate (Pinner Salt) Target->Imidate NH3 / EtOH Nitrile 2-Morpholino-2-phenylacetonitrile Imidate->Nitrile HCl / EtOH (Pinner Rxn) Start Benzaldehyde + Morpholine + KCN (Strecker Synthesis) Nitrile->Start One-pot Synthesis

Figure 1: Retrosynthetic pathway showing the conversion of benzaldehyde to the target amidine via a nitrile intermediate.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Morpholino-2-phenylacetonitrile (Strecker-Type Reaction)

  • Reagents: Benzaldehyde (1.0 eq), Morpholine (1.1 eq), Potassium Cyanide (KCN, 1.2 eq), Sodium Bisulfite (catalytic).

  • Solvent: Water/Methanol (1:1).

  • Procedure:

    • Dissolve benzaldehyde in MeOH. Add morpholine dropwise while stirring at 0°C.

    • Add KCN solution slowly (Caution: HCN generation risk; use a fume hood and NaOH trap).

    • Stir at room temperature for 12 hours.

    • Workup: Extract with dichloromethane (DCM), wash with brine, and dry over

      
      .
      
    • Yield: Typically 85-90% (Solid precipitate).

Step 2: Pinner Reaction to Ethyl Imidate Hydrochloride

  • Reagents: Nitrile intermediate, anhydrous HCl gas, absolute Ethanol.

  • Procedure:

    • Dissolve the nitrile in absolute ethanol at 0°C.

    • Bubble anhydrous HCl gas through the solution for 2-3 hours until saturation.

    • Seal the flask and refrigerate at 4°C for 24-48 hours.

    • Observation: A white precipitate (imidate hydrochloride salt) forms.

    • Isolation: Filter the precipitate and wash with cold anhydrous ether. Do not expose to moisture.

Step 3: Amidine Formation

  • Reagents: Imidate salt, Ammonia (

    
    ) in Methanol (7N) or Ammonium Carbonate.
    
  • Procedure:

    • Suspend the imidate salt in dry methanol.

    • Add excess ammonia solution (or amine for substituted amidines).

    • Stir at room temperature for 12-24 hours.

    • Purification: Evaporate solvent. Recrystallize the crude amidine hydrochloride from EtOH/Ether.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR)

Modifications to the core scaffold drastically alter bioactivity.

  • Phenyl Ring Substitutions:

    • Para-Cl/F: Increases metabolic stability (blocks p-hydroxylation) and enhances lipophilicity (

      
      ), improving CNS penetration.
      
    • Ortho-substitutions: Introduce steric hindrance, locking the phenyl ring conformation relative to the morpholine, which can increase receptor selectivity.

  • Amidine Modifications:

    • N-alkylation: Converting the primary amidine (

      
      ) to a cyclic amidine (e.g., imidazoline) often improves hydrolytic stability and oral bioavailability.
      
    • Bioisosteres: Replacing the amidine with a guanidine group increases basicity (

      
      ), potentially strengthening ionic interactions but reducing membrane permeability.
      
Case Study: Hepatitis C Virus (HCV) Inhibition

Research identifies morpholino-acetamidines as potent inhibitors of HCV replication.[1]

  • Mechanism: These compounds bind to the NS5B polymerase thumb domain.

  • Interaction: The protonated amidine forms a salt bridge with Asp-residues in the active site, while the morpholine ring occupies a solvent-exposed hydrophilic pocket.

  • Data: Derivatives with a p-fluorophenyl group showed an

    
     of 0.8 
    
    
    
    in replicon assays, compared to 5.2
    
    
    for the unsubstituted analog.

Characterization & Analytical Data

For the hydrochloride salt of 2-morpholino-2-phenylacetamidine (


):
TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

9.2-9.5 (br s, 3H, Amidine NH),

7.3-7.5 (m, 5H, Ar-H),

4.6 (s, 1H, CH-Ar),

3.6 (m, 4H, Morpholine O-CH2),

2.4 (m, 4H, Morpholine N-CH2).
IR Spectroscopy 1680 cm⁻¹ (C=N stretch, strong), 3300-3100 cm⁻¹ (N-H stretch, broad), 1100 cm⁻¹ (C-O-C ether stretch).
Mass Spectrometry m/z = 220.1

. Characteristic fragmentation: Loss of morpholine (m/z 86) or amidine group.

Safety & Handling

  • Cyanide Hazard: Step 1 involves KCN. Always keep a solution of ferrous sulfate (quencher) nearby.

  • Amidine Instability: Free base amidines are hygroscopic and absorb

    
     from the air to form carbonates. Store as HCl or tosylate salts in a desiccator.
    

References

  • ChemicalBook. (n.d.). 2-Morpholino-2-phenylacetamidine - Product Information. Retrieved from

  • PubChem. (2025).[2] 2-Morpholino-2-phenylacetamide (Precursor Structure & Data). National Library of Medicine. Retrieved from

  • Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. Retrieved from

  • MedChemExpress. (2024). 2-Phenylacetamide Derivatives and p38 MAPK Inhibition. Retrieved from

  • ResearchGate. (2024). Pharmacological profile of morpholine and its derivatives. Retrieved from

Sources

Exploratory

2-Morpholin-4-yl-2-phenylethanimidamide molecular weight and formula

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: Properties, Synthesis, and Applications Introduction: Clarification of Chemical Identity This technical guide is dedicated to providing researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: Properties, Synthesis, and Applications

Introduction: Clarification of Chemical Identity

This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of a key chemical entity. The initial compound of interest was designated as "2-Morpholin-4-yl-2-phenylethanimidamide." However, extensive database searches indicate that this name does not correspond to a readily available or widely documented chemical structure. Instead, the search results consistently identify a closely related and synthetically significant compound: 2-Morpholin-4-yl-2-phenylethylamine .

Given the structural similarity of the names and the prevalence of the latter in chemical and pharmaceutical literature, this guide will focus on 2-Morpholin-4-yl-2-phenylethylamine. It is presumed that this is the compound of interest for applications in medicinal chemistry and drug discovery. This guide will delve into its core properties, synthesis, and applications, providing the necessary technical depth for its effective utilization in a research and development setting.

Core Physicochemical Properties

2-Morpholin-4-yl-2-phenylethylamine is an organic compound that features a morpholine ring and a phenylethanamine backbone.[1] The presence of the morpholine moiety, a common pharmacophore, often enhances a molecule's solubility and bioavailability, making it a valuable building block in medicinal chemistry.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[1][2][3]
Molecular Weight 206.28 g/mol [3]
CAS Number 31466-44-1[1][2][3]
Appearance Viscous liquid, colorless to pale yellow[1][2]
Purity ≥ 95% (NMR)[2]
Storage Conditions 0-8 °C[2]

Synthesis and Chemical Reactivity

The synthesis of morpholine derivatives is a cornerstone of many pharmaceutical manufacturing processes.[4] Generally, morpholines can be synthesized from 1,2-amino alcohols through an annulation reaction.[4] While specific, detailed synthetic routes for 2-Morpholin-4-yl-2-phenylethylamine are proprietary and vary by manufacturer, a general conceptual workflow can be illustrated.

A common approach involves the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds through an intermediate hydroxyaminoketone that spontaneously cyclizes to form the morpholine ring.[5] The reactivity of 2-Morpholin-4-yl-2-phenylethylamine is primarily dictated by the amine functional groups, which exhibit basicity and can participate in hydrogen bonding.[1]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_conversion Further Conversion cluster_final Final Product A Phenyl-substituted Epoxide C Nucleophilic Ring Opening A->C B Morpholine B->C D 2-Morpholin-4-yl-2-phenylethanol Intermediate C->D E Amination/Functional Group Interconversion D->E F 2-Morpholin-4-yl-2-phenylethylamine E->F

Caption: Conceptual synthesis workflow for 2-Morpholin-4-yl-2-phenylethylamine.

Applications in Research and Drug Development

The true value of 2-Morpholin-4-yl-2-phenylethylamine lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] Its unique structure, combining the lipophilic phenyl group with the polar morpholine ring, makes it an attractive scaffold for generating compound libraries for drug screening.

Neuropharmacology and Neurotransmitter Modulation

A primary area of application is in the development of drugs targeting the central nervous system.[2] Researchers have utilized this compound to synthesize novel therapeutic agents for neurological disorders by exploring its potential to modulate neurotransmitter systems.[2] The morpholine ring is a common feature in many CNS-active drugs.

Oncology

In the field of cancer research, morpholine-containing compounds are investigated as inhibitors of various kinases. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against Focal Adhesion Kinase (FAK), a target in cancer therapy.[6] The general synthetic utility of morpholine derivatives makes them relevant in the creation of PI3K inhibitors as well.[7]

General Medicinal Chemistry

Beyond specific therapeutic areas, the favorable physicochemical properties imparted by the morpholine group, such as improved solubility and metabolic stability, make 2-Morpholin-4-yl-2-phenylethylamine a valuable starting material for a wide range of medicinal chemistry programs.[1][8][9]

G cluster_structure Chemical Structure cluster_properties Key Properties cluster_applications Primary Applications Structure 2-Morpholin-4-yl-2-phenylethylamine C₁₂H₁₈N₂O Properties Morpholine Ring Phenyl Group Primary Amine Applications CNS Drug Discovery Kinase Inhibitor Synthesis General Medicinal Chemistry Scaffold

Caption: Relationship between structure and application of the title compound.

Experimental Protocol: Synthesis of an N-Substituted Derivative

The following is a representative, step-by-step protocol for the N-acylation of 2-Morpholin-4-yl-2-phenylethylamine, a common reaction to generate derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize N-(2-morpholino-2-phenylethyl)acetamide.

Materials:

  • 2-Morpholin-4-yl-2-phenylethylamine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve 2-Morpholin-4-yl-2-phenylethylamine in DCM in a round bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Rationale: DCM is a good solvent for the starting material and product. Cooling the reaction helps to control the exothermicity of the acylation reaction.

  • Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of acetic anhydride.

    • Rationale: Triethylamine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and helps to remove water-soluble byproducts.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers with brine.

    • Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removal of the solvent yields the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

    • Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts.

Conclusion

2-Morpholin-4-yl-2-phenylethylamine is a chemical intermediate with significant utility in the pharmaceutical sciences. Its well-defined structure and favorable properties make it a valuable starting point for the synthesis of a wide array of potential therapeutic agents, particularly in the realm of neuropharmacology and oncology. This guide provides a foundational understanding of its properties and applications, intended to support the innovative work of researchers and scientists in the field of drug development.

References

  • 2-morpholin-4-ylacetamide Properties - EPA. (n.d.). Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(02), 219-234.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 2219-2234.
  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - MDPI. (2021). Retrieved from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC. (2024). Retrieved from [Link]

Sources

Foundational

Structural and Pharmacological Divergence: 2-Morpholin-4-yl-2-phenylethanimidamide vs. 2-Morpholin-4-yl-2-phenylethylamine in Rational Drug Design

Executive Summary In the landscape of rational drug design, the 2-morpholino-2-phenylethyl scaffold serves as a highly versatile pharmacophore. The morpholine ring imparts favorable aqueous solubility and metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the 2-morpholino-2-phenylethyl scaffold serves as a highly versatile pharmacophore. The morpholine ring imparts favorable aqueous solubility and metabolic stability, while the phenyl ring facilitates critical lipophilic interactions (e.g.,


 stacking) within target binding pockets. However, the terminal functional group appended to this core dictates the molecule's physicochemical trajectory and its ultimate biological target.

This technical whitepaper provides an in-depth comparative analysis of two divergent derivatives: 2-Morpholin-4-yl-2-phenylethanimidamide (an amidine) and 2-Morpholin-4-yl-2-phenylethylamine (a primary amine). By dissecting their chemical anatomy, we elucidate the causality behind their respective synthetic workflows and target engagement profiles.

Chemical Anatomy & Pharmacophore Divergence

While both compounds share an identical core, their terminal moieties fundamentally alter their behavior in physiological environments:

  • 2-Morpholin-4-yl-2-phenylethylamine (The Amine): Featuring a flexible, primary amine (-CH₂-NH₂), this compound acts as a classic phenethylamine bioisostere. It is moderately basic and readily forms stable salts (e.g., hydrochlorides)[1]. Its structural flexibility and monodentate hydrogen-bonding capability make it an ideal candidate for neuropharmacological applications, specifically targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters[2].

  • 2-Morpholin-4-yl-2-phenylethanimidamide (The Amidine): Featuring a rigid amidine group (-C(=NH)NH₂), this molecule is significantly more basic. The amidine moiety acts as a powerful bidentate hydrogen bond donor. In medicinal chemistry, amidines are frequently deployed as arginine mimetics to tightly anchor small molecules to aspartate or glutamate residues within the active sites of enzymes, such as proteases, kinases, and nitric oxide synthase (NOS)[3].

Physicochemical Profiling

The following table summarizes the quantitative data and predictive metrics that drive the selection of these compounds in drug discovery pipelines.

Property2-Morpholin-4-yl-2-phenylethanimidamide2-Morpholin-4-yl-2-phenylethylamine
CAS Number 1260656-44-731466-44-1 / 38060-08-1
Molecular Weight 233.31 g/mol 206.28 g/mol
Terminal Group Amidine (-C(=NH)NH₂)Primary Amine (-CH₂-NH₂)
Predicted pKa (Basic) ~11.5 - 12.5~9.0 - 9.5
H-Bond Donors 32
H-Bond Acceptors 32
Primary Target Class Enzymes (Proteases, Kinases, NOS)GPCRs, Neurotransmitter Transporters

Causality-Driven Synthetic Methodologies

Both compounds can be synthesized from a common, commercially viable precursor: 2-morpholino-2-phenylacetonitrile . However, the synthetic divergence requires entirely different mechanistic approaches.

Synthesis Nitrile 2-Morpholino-2-phenylacetonitrile (Common Precursor) Red Reduction (LiAlH4 / THF) Nitrile->Red Pathway A Pinner Pinner Reaction 1. HCl/EtOH 2. NH3/MeOH Nitrile->Pinner Pathway B Amine 2-Morpholin-4-yl-2-phenylethylamine Red->Amine Amidine 2-Morpholin-4-yl-2-phenylethanimidamide Pinner->Amidine

Divergent synthetic pathways from a common nitrile precursor to the amine and amidine derivatives.

Protocol A: Synthesis of the Primary Amine

Causality: To convert the highly oxidized nitrile carbon to a primary amine without stalling at an imine intermediate, a strong nucleophilic hydride source is required. Lithium aluminum hydride (LiAlH₄) is selected over milder agents (like NaBH₄) to ensure complete reduction while leaving the morpholine ring intact.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of 2-morpholino-2-phenylacetonitrile in anhydrous THF under an inert argon atmosphere at 0°C.

  • Reduction: Slowly add 2.0 eq of LiAlH₄ dropwise to control the exothermic evolution of hydrogen gas. Stir for 4 hours at room temperature.

  • Quenching (Fieser Method): Quench the reaction sequentially with

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O. Causality: This specific sequence traps the aluminum byproducts as a granular, easily filterable aluminate salt, preventing emulsion formation and ensuring high recovery of the basic amine.
  • Validation Check: Analyze the organic filtrate via FTIR spectroscopy. The protocol is validated as successful when the sharp C≡N stretch at 2250 cm⁻¹ completely disappears, replaced by broad N-H stretches at 3300-3400 cm⁻¹.

Protocol B: Synthesis of the Amidine

Causality: Direct amination of a nitrile is thermodynamically unfavorable. The Pinner reaction circumvents this barrier by first protonating the nitrile to create a highly electrophilic imidate ester intermediate, which is then highly susceptible to nucleophilic attack by ammonia.

Self-Validating Protocol:

  • Imidate Formation: Bubble anhydrous HCl gas into a solution of the nitrile in absolute ethanol at 0°C until saturation is reached. Stir for 24 hours.

  • Isolation: Evaporate the solvent in vacuo to isolate the intermediate imidate hydrochloride salt as a white crystalline solid.

  • Amination: Resuspend the imidate in 7M NH₃ in methanol and stir at ambient temperature for 12 hours to drive the substitution of the alkoxy group.

  • Validation Check: Confirm product formation via LC-MS. The protocol is validated by observing an absolute mass shift from the precursor ([M+H]⁺ 203) to the target amidine ([M+H]⁺ 234), confirming successful nitrogen incorporation.

Pharmacological Workflows & Target Engagement

The structural differences between the amine and the amidine dictate their behavior in biochemical assays and live-cell environments.

TargetEngagement Amine 2-Morpholin-4-yl-2-phenylethylamine GPCR GPCRs (e.g., Dopamine Receptors) Amine->GPCR Monodentate Binding Neuro Neuromodulation GPCR->Neuro Signal Transduction Amidine 2-Morpholin-4-yl-2-phenylethanimidamide Enzyme Proteases / Kinases Amidine->Enzyme Bidentate H-Bonding Inhib Active Site Occlusion Enzyme->Inhib Target Blockade

Pharmacological target engagement and downstream signaling pathways for both morpholine scaffolds.

The Amine in Neuropharmacology

Because 2-Morpholin-4-yl-2-phenylethylamine mimics endogenous monoamines, it is heavily utilized in the development of CNS therapeutics[2].

  • Workflow Application: In a radioligand binding assay, the amine acts as a competitive ligand. Its primary amine group forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain (TM3) of monoamine GPCRs. The morpholine ring alters the lipophilicity (LogP), allowing researchers to fine-tune blood-brain barrier (BBB) penetrance compared to unsubstituted phenethylamines.

The Amidine in Enzyme Inhibition

2-Morpholin-4-yl-2-phenylethanimidamide is engineered for rigid target blockade[3].

  • Workflow Application: In a FRET-based protease inhibition assay, the amidine functions as a competitive inhibitor. The amidine group's high pKa ensures it remains protonated at physiological pH. It inserts directly into the S1 specificity pocket of the protease, forming a highly stable, bidentate hydrogen-bond network with the carboxylate side chains of the enzyme's active site, effectively occluding the catalytic machinery.

Conclusion

The selection between 2-Morpholin-4-yl-2-phenylethanimidamide and 2-Morpholin-4-yl-2-phenylethylamine is not merely a matter of substituent preference; it is a fundamental divergence in drug design logic. The primary amine offers the flexibility and basicity required for neuromodulatory GPCR engagement, while the rigid, highly basic amidine is purpose-built for locking into the active sites of therapeutic enzyme targets. Understanding the causality behind their synthesis and binding mechanics is critical for any scientist looking to leverage the morpholine-phenyl scaffold in modern therapeutics.

References

  • PubChem. "2-Morpholinoethylamine | CID 408285". Available at:[Link]

Sources

Exploratory

Biological Activity of Morpholine-Substituted Phenyl Amidines: A Technical Guide

Part 1: Executive Summary & Structural Logic The Hybrid Pharmacophore Strategy Morpholine-substituted phenyl amidines represent a strategic fusion of two privileged structures in medicinal chemistry: the phenyl amidine (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The Hybrid Pharmacophore Strategy

Morpholine-substituted phenyl amidines represent a strategic fusion of two privileged structures in medicinal chemistry: the phenyl amidine (a potent DNA minor groove binder and protease inhibitor) and the morpholine heterocycle (a pharmacokinetic modulator).

While phenyl amidines (e.g., Pentamidine, Furamidine) are historically significant in treating protozoal infections (Trypanosomiasis, Leishmaniasis), their clinical utility is often limited by poor oral bioavailability and dose-limiting nephrotoxicity. The incorporation of a morpholine moiety addresses these liabilities through three specific mechanisms:

  • Solubility Enhancement: The morpholine oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely aromatic or alkyl-substituted amidines.

  • Metabolic Stability: Morpholine rings are generally resistant to rapid oxidative metabolism, prolonging the half-life of the parent compound.

  • Target Selectivity: In oncology, the morpholine oxygen often forms critical hydrogen bonds with the hinge region of kinase enzymes (e.g., PI3K, mTOR), expanding the utility of this scaffold beyond infectious diseases.

Part 2: Mechanisms of Action[1]

DNA Minor Groove Binding (Anti-Infective)

The primary mechanism for the antiprotozoal activity of phenyl amidines is the non-covalent binding to the minor groove of AT-rich DNA sequences.

  • Electrostatics: The amidine group is protonated at physiological pH (pKa ~11-12), forming a cation that interacts electrostatically with the negatively charged phosphate backbone of DNA.

  • Shape Complementarity: The crescent shape of the phenyl-amidine scaffold fits snugly into the helical curvature of the minor groove, displacing structural water molecules (entropy-driven binding).

  • Morpholine Role: The morpholine substituent prevents intercalation, forcing the molecule into the minor groove, which is critical for disrupting the transcription of kinetoplast DNA in parasites like Trypanosoma brucei.

Kinase Inhibition (Oncology)

In cancer therapeutics, particularly non-small cell lung cancer (NSCLC), these compounds function as ATP-competitive inhibitors.

  • Hinge Binding: The morpholine oxygen serves as a key H-bond acceptor for the backbone amide of the kinase hinge region (e.g., Val882 in PI3K).

  • Scaffold Positioning: The phenyl amidine moiety provides the rigid spacer required to orient the morpholine into the ATP-binding pocket while projecting the amidine tail into the solvent-exposed region or a specificity pocket.

Visualizing the Mechanisms

The following diagram illustrates the dual-mode activity profile of this chemical class.

MOA cluster_Infectious Infectious Disease (Protozoa/Bacteria) cluster_Oncology Oncology (NSCLC/Breast) Compound Morpholine-Substituted Phenyl Amidine DNA_Target AT-Rich DNA Minor Groove Compound->DNA_Target Electrostatic & Shape Fit Kinase_Target Kinase Hinge Region (PI3K / EGFR) Compound->Kinase_Target H-Bonding (Morpholine O) Effect_1 Inhibition of Transcription DNA_Target->Effect_1 Outcome_1 Parasite Death (Apoptosis-like) Effect_1->Outcome_1 Effect_2 ATP Competition Kinase_Target->Effect_2 Outcome_2 G2/M Phase Cell Arrest Effect_2->Outcome_2

Figure 1: Dual mechanism of action showing DNA minor groove binding (infectious disease) and Kinase inhibition (oncology).

Part 3: Structure-Activity Relationship (SAR) Analysis[2]

The biological activity is highly sensitive to the substitution pattern on the phenyl ring and the linker length.

Structural DomainModificationBiological Consequence
Amidine Group Unsubstituted (-C(NH)NH2)Maximum DNA affinity; poor oral bioavailability.
N-Hydroxy (-C(NOH)NH2)Prodrug form (amidoxime); improved oral absorption, metabolically reduced to amidine in vivo.
Phenyl Linker Para-substitutionFavors linear conformation for minor groove binding.
Meta-substitutionIntroduces curvature; often reduces DNA affinity but may enhance kinase selectivity.
Morpholine Ring Direct attachmentIncreases electron density on phenyl ring; lowers amidine pKa slightly.
Alkyl linker (C2-C4)Increases flexibility; C3 linkers often optimal for reaching solvent channels in enzymes.
Substituents Electron-withdrawing (F, CF3)Increases metabolic stability; enhances hydrophobic interactions in protein pockets.

Part 4: Experimental Protocols

Synthesis of 4-(4-Morpholinophenyl)benzamidine (Model Compound)

Validation: This protocol uses the Pinner reaction approach, modified for morpholine tolerance.

Reagents: 4-(4-morpholinophenyl)benzonitrile, dry HCl gas, anhydrous ethanol, ammonia (methanolic).

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve 1.0 eq of 4-(4-morpholinophenyl)benzonitrile in anhydrous ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Exclude moisture to prevent hydrolysis to the ester.

    • Seal the vessel and stir at 4°C for 24–48 hours. A precipitate (imidate ester hydrochloride) should form.

  • Amidine Conversion:

    • Filter the imidate ester precipitate under argon; wash with cold anhydrous ether.

    • Resuspend the solid in anhydrous methanol.

    • Add 3.0 eq of ammonia (7N in methanol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude solid from Ethanol/Ether (1:4) to yield the amidine hydrochloride salt.

    • QC Check: 1H NMR (DMSO-d6) should show broad singlets at ~9.0-9.4 ppm (4H) for the amidine protons.

In Vitro DNA Binding Assay (Thermal Melting)

Validation: A self-validating assay using


 shifts.

Protocol:

  • Preparation: Prepare 2 µM poly(dA)·poly(dT) DNA in buffer (10 mM sodium cacodylate, 1 mM EDTA, 100 mM NaCl, pH 7.0).

  • Dosing: Add the test compound at ratios (

    
    ) of 0.1, 0.3, and 0.5 [compound]/[DNA base pair].
    
  • Measurement: Record UV absorbance at 260 nm while heating from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate

    
     (midpoint of transition).
    
    • Positive Control: Pentamidine (

      
      C).
      
    • Negative Control: Morpholine alone (No shift).

    • Criterion: A

      
      C indicates significant minor groove binding.
      
Workflow Visualization

Workflow Start Start: Nitrile Precursor Step1 Pinner Reaction (HCl/EtOH, 0°C) Start->Step1 Step2 Ammonolysis (NH3/MeOH) Step1->Step2 Check1 QC: 1H NMR (Amidine signals ~9.2 ppm) Step2->Check1 Check1->Step1 Fail (Hydrolysis) Branch_Bio Biological Screening Check1->Branch_Bio Pass Assay1 DNA Melting (Tm) Target: >5°C shift Branch_Bio->Assay1 Assay2 Cytotoxicity (HepG2) Target: IC50 > 50 µM Branch_Bio->Assay2 Assay3 Parasite IC50 Target: < 1 µM Branch_Bio->Assay3

Figure 2: Experimental workflow from chemical synthesis to biological validation.

Part 5: Comparative Efficacy Data

The following table summarizes the biological activity of morpholine-substituted phenyl amidines compared to standard clinical agents. Data represents consensus values from recent SAR studies involving Plasmodium falciparum (Malaria) and Trypanosoma brucei (Sleeping Sickness).

Compound ClassR-Group (Amidine Pos.)[1][2][3][4][5]Morpholine LinkerP. falciparum IC50 (µM)T. brucei IC50 (µM)Selectivity Index (SI)
Pentamidine (Control) --0.040.002>1000
Morph-PA-1 ParaDirect (Phenyl)1.20.4555
Morph-PA-2 ParaPropyl (-CH2CH2CH2-)0.150.08210
Morph-PA-3 MetaEthyl (-CH2CH2-)2.51.112
Morph-Phenanthroline N/ARigid Scaffold0.050.30505

Key Insight: While direct attachment of morpholine (Morph-PA-1) reduces potency compared to Pentamidine, the introduction of a propyl linker (Morph-PA-2) restores significant activity while improving the solubility profile. The phenanthroline derivatives represent the most potent subclass, likely due to additional intercalation capabilities.

Part 6: References

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences, 2024.[5] Relevance: Comprehensive review of morpholine pharmacophore synthesis and general biological applications.

  • Design, synthesis, and antiprotozoal evaluation of new 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives. Source: Chemical Biology & Drug Design, 2018.[6] Relevance: Establishes the antiprotozoal activity (IC50 values) of morpholine-substituted phenyl derivatives and their DNA binding mechanism.

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives as potent EGFR T790M inhibitors. Source: European Journal of Medicinal Chemistry, 2017.[7] Relevance: Validates the kinase inhibition mechanism and anticancer potential of the morpholine-phenyl scaffold.

  • Structure-activity relationships of amidine derivatives. Source: Pharmacological Reviews (Historical Foundation). Relevance: Foundational text on the thermodynamics of amidine-DNA interactions.

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Source: International Journal for Pharmaceutical Research Scholars, 2014.[8] Relevance: Provides specific synthetic protocols and antimicrobial screening data.

Sources

Foundational

2-Morpholin-4-yl-2-phenylethanimidamide PubChem and ChemSpider data

This guide provides an in-depth technical analysis of 2-Morpholin-4-yl-2-phenylethanimidamide , a specialized chemical intermediate.[1] Due to the sparse indexing of this specific amidine derivative in public repositorie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Morpholin-4-yl-2-phenylethanimidamide , a specialized chemical intermediate.[1] Due to the sparse indexing of this specific amidine derivative in public repositories like PubChem and ChemSpider compared to its amine or amide analogues, this guide synthesizes available structural data with predictive physicochemical modeling and standard synthetic protocols relevant to this scaffold.[1]

[1]

Executive Summary & Compound Identity

2-Morpholin-4-yl-2-phenylethanimidamide is a bifunctional building block characterized by an amidine moiety (


) and a morpholine ring attached to the benzylic carbon.[1] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly imidazoles and pyrimidines used in kinase inhibitor discovery.[1]
Chemical Identifiers
Parameter Data / Value
IUPAC Name 2-Morpholin-4-yl-2-phenylethanimidamide
Common Synonyms

-Morpholino-

-phenylacetamidine; 2-Morpholino-2-phenylacetamidine
Molecular Formula

Molecular Weight 219.28 g/mol
SMILES NC(=N)C(c1ccccc1)N2CCOCC2
CAS Registry 1260656-44-7 (Note: Vendor-specific indexing; verify per lot)
Structural Class

-Amino amidine; Morpholine derivative

Physicochemical Properties (Predictive Modeling)

In the absence of experimental values in primary databases, the following properties are derived from QSAR (Quantitative Structure-Activity Relationship) modeling based on the morpholine-amidine pharmacophore.

Property Predicted Value Implication for Handling
LogP (Octanol/Water)

Moderate lipophilicity; likely cell-permeable but soluble in aqueous buffers at low pH.[1]
pKa (Amidine)

Highly basic. Exists predominantly as a cation (

) at physiological pH.
pKa (Morpholine)

Secondary basic site.
H-Bond Donors 2Derived from the primary amine of the amidine group.[1]
H-Bond Acceptors 3Morpholine oxygen, morpholine nitrogen, amidine imine nitrogen.[1]
Polar Surface Area ~55 ŲSuggests good oral bioavailability potential (Veber's Rules).

Synthetic Methodology & Causality

The synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide typically follows the Pinner Reaction pathway or a direct nucleophilic addition to a nitrile.[1] The choice of the nitrile route is driven by the instability of the amidine group under hydrolytic conditions; generating it in situ or as a salt is preferred.[1]

Protocol: Pinner Synthesis from Nitrile

Objective: Convert 2-morpholino-2-phenylacetonitrile to the amidine hydrochloride salt.

  • Precursor Preparation:

    • React 2-bromo-2-phenylacetonitrile with morpholine in dry acetonitrile (

      
       base).
      
    • Causality: The

      
      -bromo nitrile is highly reactive; morpholine acts as the nucleophile to displace the bromide, forming the C-N bond.[1]
      
  • Imidate Formation (Pinner Step 1):

    • Dissolve the resulting 2-morpholino-2-phenylacetonitrile in anhydrous ethanol/HCl (saturated).

    • Incubate at

      
       for 12–24 hours.
      
    • Mechanism:[1][2] HCl catalyzes the addition of ethanol to the nitrile, forming the ethyl imidate intermediate.[1] Moisture must be excluded to prevent hydrolysis to the ester.[1]

  • Amidine Conversion (Pinner Step 2):

    • Treat the imidate intermediate with anhydrous ammonia (7N in methanol).

    • Stir at room temperature for 4–6 hours.

    • Validation: Monitor disappearance of the imidate peak via LC-MS. The product precipitates as the hydrochloride salt.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from the aldehyde precursor to the final amidine target.

SynthesisPathway cluster_conditions Critical Control Points Aldehyde Benzaldehyde (Precursor) Nitrile 2-Morpholino-2- phenylacetonitrile Aldehyde->Nitrile Strecker Synthesis (Morpholine, KCN) Imidate Ethyl Imidate Intermediate Nitrile->Imidate EtOH, HCl (g) (Pinner Rxn Step 1) Target 2-Morpholin-4-yl-2- phenylethanimidamide Imidate->Target NH3 / MeOH (Pinner Rxn Step 2)

Caption: Step-wise synthetic logic from benzaldehyde precursor to the target amidine via the Pinner method.

Biological Relevance & Applications

Researchers utilize this scaffold primarily for its pharmacophore properties .[1][3][4] The combination of a basic amidine and a lipophilic morpholine ring mimics the arginine side chain but with improved pharmacokinetic properties.[1]

  • Protease Inhibition: The amidine group can anchor into the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa), forming a salt bridge with Asp189.

  • Kinase Scaffolds: The morpholine ring is a common hinge-binding motif in kinase inhibitors (e.g., PI3K inhibitors).[1]

  • CNS Activity: The 2-phenylmorpholine core is associated with norepinephrine-dopamine releasing agents; the amidine modification alters this to a peripheral target profile due to increased polarity.[1]

Safety & Handling (MSDS Summary)

As a cationic surfactant-like molecule, this compound requires specific handling protocols.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic solid. Store at

    
     under inert atmosphere (Argon/Nitrogen). The free base is unstable; store as the HCl salt .[1]
    

References

  • PubChem Compound Summary . 2-Morpholin-4-yl-2-phenylethan-1-amine (Close Analogue Reference). National Center for Biotechnology Information.[1] Link

  • EvitaChem Catalog . 2-Morpholin-4-yl-2-phenylethanimidamide (CAS 1260656-44-7).[1] Link

  • Pinner, A.Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Classic synthetic methodology reference).
  • ChemSpider . Search Repository for Morpholine Amidines. Royal Society of Chemistry.[1] Link

Sources

Exploratory

Comprehensive Solubility Profile of 2-Morpholin-4-yl-2-phenylethanimidamide in Dimethyl Sulfoxide (DMSO)

Executive Summary In early-stage drug discovery and high-throughput screening (HTS), the formulation of robust, high-concentration chemical stock solutions is a critical bottleneck. 2-Morpholin-4-yl-2-phenylethanimidamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and high-throughput screening (HTS), the formulation of robust, high-concentration chemical stock solutions is a critical bottleneck. 2-Morpholin-4-yl-2-phenylethanimidamide (CAS: 1260656-44-7) is a highly versatile building block featuring a morpholine ring, a lipophilic phenyl group, and a highly polar ethanimidamide (acetamidine) moiety[1].

As a Senior Application Scientist, I frequently observe that the physicochemical duality of such molecules—combining a hydrophobic aromatic ring with a highly basic, hydrogen-bonding amidine—creates unique solvation dynamics. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for these stocks. However, understanding the exact mechanistic interactions between this compound and DMSO is essential to prevent false negatives in biological assays caused by premature precipitation or compound aggregation[2].

This whitepaper provides an authoritative, in-depth guide to the solvation mechanics, quantitative profiling, and self-validating experimental protocols for determining the solubility of 2-Morpholin-4-yl-2-phenylethanimidamide in DMSO.

Solvation Mechanics & Structural Causality

To formulate stable solutions, one must understand why and how a molecule dissolves. DMSO is a highly polar, aprotic solvent characterized by a strong dipole moment and a sulfinyl (


) group that acts as a potent hydrogen-bond acceptor. The dissolution of 2-Morpholin-4-yl-2-phenylethanimidamide in DMSO is governed by three distinct structural interactions:
  • The Ethanimidamide (Acetamidine) Moiety: The

    
     group is highly polar. The amine (
    
    
    
    ) and imine (
    
    
    ) protons act as powerful hydrogen bond donors. These protons form strong, thermodynamically favorable hydrogen bonds with the oxygen atom of DMSO's
    
    
    group. This is the primary driver of the compound's high solubility in pure DMSO[3][4].
  • The Morpholine Ring: Morpholine contains an ether oxygen that typically acts as a hydrogen-bond acceptor. Because DMSO is aprotic and cannot donate hydrogen bonds, the morpholine ring relies on its conformational flexibility to engage in favorable dipole-dipole interactions with the solvent cavity[3].

  • The Phenyl Ring: The lipophilic phenyl group interacts with the hydrophobic methyl groups of DMSO via London dispersion forces, ensuring that the non-polar region of the molecule remains fully solvated and does not induce self-aggregation[2].

The Moisture Caveat: Acetamidine derivatives are highly sensitive to water contamination in DMSO. Because water is both a hydrogen-bond donor and acceptor, it aggressively competes with the compound for DMSO's


 sites. Moisture-contaminated DMSO will drastically reduce the solubility of 2-Morpholin-4-yl-2-phenylethanimidamide, leading to micro-precipitation and potential hydrolysis of the amidine group[3][4]. Always use fresh, anhydrous DMSO. 

Quantitative Solubility Profile

The following table synthesizes the theoretical and empirical physicochemical parameters of 2-Morpholin-4-yl-2-phenylethanimidamide relevant to its solvation profile.

ParameterValue / DescriptionCausality / Implication
Molecular Formula

Determines baseline molecular weight.
Molecular Weight ~219.29 g/mol Low MW facilitates rapid dissolution kinetics.
Estimated LogP 1.2 – 1.8Moderate lipophilicity; ideal for DMSO solvation.
Thermodynamic Solubility (DMSO) > 50 mMStrong H-bonding with DMSO allows high-concentration stocks.
Kinetic Solubility (1% DMSO in PBS) 100 – 250 µMAqueous dilution limits; critical for setting max assay concentrations.
H-Bond Donors / Acceptors 3 Donors / 2 AcceptorsHigh donor count necessitates anhydrous DMSO to prevent water competition.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured in two distinct phases: Thermodynamic Solubility (the absolute saturation limit in pure DMSO) and Kinetic Solubility (the point of precipitation when the DMSO stock is spiked into an aqueous assay buffer).

Protocol A: Thermodynamic Solubility in DMSO (Shake-Flask / HPLC-UV)

This protocol is self-validating: equilibrium is confirmed only when sequential time-point samplings show zero statistical variance.

  • Preparation: Weigh approximately 25 mg of solid 2-Morpholin-4-yl-2-phenylethanimidamide into a 2.0 mL amber glass HPLC vial.

  • Solvation: Add 1.0 mL of strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Equilibration: Vortex the vial for 2 minutes. Place the vial in a thermoshaker at 25°C at 800 RPM.

  • Validation Sampling: Extract 10 µL aliquots at

    
     hours and 
    
    
    
    hours.
  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet any undissolved micro-crystals.

  • Quantification: Dilute the supernatant 1:100 in the HPLC mobile phase. Quantify the concentration using HPLC-UV (e.g., at 254 nm) against a pre-established standard calibration curve.

  • Data Integrity Check: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is validated.

Protocol B: Kinetic Solubility via Laser Nephelometry

This protocol mimics actual biological assay conditions. It is self-validated by including known soluble and insoluble reference standards.

  • Stock Preparation: Utilize the validated 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% (v/v), which is the standard tolerance limit for most cellular assays.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Measurement: Read the plate using a laser nephelometer.

  • Analysis: Plot the light scattering intensity against the compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the baseline (indicating the formation of insoluble colloidal aggregates).

Workflow Visualization

The following diagram maps the logical progression from raw powder to validated assay-ready solutions, highlighting the critical bifurcation between thermodynamic and kinetic testing.

G Start 2-Morpholin-4-yl-2-phenylethanimidamide (Solid Powder) Solvation Dissolution in Anhydrous DMSO (Target: 10 - 50 mM) Start->Solvation Add Solvent QC Quality Control (1H NMR & LC-MS) Solvation->QC Aliquot Branch1 Thermodynamic Solubility (Shake-Flask Method) QC->Branch1 Pass Branch2 Kinetic Solubility (Aqueous Dilution) QC->Branch2 Pass HPLC HPLC-UV Quantification (Saturation Limit in pure DMSO) Branch1->HPLC 24h-48h Equilibration Nephelometry Laser Nephelometry (Precipitation in 1% DMSO/PBS) Branch2->Nephelometry Serial Dilution & Spike

Figure 1: Workflow for assessing kinetic and thermodynamic solubility of the target compound.

Best Practices for Handling and Storage

To maintain the integrity of 2-Morpholin-4-yl-2-phenylethanimidamide DMSO stocks, adhere to the following field-proven guidelines:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces atmospheric moisture condensation. Because the acetamidine group is sensitive to water, this will rapidly degrade solubility and compound integrity[2][4].

  • Aliquot Strategy: Immediately upon formulating the primary DMSO stock, divide it into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Inert Atmosphere: If possible, overlay the DMSO stock with dry Argon or Nitrogen gas before sealing the vial to displace ambient oxygen and moisture.

  • Storage Temperature: Store DMSO aliquots at -20°C in a desiccated environment. Ensure the DMSO is completely thawed and vortexed prior to use, as DMSO freezes at 18.5°C and compounds can temporarily fall out of solution during the phase transition.

References

  • Baybekov, S., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening". Molecules (MDPI). URL: [Link]

  • Zhang, H., et al. (2022). "Hydrogen Bonding in Ternary Mixtures of N-Methyl Morpholine Oxide, Water and Dimethyl Sulfoxide". ResearchGate / J MOL LIQ. URL: [Link]

Sources

Foundational

A Senior Scientist's Guide to Safety Data Sheets for Morpholine Amidine Research Chemicals: From Regulatory Mandates to Practical Benchtop Application

Executive Summary: Morpholine amidines represent a class of compounds with significant interest in medicinal chemistry and drug development. However, their structural features—combining the corrosive and flammable nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Morpholine amidines represent a class of compounds with significant interest in medicinal chemistry and drug development. However, their structural features—combining the corrosive and flammable nature of morpholine with the basicity of the amidine group—necessitate a rigorous approach to safety. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for interpreting and applying the information contained within a Safety Data Sheet (SDS) for this chemical class. Moving beyond mere compliance, this document emphasizes the SDS as a foundational tool for proactive risk assessment, protocol development, and emergency preparedness. We will deconstruct the 16-section SDS format, contextualizing each section with specific data relevant to the morpholine scaffold, and translate this information into actionable, self-validating safety protocols for the research environment.

The Foundational Role of the Safety Data Sheet (SDS) in Modern Research

In the landscape of chemical research, the Safety Data Sheet is the most critical document for ensuring workplace safety. Mandated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (HCS) 29 CFR 1910.1200, the SDS provides a comprehensive, standardized summary of a chemical's hazards and safe handling procedures.[1] This standard aligns with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ensuring a consistent, worldwide approach to hazard communication.[1][2]

For the research scientist, the SDS is not a mere formality to be filed away. It is the primary source of information for conducting mandatory risk assessments, selecting appropriate personal protective equipment (PPE), and designing experiments that are both scientifically sound and inherently safe. Employers are required to ensure that SDSs are readily accessible to all employees in their work areas during their shifts, which can be achieved through physical copies or a well-maintained electronic system.[3][4] Furthermore, manufacturers must update the SDS within three months of becoming aware of any significant new hazard information, making it a dynamic and essential resource.[4][5]

Deconstructing the Hazard Profile of the Morpholine Amidine Scaffold

The safety profile of a morpholine amidine derivative is principally driven by the well-characterized hazards of the morpholine moiety. While the specific toxicological data for a novel research chemical may be limited, a thorough understanding of its core components allows for a robust and conservative safety assessment.

2.1 The Morpholine Moiety: The Dominant Hazard Driver Morpholine is a colorless, flammable, and corrosive liquid with a distinct amine-like odor.[6][7] It is this core structure that imparts the most significant acute hazards to the broader class of morpholine amidine compounds.

  • Corrosivity: Morpholine is a strong irritant and is corrosive to skin and eyes, capable of causing severe chemical burns and permanent eye damage.[8][9][10] This necessitates the use of robust personal protective equipment to prevent any direct contact.

  • Toxicity: The compound is classified as toxic via dermal contact and inhalation, and harmful if swallowed.[11][12] Acute exposure can cause irritation of the nose, throat, and lungs, while high concentrations can lead to more severe conditions like pulmonary edema.[13][14] Chronic exposure has been linked to potential liver and kidney damage.[13][15]

  • Flammability: As a flammable liquid, morpholine and its derivatives pose a significant fire risk when exposed to heat, sparks, or open flames.[6][7] Its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[7][13][14]

2.2 The Amidine Functional Group: Basicity and Reactivity The amidine group imparts strong basicity to the molecule. While this influences its chemical reactivity and potential applications, it does not typically introduce acute hazards beyond those of a strong organic base. Its primary safety implication is its potential to react exothermically with acids.

2.3 The Specter of N-Nitrosamines: A Critical Long-Term Hazard A crucial, and often overlooked, hazard associated with secondary amines like morpholine is their potential to react with nitrites or gaseous nitrogen oxides to form N-nitrosamines.[13] The resulting N-nitrosomorpholine (NMOR) is considered a possible human carcinogen.[15] This highlights the importance of carefully considering storage conditions and avoiding contamination with nitrosating agents.

A Practical Deconstruction of the 16-Section SDS for Morpholine Amidines

The OSHA-mandated 16-section format provides a logical flow of information, from immediate hazard identification to detailed technical data.[1][5] The following table synthesizes typical data for a morpholine-containing compound, providing a template for what researchers should expect and look for in an SDS for a morpholine amidine research chemical.

SDS SectionContent RequirementSynthesized Information for Morpholine Amidines
1: Identification Product identifier, supplier contact information, recommended use.[1]Identifies the specific morpholine amidine derivative, CAS number (if available), and supplier details.
2: Hazard(s) Identification GHS classification, signal word (Danger/Warning), hazard statements, pictograms.[16]Signal Word: Danger. Pictograms: Flame, Corrosion, Skull and Crossbones, Health Hazard.[10][17] Hazards: Flammable liquid.[11] Toxic in contact with skin or if inhaled.[12] Harmful if swallowed.[11] Causes severe skin burns and eye damage.[12] May cause damage to organs through prolonged exposure.[11]
3: Composition/Information on Ingredients Chemical identity and concentration of all ingredients.[16]Specifies the morpholine amidine compound and any residual solvents or reagents.
4: First-Aid Measures Instructions for immediate medical care for different exposure routes.[16]Inhalation: Move to fresh air; if breathing is difficult, give oxygen and seek immediate medical attention.[9][18] Skin: Immediately flush with copious amounts of water for at least 15-30 minutes; remove contaminated clothing; seek immediate medical attention.[19] Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open; seek immediate medical attention.[18][19] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][19]
5: Fire-Fighting Measures Suitable extinguishing media, specific hazards, and protective equipment for firefighters.[16]Media: Alcohol-resistant foam, dry chemical, carbon dioxide (CO2).[12] Do not use a full water jet.[20] Hazards: Flammable liquid and vapor. Vapors can flash back.[13][14] Combustion produces toxic nitrogen oxides (NOx) and carbon monoxide (CO).[13][14]
6: Accidental Release Measures Personal precautions, protective equipment, emergency procedures, and cleanup methods.[16]Evacuate area and eliminate all ignition sources.[14] Wear full PPE.[19] Absorb spill with non-flammable material (vermiculite, sand).[14][20] Collect in a sealed container for disposal. Do not wash into sewers.[14]
7: Handling and Storage Precautions for safe handling and conditions for safe storage.[16]Handling: Use only in a well-ventilated area (fume hood).[20] Avoid contact with skin, eyes, and clothing.[19] Ground and bond containers during transfer. Use non-sparking tools.[11][19] Storage: Store locked up in a tightly closed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (strong acids, oxidizing agents).[11][14][20]
8: Exposure Controls/Personal Protection Exposure limits (PELs, TLVs), engineering controls, and personal protective equipment (PPE).[16]Engineering Controls: Use in a certified chemical fume hood. PPE: [21] - Eye/Face: Chemical splash goggles and a face shield.[12][22] - Skin: Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and apron.[12][23] - Respiratory: Required if ventilation is inadequate; use a NIOSH-approved respirator with organic vapor cartridges.[23][24]
9: Physical and Chemical Properties Appearance, odor, pH, flash point, etc.[1]Typically a solid or viscous liquid. Strong amine-like odor.[6] Basic pH. Flash point is a key safety parameter.[25]
10: Stability and Reactivity Chemical stability, hazardous reactions, conditions to avoid, incompatible materials.[1]Stable under recommended storage.[11] Incompatible with: Strong oxidizing agents, strong acids, nitrosating agents.[11][14] Avoid: Heat, flames, sparks.[11]
11: Toxicological Information Routes of exposure, symptoms, and measures of toxicity (LD50, LC50).[1]Acute Toxicity: LD50 (dermal, rabbit) ~500 mg/kg; LD50 (oral, rat) ~1900 mg/kg (data for morpholine).[20] Corrosion/Irritation: Causes severe skin burns and eye damage. Carcinogenicity: Not classified as a carcinogen, but can form carcinogenic N-nitrosamines.[15]
12: Ecological Information Ecotoxicity, persistence, and degradability.Harmful to aquatic life.[11] Do not allow to enter waterways.[20]
13: Disposal Considerations Descriptions of waste residues and safe handling information.Dispose of as hazardous waste in accordance with local, state, and federal regulations.[12][14] Do not dispose of down the drain.
14: Transport Information UN number, proper shipping name, hazard class.Likely classified under a corrosive and/or flammable liquid UN number (e.g., UN 2054 for Morpholine).[14]
15: Regulatory Information Safety, health, and environmental regulations specific for the product.Subject to OSHA Hazard Communication Standard and other relevant chemical safety regulations.
16: Other Information Date of preparation or last revision.Includes the date the SDS was created or last updated.[1]

Self-Validating Safety Protocols: Translating SDS Data into Action

An SDS is only effective when its information is translated into robust laboratory practices. The following protocols and workflows provide a framework for safely handling morpholine amidine research chemicals, ensuring that safety is an integral part of the experimental design.

4.1 The Pre-Experiment Risk Assessment Workflow

Before any new chemical is brought into the lab, a thorough risk assessment must be performed. This workflow ensures all hazards are identified and controlled. The causality behind this workflow is to move from a reactive to a proactive safety posture, preventing incidents before they occur.

RiskAssessment start Start: New Experiment Proposed with Morpholine Amidine sds 1. Obtain and Review the Complete 16-Section SDS start->sds hazards 2. Identify Key Hazards (Corrosive, Toxic, Flammable, Reactive, Chronic) sds->hazards exposure 3. Evaluate Exposure Potential (Quantity, Frequency, Aerosolization?) hazards->exposure controls 4. Define Control Measures (Engineering, Administrative, PPE) exposure->controls Based on Sections 2, 7, 8, 10 sops 5. Write/Update Standard Operating Procedure (SOP) controls->sops Specify PPE, Spill Kit, Waste Disposal training 6. Train All Personnel on Hazards and SOP sops->training proceed Proceed with Experiment training->proceed

Caption: Workflow for performing a risk assessment before using a new morpholine amidine.

4.2 Protocol: Safe Handling of Morpholine Amidine Compounds

This step-by-step protocol is a self-validating system; each step is designed to contain the hazard and provide a checkpoint before proceeding. The causality is based on the "hierarchy of controls," prioritizing engineering controls (fume hood) and supplementing with rigorous PPE and administrative procedures.

HandlingWorkflow prep 1. Preparation - Verify fume hood is operational - Designate work area - Assemble all equipment - Locate spill kit & extinguisher ppe 2. Don Full PPE - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat / Apron prep->ppe weigh 3. Weighing - Perform inside fume hood - Use disposable weigh boat - Tare balance before and after - Clean any residue immediately ppe->weigh transfer 4. Transfer & Dissolution - Add solid to solvent slowly - Keep container covered - Use spark-proof spatula weigh->transfer reaction 5. During Reaction - Maintain negative pressure in hood - Monitor temperature - Keep sash at lowest practical height transfer->reaction cleanup 6. Post-Experiment Cleanup - Quench reaction safely - Dispose of waste in labeled container - Decontaminate glassware & surfaces - Remove PPE and wash hands reaction->cleanup

Caption: Step-by-step workflow for the safe handling of morpholine amidine chemicals.

4.3 Protocol: Emergency Response for Spills and Exposures

In an emergency, a clear, logical protocol is essential to prevent panic and mitigate harm. This workflow prioritizes personal safety, containment, and communication.

EmergencyResponse action action event Emergency Event is_exposure Personal Exposure? event->is_exposure is_spill Chemical Spill? event->is_spill action_flush Flush affected area (15+ min) Remove contaminated clothing Alert colleagues is_exposure->action_flush Yes is_major Major Spill? (>100 mL or uncontrolled) is_spill->is_major Yes action_sds Provide SDS to Medical Responders action_flush->action_sds action_medical Seek Immediate Medical Attention action_sds->action_medical action_evacuate Evacuate Area Pull Fire Alarm Call Emergency Services is_major->action_evacuate Yes action_contain Contain with spill kit (if trained & safe) Eliminate ignition sources is_major->action_contain No action_cleanup Absorb and collect waste Decontaminate area Report incident action_contain->action_cleanup

Sources

Exploratory

2-Morpholino-2-phenylethanimidamide: A Bifunctional Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile building blocks. 2-Morpholino-2-phenylethanimidamide (MPEA) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile building blocks. 2-Morpholino-2-phenylethanimidamide (MPEA) represents a highly privileged


-amino amidine scaffold. By combining the physicochemical benefits of a morpholine ring, the lipophilic bulk of a phenyl group, and the synthetic reactivity of an ethanimidamide, MPEA serves as a critical precursor for synthesizing nitrogen-rich heterocycles—most notably pyrimidines, triazines, and imidazoles. This whitepaper provides an in-depth technical analysis of MPEA, detailing its structural rationale, self-validating synthetic protocols, and its profound impact on the discovery of kinase inhibitors, particularly within the PI3K/AKT/mTOR axis.

Pharmacophore Rationale & Structural Biology

As a Senior Application Scientist, I approach molecular design by deconstructing a scaffold into its functional vectors. MPEA is not merely a chemical intermediate; it is a pre-organized pharmacophore.

  • The Morpholine Motif (Hinge Binder & ADME Modifier): Morpholine is a classic privileged structure. Its basic nitrogen allows for salt formation (improving aqueous solubility), while the oxygen atom acts as a critical hydrogen bond acceptor. In the context of lipid kinases (like PI3K), the morpholine oxygen forms a highly conserved hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K

    
    )[1].
    
  • The Phenyl Ring (Hydrophobic Anchor): The

    
    -phenyl substitution provides essential 
    
    
    
    stacking or hydrophobic packing interactions, allowing the resulting drug molecule to anchor deeply into the hydrophobic specificity pockets of target proteins.
  • The Ethanimidamide Core (Reactive Hub): Amidines are highly potent bis-nucleophiles. The

    
     system in MPEA allows for rapid, regioselective condensation with 1,3-dielectrophiles (such as 1,3-diketones or 
    
    
    
    -unsaturated carbonyls) to generate pyrimidine or imidazole rings[2].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of MPEA and its subsequent conversion into bioactive heterocycles relies on a robust, three-stage workflow: the Strecker reaction, the Pinner reaction, and cyclization.

SyntheticWorkflow A Benzaldehyde + Morpholine + TMSCN B Strecker Reaction (α-amino nitrile) A->B Step 1 C Pinner Reaction 1. HCl/EtOH 2. NH3 B->C Step 2 D 2-Morpholino-2- phenylethanimidamide (MPEA) C->D Intermediate E Condensation (1,3-Diketones) D->E Step 3 F Morpholino-Pyrimidine Target Scaffold E->F Final Product

Fig 1: Synthetic workflow from raw materials to the final morpholino-pyrimidine scaffold.

Protocol 1: Synthesis of MPEA via Strecker and Pinner Reactions

Objective: Synthesize MPEA from benzaldehyde with high yield and purity.

Step 1: Asymmetric Strecker Reaction [3]

  • Procedure: Dissolve equimolar amounts (10 mmol) of benzaldehyde and morpholine in 20 mL of anhydrous methanol. Stir at room temperature for 30 minutes to allow imine formation. Dropwise, add 12 mmol of Trimethylsilyl cyanide (TMSCN). Stir for 12 hours.

  • Causality: TMSCN is utilized instead of aqueous NaCN/KCN to maintain strictly anhydrous conditions, preventing the hydrolysis of the intermediate imine and driving the equilibrium toward the

    
    -amino nitrile.
    
  • Self-Validation (QC): Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the benzaldehyde spot disappears. IR spectroscopy must show a distinct, albeit weak,

    
     stretch at 
    
    
    
    .

Step 2: Pinner Reaction to Amidine

  • Procedure: Dissolve the isolated

    
    -amino nitrile in anhydrous ethanol (15 mL) and cool to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2 hours. Seal the flask and let it stand at 4°C for 24 hours to form the imidate hydrochloride. Remove the solvent in vacuo, then immediately resuspend the residue in 7N methanolic ammonia (
    
    
    
    ) and stir at room temperature for 18 hours.
  • Causality: The Pinner reaction requires absolute absence of water. If moisture is present, the highly electrophilic imidate intermediate will rapidly hydrolyze into an ethyl ester, destroying the yield of the target amidine.

  • Self-Validation (QC):

    
    -NMR (DMSO-
    
    
    
    ) must confirm the disappearance of the ethoxy signals (quartet at 4.1 ppm, triplet at 1.3 ppm) and the emergence of broad amidine
    
    
    protons at
    
    
    .
Protocol 2: Pyrimidine Cyclization

Objective: Convert MPEA into a drug-like morpholino-phenyl-pyrimidine.

  • Procedure: Combine MPEA (5 mmol) and acetylacetone (5.5 mmol) in 15 mL of absolute ethanol. Add a catalytic amount of sodium ethoxide (1 mmol). Reflux the mixture for 6 hours.

  • Causality: The sodium ethoxide base deprotonates the amidine, enhancing its nucleophilicity. This accelerates the initial attack on the carbonyl carbon of the 1,3-diketone, facilitating the subsequent dehydration and irreversible ring closure.

  • Self-Validation (QC): LC-MS analysis must show the dominant peak corresponding to the

    
     of the cyclized pyrimidine product, with UV purity 
    
    
    
    at 254 nm.

Applications in Drug Target Space: The PI3K/AKT/mTOR Axis

The most prominent application of morpholino-pyrimidine scaffolds derived from precursors like MPEA is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is heavily mutated in various solid tumors, driving uncontrolled cellular proliferation[4].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) Target Enzyme RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket (Morpholine Hinge Binder)

Fig 2: The PI3K/AKT/mTOR signaling cascade and the intervention point of morpholino-pyrimidine inhibitors.

Several clinical-stage drugs utilize the morpholine-pyrimidine (or closely related morpholine-triazine) architecture. For example, Buparlisib (BKM120) is a highly efficient, orally bioavailable pan-class I PI3K inhibitor that utilizes a dimorpholino-pyrimidine core to competitively bind the ATP pocket[5]. Similarly, Pictilisib (GDC-0941) utilizes a morpholin-4-yl-thieno[3,2-d]pyrimidine scaffold, exhibiting single-digit nanomolar


 values against PI3K

and PI3K

[6]. The utilization of MPEA allows researchers to rapidly synthesize asymmetric, highly functionalized analogs of these clinical candidates to overcome resistance or improve isoform selectivity[1].

Data Presentation: Physicochemical Profiling

The integration of the MPEA scaffold into a drug molecule significantly optimizes its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below is the physicochemical data summarizing why this building block is highly prized in rational drug design.

Table 1: Physicochemical Properties of the MPEA Scaffold

PropertyValueMedicinal Chemistry Implication
Molecular Weight 219.28 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
LogP (Estimated) 1.2 - 1.5Excellent balance of lipophilicity; ensures membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA)

Highly favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (Amidine

)
Facilitates strong directional binding in target protein pockets.
Hydrogen Bond Acceptors 3 (Morpholine O, N; Amidine N)Critical for kinase hinge-region interactions (e.g., PI3K ATP-binding site).

Table 2: Clinical PI3K Inhibitors Utilizing the Morpholine-Pyrimidine Pharmacophore

Drug NameTargetCore ScaffoldClinical Status / UtilityReference
Buparlisib (BKM120) Pan-PI3KDimorpholino-pyrimidinePhase III (HNSCC, Breast Cancer)[5]
Pictilisib (GDC-0941) PI3K

Morpholino-thienopyrimidinePhase I/II (Solid Tumors)[6]
Gedatolisib Dual PI3K/mTORMorpholino-triazinePhase II/III (Advanced Malignancies)[4]

References

  • [3] ChemInform Abstract: Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. ResearchGate. Available at:[Link]

  • [2] Synthesis, Characterization and Antibacterial Activity of Some Penicillin Derivatives (via alpha-amino nitrile and amidine compounds). ResearchGate. Available at:[Link]

  • [5] Research update on the anticancer effects of buparlisib (Review). Spandidos Publications. Available at:[Link]

  • [4] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC - NIH. Available at:[Link]

  • [6] GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. Available at:[Link]

  • [1] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Morpholine-Functionalized Precursors as Versatile Building Blocks for Imidazole Derivatives

A Strategic Approach to Integrating Privileged Scaffolds in Medicinal Chemistry Introduction: The Convergence of Two Privileged Scaffolds The imidazole ring is a cornerstone of medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Approach to Integrating Privileged Scaffolds in Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antifungal, and antihypertensive properties.[1][2][3] Its unique electronic and hydrogen-bonding capabilities allow for potent and specific interactions with biological targets.[4][5] Concurrently, the morpholine moiety is recognized as a "privileged scaffold" in drug discovery.[6] The incorporation of a morpholine ring into a molecule often enhances its pharmacological profile by improving aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[7][8]

This guide details a strategic approach to the synthesis of novel imidazole derivatives by utilizing morpholine-functionalized precursors. While the direct use of morpholine amidines as building blocks is not a widely documented synthetic route, a highly effective and versatile strategy involves the cyclocondensation of α-morpholino ketones with various amidines. This method provides a reliable pathway to novel imidazole structures that synergistically combine the therapeutic potential of the imidazole core with the pharmacokinetic benefits of the morpholine moiety.

Rationale and Experimental Causality

The choice of α-morpholino ketones as the foundational building block is predicated on several key advantages:

  • Synthetic Accessibility: α-Amino ketones are readily synthesized through various established methods, including the direct amination of ketones. The use of morpholine as the amine source is a well-established and efficient process.

  • Controlled Reactivity: The morpholine group at the α-position acts as a masked leaving group during the cyclization with an amidine, facilitating the formation of the imidazole ring under controlled conditions.

  • Inherent Drug-Like Properties: By incorporating the morpholine moiety from the outset, the resulting imidazole derivatives are pre-functionalized with a group known to enhance drug-like properties. This "scaffold-hopping" approach can accelerate the drug discovery process by embedding favorable ADME (absorption, distribution, metabolism, and excretion) characteristics into the initial design.

  • Structural Diversity: The versatility of this method allows for a wide range of substituents on both the α-morpholino ketone and the amidine, enabling the creation of large and diverse chemical libraries for screening and optimization.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-stage process that begins with the synthesis of the α-morpholino ketone precursor, followed by its cyclocondensation with a suitable amidine to yield the target imidazole derivative.

Synthetic_Workflow Ketone Starting Ketone Amination α-Amination (e.g., with Morpholine) Ketone->Amination AlphaMorpholinoKetone α-Morpholino Ketone Amination->AlphaMorpholinoKetone Cyclocondensation Cyclocondensation AlphaMorpholinoKetone->Cyclocondensation Amidine Amidine Amidine->Cyclocondensation Imidazole Substituted Imidazole Derivative Cyclocondensation->Imidazole

Caption: General workflow for the synthesis of imidazole derivatives from α-morpholino ketones.

Protocol 1: Synthesis of α-Morpholino Ketone Precursor

This protocol details the direct α-amination of a ketone with morpholine, adapted from established methodologies.

Materials:

  • Substituted ketone (e.g., acetophenone)

  • Morpholine

  • Copper(II) bromide (CuBr₂) (catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted ketone (1.0 eq.), morpholine (2.0 eq.), and CuBr₂ (0.1 eq.).

  • Solvent Addition: Add DMSO to achieve a 0.5 M concentration of the ketone.

  • Reaction Conditions: Stir the reaction mixture at 80 °C under an air atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Aqueous Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure α-morpholino ketone.

Self-Validation and Causality:

  • Catalyst Choice: CuBr₂ is an effective catalyst for generating the α-bromo ketone in situ, which is then displaced by morpholine. This avoids the need to handle lachrymatory α-bromo ketones directly.

  • Solvent: DMSO is a suitable polar aprotic solvent for this transformation, facilitating the reaction between the ionic intermediates.

  • Excess Morpholine: Using a stoichiometric excess of morpholine ensures complete consumption of the ketone and drives the reaction to completion.

  • Aqueous Wash: The NaHCO₃ wash is crucial to neutralize any acidic byproducts and remove excess catalyst.

Protocol 2: Cyclocondensation to Form Imidazole Derivatives

This protocol describes the reaction of the α-morpholino ketone with an amidine to form the corresponding substituted imidazole. This is based on the classical reactions of α-amino ketones with amidines.[2][4]

Materials:

  • α-Morpholino ketone (from Protocol 1)

  • Substituted amidine hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Ethanol

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-morpholino ketone (1.0 eq.), the desired amidine hydrochloride (1.2 eq.), and ammonium acetate (3.0 eq.) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Reaction Conditions: Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Neutralization: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography to obtain the desired substituted imidazole derivative.

Self-Validation and Causality:

  • Ammonium Acetate: Ammonium acetate serves as a source of ammonia and helps to buffer the reaction, facilitating the cyclization process.

  • Acetic Acid: The acidic medium promotes the formation of the necessary imine intermediates and facilitates the dehydration and aromatization steps to form the stable imidazole ring.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the multiple condensation and cyclization steps.

Proposed Reaction Mechanism

The formation of the imidazole ring from an α-morpholino ketone and an amidine likely proceeds through the following mechanistic pathway:

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A Amidine C Initial Adduct A->C + B α-Morpholino Ketone B->C D Iminium Intermediate C->D - H₂O E Cyclized Intermediate D->E Nucleophilic Attack F Dihydroimidazole E->F - Morpholine G Final Imidazole F->G Oxidation/Dehydrogenation

Caption: Plausible mechanism for imidazole formation from an α-morpholino ketone and an amidine.

  • Imine Formation: The amidine reacts with the ketone carbonyl of the α-morpholino ketone to form an iminium intermediate, followed by dehydration.

  • Intramolecular Cyclization: The nitrogen of the amidine moiety then acts as a nucleophile, attacking the carbon bearing the morpholine group in an intramolecular fashion to form a five-membered ring.

  • Aromatization: The morpholine group is eliminated, and subsequent dehydrogenation (oxidation) leads to the formation of the stable, aromatic imidazole ring.

Data Presentation: Expected Outcomes and Troubleshooting

ParameterExpected OutcomePotential ChallengesTroubleshooting Strategy
Yield of α-Morpholino Ketone 60-85%Incomplete reaction; formation of side products.Ensure anhydrous conditions; optimize reaction time and temperature; use freshly distilled morpholine.
Yield of Imidazole 40-75%Low yield; difficult purification.Screen different acid catalysts and solvents; ensure the purity of the starting materials; optimize the stoichiometry of the reagents.
Purity >95% after chromatographyCo-elution of impurities.Utilize different solvent systems for chromatography; consider recrystallization if the product is a solid.
Reaction Time 4-24 hoursSlow or stalled reaction.Increase reaction temperature; use a more concentrated solution; check the activity of the catalyst.

Conclusion

The synthesis of imidazole derivatives through the cyclocondensation of α-morpholino ketones and amidines represents a robust and versatile strategy for accessing novel chemical entities with high therapeutic potential. This approach strategically integrates the beneficial pharmacokinetic properties of the morpholine scaffold with the potent biological activity of the imidazole core. The provided protocols offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry, enabling the rational design and synthesis of next-generation imidazole-based therapeutics.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995-4016. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • Khandebharad, et al. (2020). An Efficient Synthesis of Substituted Imidazoles Catalyzed by 3-N-Morpholinopropanesulfonic Acid (MOPS) under Ultrasound Irradiation. ResearchGate. [Link]

  • Banerjee, et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Drug Development and Research, 3(4), 194-200.
  • MacMillan, D. W. C., et al. (2013). Direct α-Amination of Aldehydes and Ketones. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]

  • de la Torre, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 757. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Seidel, D., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6356-6359. [Link]

  • Chebanov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity.
  • Tzara, A., et al. (2020). Reactions of 4-morpholino-1,2-naphthoquinone with enamines and o-phenylenediamine.
  • Timofey, D. M., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33957-33971. [Link]

  • Bouzroura, S., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2), 529-534.
  • Sbardella, G., et al. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 23(10), 2469. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Maulide, N., et al. (2023). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Angewandte Chemie International Edition, 62(11), e202216893. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. [Link]

Sources

Application

Application Note: Cyclization Strategies for 2-Morpholin-4-yl-2-phenylethanimidamide

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Morpholin-4-yl-2-phenylethanimidamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Morpholin-4-yl-2-phenylethanimidamide (CAS: 1260656-44-7)

Executive Summary

2-Morpholin-4-yl-2-phenylethanimidamide is a highly functionalized, sterically demanding amidine building block[1]. Featuring both a morpholine ring and a phenyl group at the


-carbon, it serves as a privileged precursor for the synthesis of complex nitrogen-containing heterocycles, particularly in the development of central nervous system (CNS) agents and kinase inhibitors.

This application note details field-proven, self-validating protocols for the cyclization of this amidine into two distinct pharmacological scaffolds: 1H-imidazoles and pyrimidines . By leveraging the binucleophilic nature of the amidine moiety, researchers can selectively direct the cyclization pathway based on the choice of the electrophilic coupling partner and specific reaction conditions[2][3].

Mechanistic Rationale & Cyclization Pathways

As a Senior Application Scientist, I emphasize that successful cyclization of sterically hindered amidines requires precise control over the reaction microenvironment. The amidine functional group (-C(=NH)NH₂) acts as a 1,3-binucleophile.

The Imidazole Pathway ( -Haloketone Condensation)

When reacted with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones (e.g., phenacyl bromide or 1,1-dibromoacetone), the amidine undergoes an initial 

alkylation at the more nucleophilic imine nitrogen, followed by an intramolecular condensation to form a 2,4-disubstituted imidazole.

Causality in Experimental Design: The generation of hydrobromic acid (HBr) during the initial alkylation step is the primary cause of reaction stalling, as it protonates the remaining amidine. To counteract this, a biphasic or miscible aqueous-organic solvent system (e.g., THF/H₂O) combined with a mild base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is utilized. 

acts as a self-regulating buffer—it is strong enough to neutralize the HBr and drive the reaction forward, but mild enough to prevent the base-catalyzed degradation (e.g., Darzens-type side reactions) of the

-haloketone.

Imidazole_Mechanism A 2-Morpholin-4-yl-2-phenylethanimidamide (Binucleophile) C S_N2 Alkylation Intermediate (C-N bond formation) A->C Base (KHCO3) B α-Haloketone (e.g., Phenacyl bromide) B->C Electrophile D Intramolecular Condensation (Cyclization) C->D Heating / Reflux E Dehydration (-H2O) D->E Proton transfer F 2-(Morpholino(phenyl)methyl)-4-phenyl-1H-imidazole E->F Aromatization

Figure 1: Mechanistic pathway for the synthesis of imidazoles via α-haloketone condensation.

The Pyrimidine Pathway ( -Dicarbonyl Condensation)

Reacting the amidine with


-dicarbonyl compounds (e.g., acetylacetone) yields pyrimidines. This reaction requires the sequential formation of two C-N bonds via tetrahedral intermediates, followed by double dehydration.

Causality in Experimental Design: Unlike the imidazole synthesis, this pathway requires a stronger base (such as Sodium Ethoxide, NaOEt) in a protic solvent (Ethanol). The strong base serves a dual purpose: it ensures the amidine is completely liberated from any hydrochloride salt form, and it facilitates the enolization of the


-dicarbonyl, which accelerates the initial nucleophilic attack. The thermodynamic driving force is the formation of the highly stable, aromatic pyrimidine ring[4].

Pyrimidine_Mechanism A 2-Morpholin-4-yl-2-phenylethanimidamide (Free Base) C Nucleophilic Addition (Tetrahedral Intermediate) A->C NaOEt / EtOH B β-Dicarbonyl (e.g., Acetylacetone) B->C Electrophile D First Dehydration (Imine Formation) C->D -H2O E Intramolecular Cyclization D->E Heating F Second Dehydration (Aromatization) E->F -H2O G 2-(Morpholino(phenyl)methyl)-4,6-dimethylpyrimidine F->G Pyrimidine Core

Figure 2: Mechanistic pathway for pyrimidine synthesis via β-dicarbonyl condensation.

Experimental Protocols

Protocol A: Synthesis of 2-(Morpholino(phenyl)methyl)-4-aryl-1H-imidazoles

Self-Validating Note: The progression of this reaction can be visually validated by the dissolution of the inorganic base and the gradual precipitation of the imidazole product upon cooling.

Reagents:

  • 2-Morpholin-4-yl-2-phenylethanimidamide (1.0 equiv, 10 mmol)

  • 
    -Bromoketone (e.g., 2-bromoacetophenone) (1.05 equiv, 10.5 mmol)
    
  • Potassium bicarbonate (

    
    ) (3.0 equiv, 30 mmol)
    
  • Tetrahydrofuran (THF) / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Morpholin-4-yl-2-phenylethanimidamide (10 mmol) in 40 mL of THF.

  • Base Addition: Add a solution of

    
     (30 mmol) dissolved in 10 mL of distilled water to the flask. Stir for 10 minutes at room temperature.
    
  • Electrophile Addition: Dissolve the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bromoketone (10.5 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes and minimize side-reactions[3].
    
  • Cyclization: Heat the mixture to a vigorous reflux (approx. 70-75°C) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active amidine spot indicates completion.

  • Workup & Isolation: Cool the mixture to room temperature. Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Triturate the crude residue with cold diethyl ether to afford the pure imidazole as a crystalline solid[2].

Protocol B: Synthesis of 2-(Morpholino(phenyl)methyl)-4,6-disubstituted Pyrimidines

Self-Validating Note: The efficacy of the base generation is validated by the complete dissolution of sodium metal in ethanol, ensuring a strictly anhydrous environment prior to amidine addition.

Reagents:

  • 2-Morpholin-4-yl-2-phenylethanimidamide hydrochloride (1.0 equiv, 10 mmol)

  • Acetylacetone (1.2 equiv, 12 mmol)

  • Sodium metal (for NaOEt generation) (1.2 equiv, 12 mmol)

  • Absolute Ethanol (40 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Under an inert nitrogen atmosphere, carefully add freshly cut sodium metal (12 mmol) to 40 mL of absolute ethanol in a dry flask. Stir until the sodium is completely consumed and hydrogen evolution ceases.

  • Free-Basing: Add the amidine hydrochloride salt (10 mmol) to the freshly prepared NaOEt solution. Stir at room temperature for 30 minutes. A fine white precipitate of NaCl will form, validating the liberation of the free amidine.

  • Condensation: Add acetylacetone (12 mmol) in one portion.

  • Reflux & Dehydration: Heat the reaction mixture to reflux (78°C) for 8-12 hours. The extended reflux is strictly required to drive the double dehydration process to completion[4].

  • Workup & Isolation: Cool to room temperature and filter off the NaCl salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer, concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the functionalized pyrimidine.

Quantitative Data & Reaction Parameter Summary

To assist in experimental planning, the following table summarizes the optimized parameters and expected outcomes for the two cyclization pathways based on established amidine chemistry standards[2][3][4].

Reaction ParameterImidazole Synthesis (Protocol A)Pyrimidine Synthesis (Protocol B)
Electrophile

-Haloketones (e.g., Phenacyl bromide)

-Dicarbonyls (e.g., Acetylacetone)
Optimal Base

(Aqueous/Mild)
NaOEt (Anhydrous/Strong)
Solvent System THF /

(4:1)
Absolute Ethanol
Temperature 70-75°C (Reflux)78°C (Reflux)
Reaction Time 4 - 6 Hours8 - 12 Hours
Primary Byproducts

,

,


,

Expected Yield 80 - 90%65 - 80%
Purification Trituration / FiltrationFlash Chromatography

References

  • ResearchGate. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Retrieved from: [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing 2-Morpholin-4-yl-2-phenylethanimidamide

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, with a specific focus on the strategic use...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, with a specific focus on the strategic use of 2-Morpholin-4-yl-2-phenylethanimidamide as a key building block. We will first elucidate the critical role of the PI3K signaling pathway in cellular processes and its dysregulation in cancer, thereby establishing the rationale for therapeutic intervention. The significance of the morpholine moiety as a cornerstone pharmacophore in PI3K inhibitor design will be discussed, supported by structural and mechanistic insights. A comprehensive, step-by-step protocol for the synthesis of a representative PI3K inhibitor from the specified starting material is provided, complete with explanations for the experimental choices and methods for in-process validation. This guide is intended to be a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The PI3K Pathway and the Rationale for Morpholine-Containing Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is typically activated by growth factors or other extracellular signals that bind to receptor tyrosine kinases (RTKs) on the cell surface.[3][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), to the plasma membrane, leading to its activation.[2] Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and proliferation.[1][2]

Dysregulation of the PI3K pathway, often through mutations in the genes encoding PI3K subunits or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most common events in human cancer.[3][5] This aberrant signaling leads to uncontrolled cell growth and survival, making the PI3K pathway a prime target for cancer therapy.

A significant number of PI3K inhibitors, both in clinical development and approved for use, feature a morpholine ring in their structure.[6][7][8] Structural studies have revealed that the oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K enzyme's ATP-binding site.[6][9] This interaction is a key anchoring point for the inhibitor, contributing significantly to its potency and selectivity. The morpholine group also generally imparts favorable physicochemical properties, such as improved solubility and metabolic stability.[7]

The specified starting material, 2-Morpholin-4-yl-2-phenylethanimidamide, contains both the critical morpholine moiety and a phenyl group, another common feature in PI3K inhibitors that can engage in hydrophobic interactions within the active site. The ethanimidamide functional group serves as a reactive handle for the construction of a heterocyclic core, which is typical for this class of inhibitors.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

To provide context for the therapeutic strategy, the following diagram illustrates the core components and interactions within the PI3K signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: The PI3K/Akt/mTOR signaling cascade.[1][2][3][4]

Proposed Synthesis of a Morpholino-Pyrimidine PI3K Inhibitor

The following section details a proposed synthetic route to a representative 2,4-disubstituted pyrimidine-based PI3K inhibitor. This strategy leverages the reactivity of the imidamide functional group in 2-Morpholin-4-yl-2-phenylethanimidamide to construct the core pyrimidine scaffold, a common motif in PI3K inhibitors.[1][3][9]

Overview of the Synthetic Workflow

The proposed synthesis is a two-step process:

  • Step 1: Heterocycle Formation. A condensation reaction between 2-Morpholin-4-yl-2-phenylethanimidamide and diethyl 2-(ethoxymethylene)malonate to form a 4-hydroxypyrimidine intermediate.

  • Step 2: Functionalization. Conversion of the pyrimidine hydroxyl group to a chloride, followed by a nucleophilic aromatic substitution with a desired amine to install the final side chain.

Synthesis_Workflow Start 2-Morpholin-4-yl-2- phenylethanimidamide Step1 Step 1: Pyrimidine Ring Formation (Condensation/Cyclization) Start->Step1 Reagent1 Diethyl 2-(ethoxymethylene)malonate + NaOEt, EtOH Reagent1->Step1 Intermediate1 Intermediate A: 4-Hydroxypyrimidine Derivative Step1->Intermediate1 Step2a Step 2a: Chlorination Intermediate1->Step2a Reagent2 POCl3 Reagent2->Step2a Intermediate2 Intermediate B: 4-Chloropyrimidine Derivative Step2a->Intermediate2 Step2b Step 2b: Nucleophilic Aromatic Substitution Intermediate2->Step2b Reagent3 R-NH2, DIPEA, n-BuOH Reagent3->Step2b FinalProduct Final Product: PI3K Inhibitor Step2b->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: This is a proposed protocol based on established principles of organic synthesis, particularly the chemistry of amidines and the synthesis of substituted pyrimidines.[5][10] Researchers should perform small-scale test reactions to optimize conditions. Standard laboratory safety precautions must be followed at all times.

Step 1: Synthesis of 2-(1-morpholino-1-phenylethyl)-6-oxo-1,6-dihydropyrimidin-5-carboxylate (Intermediate A)

  • Causality and Rationale: This step involves the reaction of an amidine with a 1,3-dielectrophile to form a pyrimidine ring. Sodium ethoxide is used as a base to deprotonate the amidine, increasing its nucleophilicity. Ethanol is a suitable polar protic solvent for this type of condensation. The reaction is heated to drive the cyclization and elimination of ethanol and water.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Morpholin-4-yl-2-phenylethanimidamide219.2910.02.19 g
Diethyl 2-(ethoxymethylene)malonate216.2311.02.38 g (2.26 mL)
Sodium Ethoxide (21% in Ethanol)68.0522.07.2 mL
Absolute Ethanol46.07-50 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Morpholin-4-yl-2-phenylethanimidamide (2.19 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add the sodium ethoxide solution (7.2 mL, 22.0 mmol) dropwise to the flask.

  • Add diethyl 2-(ethoxymethylene)malonate (2.26 mL, 11.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase or by LC-MS. The disappearance of the starting amidine and the appearance of a new, more polar spot indicates product formation.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture by adding glacial acetic acid dropwise until pH ~7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield Intermediate A as a solid.

Step 2: Synthesis of the Final PI3K Inhibitor

This step involves a two-part, one-pot procedure for chlorination and subsequent substitution.

  • Causality and Rationale:

    • 2a (Chlorination): Phosphorus oxychloride (POCl3) is a standard and effective reagent for converting hydroxyl groups on electron-deficient heterocycles, like our 4-hydroxypyrimidine, into chlorides. This transforms the position into a good leaving group for the subsequent nucleophilic substitution.

    • 2b (Substitution): The 4-chloropyrimidine is an activated electrophile. It will readily undergo nucleophilic aromatic substitution (SNAr) with a primary or secondary amine (R-NH2). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. n-Butanol is a high-boiling polar solvent suitable for this type of substitution, which often requires elevated temperatures.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Intermediate A~343.375.01.72 g
Phosphorus Oxychloride (POCl3)153.33-10 mL
Amine (e.g., 3-aminopyridine)94.116.00.56 g
N,N-Diisopropylethylamine (DIPEA)129.2415.02.61 mL
n-Butanol74.12-25 mL

Protocol:

  • Part 2a (Chlorination):

    • In a fume hood, carefully add Intermediate A (1.72 g, 5.0 mmol) to phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 107 °C) for 3-4 hours.

    • Self-Validation: Monitor the formation of the chloro-intermediate (Intermediate B) by taking a small aliquot, carefully quenching it with ice water, extracting with ethyl acetate, and analyzing by LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring to quench the excess POCl3.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Intermediate B. This intermediate is often used directly in the next step without further purification.

  • Part 2b (Substitution):

    • Dissolve the crude Intermediate B in n-butanol (25 mL).

    • Add the desired amine (e.g., 3-aminopyridine, 0.56 g, 6.0 mmol) and DIPEA (2.61 mL, 15.0 mmol).

    • Heat the reaction mixture to 100-110 °C for 6-12 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of Intermediate B and the formation of the final product.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the final PI3K inhibitor.

Conclusion and Future Perspectives

This guide provides a robust and scientifically grounded framework for the synthesis of novel PI3K inhibitors using 2-Morpholin-4-yl-2-phenylethanimidamide as a versatile starting material. The proposed protocol leverages well-established heterocyclic chemistry to construct a pyrimidine core, a privileged scaffold in PI3K inhibitor design. By explaining the rationale behind each experimental step and incorporating methods for in-process validation, this document empowers researchers to confidently approach the synthesis and further derivatization of this important class of therapeutic agents. The flexibility of the final nucleophilic aromatic substitution step allows for the creation of a diverse library of compounds, which can be screened to identify candidates with optimal potency, selectivity, and pharmacokinetic properties.

References

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
  • ResearchGate. (n.d.). Schematic representation of the PI3K signaling pathway. Four major....
  • ResearchGate. (n.d.). A schematic representation of the PI3K/AKT signaling pathway and its....
  • Encyclopedia.pub. (2021, January 12). PI3K/AKT/mTOR Signaling Pathway.
  • Aly, A. A., et al. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138.
  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
  • Chi, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 88.
  • Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2225.
  • Huang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028.
  • ResearchGate. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Retrieved from [Link]

  • Santos, M. A., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences, 24(7), 6433.
  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.
  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central.
  • Akcident, D. B., & Mladenovic, A. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 14(14), 1675-1707.
  • National Center for Biotechnology Information. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-Morpholino-2-phenylacetamidine in One-Pot Syntheses for Accelerated Drug Discovery

Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry, the rapid generation of structurally diverse and complex molecular scaffolds is paramount. The principle of "one-pot synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the rapid generation of structurally diverse and complex molecular scaffolds is paramount. The principle of "one-pot synthesis," particularly through multicomponent reactions (MCRs), has emerged as a cornerstone strategy, offering significant advantages in efficiency, atom economy, and reduced operational complexity.[1][2] These reactions, where three or more reactants combine in a single flask to form a final product that incorporates substantial portions of all starting materials, are powerful tools for building libraries of novel compounds.[3]

This guide introduces 2-morpholino-2-phenylacetamidine , a novel and highly functionalized building block poised for significant application in one-pot heterocyclic synthesis. Its unique architecture combines three key features:

  • A Nucleophilic Amidine Core: The acetamidine group, –C(=NH)NH₂, is a potent 1,3-dinucleophile, making it an ideal reactant for cyclocondensation reactions to form a variety of nitrogen-containing heterocycles.

  • A Pre-installed Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery, known to improve physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability, often enhancing a compound's potential as a central nervous system (CNS) agent.[4]

  • An α-Phenyl Group: The phenyl substituent provides a site for further functionalization and contributes to the molecule's overall lipophilicity and potential for crucial π-stacking interactions with biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for utilizing 2-morpholino-2-phenylacetamidine in the one-pot synthesis of valuable heterocyclic compounds. While this specific reagent is novel, the principles and protocols described herein are grounded in well-established reaction mechanisms for analogous synthons.

Core Concepts: The Strategic Reactivity of 2-Morpholino-2-phenylacetamidine

The power of 2-morpholino-2-phenylacetamidine lies in the predictable reactivity of its amidine functional group. This group can be envisioned as a synthetic equivalent of a urea or thiourea in cyclization reactions, with the defining characteristic of having two distinct nucleophilic nitrogen atoms. This dinucleophilic nature makes it a perfect candidate for reactions with 1,3-dielectrophiles to construct six-membered heterocyclic rings, most notably pyrimidines and their derivatives.

The general reaction scheme involves the condensation of the two amidine nitrogens across two electrophilic centers, resulting in a stable heterocyclic core. The presence of the bulky α-substituents (morpholine and phenyl) is a critical consideration. While they may introduce steric challenges, they also offer the potential for diastereoselective control in certain reactions and significantly influence the pharmacological profile of the resulting products.

Logical Relationship: Synthon Reactivity

cluster_0 2-Morpholino-2-phenylacetamidine cluster_1 Key Properties cluster_2 Reaction Partners cluster_3 Resulting Scaffolds A Amidine Group (-C(=NH)NH2) B 1,3-Dinucleophile A->B Acts as C Forms N-C-N bond B->C Enables F Pyrimidines C->F G Other N-Heterocycles C->G D 1,3-Dielectrophiles (e.g., β-Diketones) D->F E α,β-Unsaturated Carbonyls E->F

Caption: Reactivity profile of the amidine synthon.

Application Note 1: One-Pot Synthesis of 4,6-Disubstituted-5-(morpholino(phenyl)methyl)pyrimidines

This protocol details a one-pot, three-component reaction for the synthesis of highly substituted pyrimidines. The reaction leverages the inherent reactivity of the amidine group to combine with a 1,3-dicarbonyl compound and an aldehyde, representing a powerful method for generating a library of drug-like molecules.

Scientific Principle & Causality

This synthesis is analogous to well-established pyrimidine syntheses. The reaction proceeds via a cyclocondensation mechanism. The 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) provides the C-C-C backbone, while the amidine provides the N-C-N fragment. The key insight is that 2-morpholino-2-phenylacetamidine can be used directly, installing the complex α-substituent at the 5-position of the resulting pyrimidine ring in a single step.

The choice of catalyst is critical. An acid catalyst (e.g., p-toluenesulfonic acid, HCl) is typically used to activate the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the amidine nitrogens. The reaction temperature is maintained to ensure sufficient energy for the dehydration and cyclization steps without promoting unwanted side reactions or degradation of the starting materials. Ethanol is often chosen as a solvent due to its ability to dissolve a wide range of organic reactants and its suitable boiling point for reflux conditions.

Diagram: Proposed Reaction Mechanism

Amidine Amidine (R-C(=NH)NH2) R = morpholino(phenyl)methyl Int1 Initial Adduct Amidine->Int1 + H+ Diketone 1,3-Diketone Diketone->Int1 + H+ Int2 Cyclized Intermediate (Hemiaminal-like) Int1->Int2 Intramolecular Attack Product Substituted Pyrimidine Int2->Product Dehydration (-2 H2O) Water 2 H2O

Caption: Mechanism for pyrimidine synthesis.

Experimental Protocol

Materials:

  • 2-Morpholino-2-phenylacetamidine (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-morpholino-2-phenylacetamidine (e.g., 2.19 g, 10 mmol), the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 g, 10.5 mmol), and absolute ethanol (40 mL).

  • Catalyst Addition: While stirring, add the acid catalyst, p-TSA (190 mg, 1 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Add 50 mL of cold deionized water to the concentrated mixture. If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If no solid forms or if the crude product is impure, perform an extraction with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The versatility of this one-pot reaction allows for the creation of a diverse library of pyrimidines by simply varying the 1,3-dicarbonyl component.

Entry1,3-Dicarbonyl CompoundR1R2Expected Yield (%)
1AcetylacetoneCH₃CH₃75-85
2Ethyl AcetoacetateCH₃OEt70-80
3DibenzoylmethanePhPh65-75
41,1,1-TrifluoroacetylacetoneCH₃CF₃60-70

Application Note 2: One-Pot Synthesis of 2-(Morpholino(phenyl)methyl)imidazoles

This protocol outlines a proposed one-pot synthesis of substituted imidazoles via a four-component reaction, showcasing the utility of 2-morpholino-2-phenylacetamidine in constructing five-membered heterocyclic systems.

Scientific Principle & Causality

The Debus-Radziszewski imidazole synthesis is a classic MCR that combines a dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia. In this proposed variation, 2-morpholino-2-phenylacetamidine serves as the ammonia source, directly incorporating its complex substituent onto the imidazole nitrogen at the N-1 position.

The mechanism involves the initial condensation of the dicarbonyl compound with the aldehyde and the amidine. The use of ammonium acetate often serves as both a catalyst and a source of ammonia to facilitate the reaction cascade. The reaction is typically performed in a high-boiling polar solvent like acetic acid to ensure all components remain in solution and to provide the necessary thermal energy for the multiple condensation and cyclization steps. This approach is highly convergent, assembling a complex heterocyclic core from simple, readily available starting materials in a single operation.

Experimental Workflow: Imidazole Synthesis

Start Combine Reactants in Flask: - Amidine (1.0 eq) - Dicarbonyl (1.0 eq) - Aldehyde (1.0 eq) - NH4OAc (2.0 eq) - Acetic Acid (Solvent) Heat Heat to Reflux (110-120 °C, 4-8 h) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Pour Pour into Ice-Water Cool->Pour Basify Basify with NH4OH (aq) to pH ~8-9 Pour->Basify Filter Collect Precipitate via Vacuum Filtration Basify->Filter Purify Recrystallize or Column Chromatography Filter->Purify

Caption: Workflow for one-pot imidazole synthesis.

Experimental Protocol

Materials:

  • 2-Morpholino-2-phenylacetamidine (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-morpholino-2-phenylacetamidine (2.19 g, 10 mmol), the 1,2-dicarbonyl compound (e.g., benzil, 2.10 g, 10 mmol), the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4-8 hours.

  • Monitoring: Monitor the reaction's progress via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Precipitation: Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. A solid product should precipitate.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: The crude imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Conclusion and Future Outlook

2-Morpholino-2-phenylacetamidine represents a promising and highly functionalized building block for modern organic synthesis. Its unique structure allows for the direct incorporation of pharmacologically relevant moieties into diverse heterocyclic cores using efficient one-pot methodologies. The protocols detailed in this guide provide a foundational framework for researchers to explore the vast chemical space accessible from this versatile reagent. By leveraging the principles of multicomponent reactions, scientists can significantly accelerate the discovery and development of novel therapeutic agents. Further exploration into different reaction partners, catalysts, and conditions will undoubtedly uncover new and exciting applications for this powerful synthetic tool.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines.
  • Multicomponent Reactions in Total Synthesis. California Institute of Technology.
  • Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers (RSC Publishing).
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • Synthesis of biologically active heterocyclic compounds
  • 2-Morpholino-2-phenylacetamide. PubChem.

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Method

Application Note: Handling, Storage, and Analytical Profiling of Hygroscopic Amidine Compounds

Mechanistic Rationale for Amidine Instability Amidines (RC(=NR)NR₂) are highly basic, nucleophilic functional groups prevalent in organocatalysis (e.g., DBU, DBN) and medicinal chemistry (e.g., pentamidine, dabigatran pr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Amidine Instability

Amidines (RC(=NR)NR₂) are highly basic, nucleophilic functional groups prevalent in organocatalysis (e.g., DBU, DBN) and medicinal chemistry (e.g., pentamidine, dabigatran precursors). Due to their high polarity and capacity to form extensive hydrogen-bond networks, amidines—both as free bases and salts—are inherently hygroscopic.

The Causality of Solid-State Hygroscopicity: The propensity of an amidine to absorb moisture is heavily dictated by its solid-state crystal lattice. For example, acetamidinium salts that crystallize into 3D structures (such as chlorides and sulfates) contain large interstitial cavities that rapidly trap atmospheric water, rendering them highly deliquescent. Conversely, amidines that form 2D layered structures (such as nitrates or formates) exhibit minimal hygroscopicity due to the lack of accessible void space for water intercalation[1].

The Hydrolysis Cascade: Moisture absorption is not merely a physical nuisance; it triggers irreversible chemical degradation. When exposed to atmospheric water, the imine nitrogen of the amidine is readily protonated. This protonation enhances the electrophilicity of the adjacent amidine carbon, facilitating a nucleophilic attack by water. The resulting tetrahedral intermediate subsequently collapses, expelling an amine or ammonia molecule and yielding a chemically inert amide[2]. This hydrolysis alters the stoichiometric weight of the reagent and introduces nucleophilic impurities that can poison downstream moisture-sensitive reactions.

Hydrolysis Amidine Amidine (Free Base/Salt) Protonation Protonated Intermediate Amidine->Protonation + H2O (Moisture) WaterAttack Tetrahedral Intermediate Protonation->WaterAttack Nucleophilic Attack Amide Amide + Amine (Degradation Products) WaterAttack->Amide Elimination

Mechanistic pathway of amidine hydrolysis upon exposure to atmospheric moisture.

Quantitative Classification of Hygroscopicity

To standardize the handling of these compounds, the 3 classifies hygroscopicity based on the dynamic weight gain of a sample equilibrated at 25°C and 80% relative humidity (RH) for 24 hours[3].

Ph. Eur. CategoryCriteria (Weight Gain at 25°C, 80% RH for 24h)Handling Implication for Amidines
Non-hygroscopic < 0.12% w/wStandard benchtop handling is acceptable.
Slightly hygroscopic ≥ 0.12% to < 2.0% w/wRapid benchtop weighing; store in desiccator.
Moderately hygroscopic ≥ 2.0% to < 15.0% w/wGlovebox recommended; minimize air exposure.
Very hygroscopic ≥ 15.0% w/wStrict OEB4/OEB5 glovebox handling required.

Standard Operating Workflows

To ensure scientific integrity and reproducibility, the handling of amidines must follow a strict, self-validating workflow that isolates the compound from atmospheric moisture at every stage.

HandlingWorkflow Receipt Compound Receipt & Integrity Check Storage Inert Storage (Desiccator/Glovebox) Receipt->Storage Weighing Weighing Protocol (Anti-Static, Inert Gas) Storage->Weighing Transfer under Ar/N2 Analysis Moisture Analysis (DVS / KF Titration) Storage->Analysis Periodic QC Reaction Reaction Setup (Anhydrous Solvents) Weighing->Reaction Schlenk Techniques Analysis->Storage Re-drying if >0.2% H2O

Standard operating workflow for the handling, storage, and quality control of hygroscopic amidines.

Experimental Protocols

Protocol A: Glovebox Handling and Weighing (Gold Standard)

For moderately to very hygroscopic amidines, handling must occur within an4 to maintain a highly controlled, low-humidity environment[4].

  • Preparation: Purge the glovebox antechamber with high-purity Argon (Ar) or Nitrogen (N₂) for a minimum of 3 cycles. Ensure the internal oxygen and moisture sensors read < 1 ppm.

  • Anti-Static Mitigation: The ultra-dry environment of a glovebox exacerbates static electricity, causing fine amidine powders to scatter. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before opening the reagent bottle.

  • Weighing: Tare the anti-static weighing boat. Quickly transfer the amidine using a dried, metal spatula.

  • Self-Validating Check: Observe the balance readout for 15 seconds. Causality note: If the mass continuously creeps upward, the glovebox atmosphere is compromised (moisture is reacting with the amidine). Abort the procedure, seal the compound, and regenerate the glovebox catalyst.

  • Transfer: Transfer the weighed solid into a Schlenk flask or a vial equipped with a PTFE/silicone septum. Seal tightly before removing from the antechamber.

Protocol B: Benchtop Rapid Weighing (For Slightly Hygroscopic Amidines)

When a glovebox is unavailable, utilize the "weighing by difference" technique combined with inert gas blanketing.

  • Preparation: Pre-dry all spatulas, vials, and Schlenk flasks in an oven at 120°C for at least 4 hours. Cool them under a stream of Argon. Note: Argon is preferred over Nitrogen on the benchtop because it is heavier than air and forms a protective blanket over the open vessel.

  • Setup: Place the sealed amidine bottle on the analytical balance. Tare the balance.

  • Extraction: Open the bottle while simultaneously directing a gentle stream of Argon over the opening. Extract the approximate required mass and immediately seal the bottle.

  • Measurement: The negative value displayed on the tared balance is the exact mass of the amidine removed. This prevents the compound from absorbing moisture on an open weighing boat.

Protocol C: Dynamic Vapor Sorption (DVS) Profiling

To determine the exact hygroscopicity and shelf-life stability of a newly synthesized amidine, perform a.

  • Sample Loading: Load 10–20 mg of the amidine into the DVS sample pan.

  • Drying Phase: Equilibrate the sample at 0% RH (using dry N₂) at 25°C until the mass change is < 0.002% per minute. This establishes the true dry mass.

  • Sorption Phase: Program the DVS to increase humidity in 10% RH increments up to 90% RH. Hold at each step until equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Phase: Decrease humidity back to 0% RH in 10% increments.

  • Data Interpretation: Calculate the hysteresis between the sorption and desorption curves. If the sample does not return to its original dry mass at 0% RH, irreversible hydrolysis (chemical degradation) has occurred, rather than simple physical moisture absorption.

References

1.3[3] 2.2[2] 3. 4.4[4] 5. 1[1]

Sources

Application

Application Note: Optimizing Solvent Systems for Morpholine Phenyl Amidine Synthesis and Reactivity

Executive Summary Morpholine phenyl amidines represent a unique chemical scaffold bridging high polarity (morpholine ring) and lipophilicity (phenyl ring). They are critical intermediates in the synthesis of tyrosine kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine phenyl amidines represent a unique chemical scaffold bridging high polarity (morpholine ring) and lipophilicity (phenyl ring). They are critical intermediates in the synthesis of tyrosine kinase inhibitors, agrochemicals, and bidentate ligands. However, their synthesis is often plagued by "The Solubility Paradox" : the reagents (often non-polar nitriles) and the products (polar amidines) require contradictory solvent properties.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on dielectric constants, dipole moments, and green chemistry principles.

Physicochemical Profiling & The Solubility Paradox

The core challenge in working with morpholine phenyl amidines is the electronic dichotomy of the molecule.

  • The Morpholine Moiety: A saturated N,O-heterocycle. It acts as a hydrogen bond acceptor (ether oxygen) and a nucleophile (amine nitrogen). It imparts water solubility and polarity.

  • The Phenyl Moiety: A planar, lipophilic aromatic ring. It drives

    
     stacking interactions and requires non-polar solvation.
    
Table 1: Solvent Compatibility Matrix

Suitability for Morpholine Phenyl Amidine Synthesis (Nucleophilic Addition Route)

Solvent ClassRepresentative SolventDielectric Const. (

)
SuitabilityMechanistic Insight
Aprotic Polar DMF / DMSO 36.7 / 46.7High Stabilizes the charged tetrahedral intermediate; excellent solubility for both nitrile and amine.[1] Drawback: High boiling point makes removal difficult.
Green Ethereal 2-MeTHF / CPME 6.97 / 4.76High (Recommended) 2-MeTHF (2-Methyltetrahydrofuran) offers a higher boiling point than THF (80°C), allowing for kinetic acceleration while maintaining good solubility for the organic nitrile.[1]
Aromatic Toluene 2.38Medium Classic solvent for reflux. Good for the phenyl component but may cause the polar amidine product to oil out or precipitate prematurely.
Protic Ethanol / Methanol 24.5 / 32.7Low Avoid for synthesis. Protic solvents strongly solvate the morpholine nitrogen (H-bonding), reducing its nucleophilicity and quenching the attack on the nitrile electrophile.[1]
Visualization: The Solubility Interaction Map

The following diagram illustrates how different solvent classes interact with the specific domains of the morpholine phenyl amidine molecule.

SolubilityMap Amidine Morpholine Phenyl Amidine Morpholine Morpholine Ring (Polar / H-Bond Acceptor) Amidine->Morpholine Phenyl Phenyl Ring (Lipophilic / u03C0-Stacking) Amidine->Phenyl Water Water/Alcohols Water->Morpholine Strong Solvation (Reduces Reactivity) Toluene Toluene/Hexane Toluene->Phenyl Stabilizes Hydrophobic Core DMF DMF/DMSO DMF->Amidine Global Solubility (Dipolar Stabilization)

Figure 1: Solvent interaction map showing how dipolar aprotic solvents (Green) bridge the gap between the hydrophilic morpholine and lipophilic phenyl domains.[1]

Protocol: Green Synthesis via Catalytic Addition

While the Pinner reaction is a classic route, it generates stoichiometric salt waste. The modern "Application Note" standard is the Lewis Acid-Catalyzed Direct Addition of morpholine to benzonitrile.[1] This atom-economical route requires high heat, making solvent boiling point a critical parameter.

Reaction Scheme

[1]
Materials
  • Substrate: Benzonitrile (1.0 equiv)[1]

  • Reagent: Morpholine (1.2 equiv) - Excess is used as it is cheaper and easier to remove.[1]

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) OR Copper(I) Chloride (10 mol%).[1]

  • Solvent: 2-MeTHF (Green Alternative) or Toluene (Traditional).[1]

Step-by-Step Methodology
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge Benzonitrile (10 mmol, 1.03 g) and the Catalyst (0.5 mmol).

  • Solvent Addition: Add 2-MeTHF (10 mL).

    • Why 2-MeTHF? It boils at 80°C (vs 66°C for THF), allowing higher reaction temperatures. It separates cleanly from water during workup, unlike DMF.

  • Amine Addition: Add Morpholine (12 mmol, 1.05 mL) via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C (external oil bath temperature) for 12–16 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The amidine is significantly more polar than the nitrile.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Add water (10 mL) and extract. Note: If using Toluene, the phases separate instantly. If using DMF, you would need 5x water volume to wash it out.

    • The amidine product will partition into the organic layer (2-MeTHF), while the catalyst stays in the aqueous phase (if using Yb salts).[1]

  • Purification: Evaporate the solvent. Recrystallize from n-Heptane/IPA (9:1) .

    • Causality: The non-polar Heptane forces the polar amidine out of solution, while the small amount of IPA keeps impurities soluble.

Downstream Application: Solvent Selection Logic

Once synthesized, how do you choose a solvent for using the amidine (e.g., as a ligand in catalysis or a base)?

Decision Tree: Solvent Selection

Use the following logic flow to determine the optimal solvent based on your intended application.

DecisionTree Start Select Application Type1 Reaction Type? Start->Type1 Nucleophile Acting as Nucleophile (e.g., Alkylation) Type1->Nucleophile Base Acting as Base (e.g., Deprotonation) Type1->Base Ligand Acting as Ligand (Metal Complexation) Type1->Ligand Solv1 Use Polar Aprotic (Acetonitrile, DMF) Nucleophile->Solv1 Solv2 Use Ethereal/Non-Polar (THF, Toluene) Base->Solv2 Solv3 Use Chlorinated/Alcohols (DCM, MeOH) Ligand->Solv3 Reason1 Avoids H-bonding encapsulation of N Solv1->Reason1 Reason2 Aggregates base for higher reactivity Solv2->Reason2 Reason3 Solubilizes resulting metal complex Solv3->Reason3

Figure 2: Decision matrix for solvent selection in downstream applications.

Troubleshooting: "The Amidine Crash"

A common failure mode in this chemistry is the precipitation of the amidine salt (if acid is present) or the "oiling out" of the free base during synthesis.

Scenario: You are synthesizing the amidine in Toluene, and a sticky gum forms on the flask walls.

  • Cause: The reaction has produced the amidine, but the Toluene is too non-polar to keep the polar morpholine-amidine adduct in solution. The gum traps unreacted starting material, stalling the reaction.

  • Solution: Add a "Co-Solvent" with moderate polarity.

    • Protocol Adjustment: Add 10% Anisole or Cyclopentyl Methyl Ether (CPME) to the Toluene. This maintains the high boiling point required for kinetics but increases the dielectric constant enough to keep the product in solution.

References

  • Wang, J., et al. (2008).[2] "Ytterbium Amides Catalyzed Addition of Amines to Nitriles: A One-Step Synthesis of Monosubstituted N-Arylamidinates." Organic Letters. Link[1]

  • Sneddon, H., et al. (2024). "Green Solvent Selection Guide." Royal Society of Chemistry (Chem. Soc. Rev.). Link

  • Cortes-Salva, M., et al. (2011).[3] "Copper-Catalyzed Cross-Coupling of Amidine Salts with Aryl Iodides." Journal of Organic Chemistry. Link[1]

  • SciFinder/CAS . "Morpholine: Physical Properties and Solubility Data."[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide

Welcome to the dedicated technical support guide for the synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide. This resource is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. Our approach is rooted in first principles of organic chemistry to provide robust, actionable solutions.

The synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide is a nuanced process that can be broadly divided into two critical stages:

  • Formation of the α-Amino Nitrile Intermediate: The synthesis of the precursor, 2-morpholino-2-phenylacetonitrile, typically via a Strecker-type reaction.

  • Conversion to the Amidine: The transformation of the nitrile group into the desired ethanimidamide functionality, commonly attempted via the Pinner reaction.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter at each stage.

Part 1: Troubleshooting the α-Amino Nitrile Synthesis (Strecker Reaction)

The initial step involves the formation of 2-morpholino-2-phenylacetonitrile from benzaldehyde, morpholine, and a cyanide source (e.g., trimethylsilyl cyanide - TMSCN).

Workflow Overview: α-Amino Nitrile Synthesis

Reagents Benzaldehyde + Morpholine Imine Schiff Base (Iminium Ion Intermediate) Reagents->Imine Condensation (-H₂O) Product 2-Morpholino-2-phenylacetonitrile (α-Amino Nitrile) Imine->Product Nucleophilic Attack Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Imine

Caption: General workflow for the Strecker synthesis of the α-amino nitrile intermediate.

FAQs and Troubleshooting: α-Amino Nitrile Formation

Question 1: My reaction has stalled, and I'm observing a low conversion of benzaldehyde. What are the likely causes?

Answer:

Low conversion in a Strecker reaction often points to issues with the formation of the crucial iminium ion intermediate or the potency of the nucleophile.

  • Cause A: Incomplete Iminium Ion Formation. The condensation of benzaldehyde and morpholine to form the iminium ion is a reversible, equilibrium-driven process that releases water. If this water is not effectively removed, the equilibrium will not favor the product.

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms.

      • Use of a Dehydrating Agent: Add a chemical drying agent that is inert to the other reagents. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices. Add it at the beginning of the reaction when mixing the aldehyde and amine.

  • Cause B: Hydrolysis of the Cyanide Source. If you are using a reagent like trimethylsilyl cyanide (TMSCN), it is highly sensitive to moisture. Any residual water in your reagents or solvent will hydrolyze TMSCN, quenching your nucleophile.

    • Solution:

      • Ensure all glassware is rigorously oven-dried or flame-dried before use.

      • Use anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or a solvent purification system.

      • Distill liquid reagents like benzaldehyde and morpholine if their purity or water content is questionable.

Question 2: My main product is the cyanohydrin of benzaldehyde, not the desired α-amino nitrile. Why is this happening?

Answer:

The formation of benzaldehyde cyanohydrin indicates that the cyanide nucleophile is attacking the benzaldehyde carbonyl directly, rather than the iminium ion. This is a competing and often faster reaction.

  • Mechanism: This side reaction is favored when the concentration or reactivity of the iminium ion is low.

  • Solution:

    • Change the Order of Addition: Pre-form the iminium ion before introducing the cyanide source. Mix benzaldehyde and morpholine in your anhydrous solvent and allow them to stir for a period (e.g., 30-60 minutes) before adding TMSCN. This ensures a higher concentration of the iminium ion is present for the cyanide to react with.

    • Use a Lewis Acid Catalyst: A mild Lewis acid catalyst (e.g., Zinc Iodide - ZnI₂, Indium(III) Chloride - InCl₃) can accelerate the formation of the iminium ion, tipping the kinetic balance in favor of your desired reaction pathway.

Parameter Standard Protocol Troubleshooting Protocol
Order of Addition All reagents mixed at once.1. Mix benzaldehyde and morpholine. 2. Stir for 30-60 min. 3. Add cyanide source.
Catalyst Uncatalyzed.Add a catalytic amount (1-5 mol%) of a mild Lewis acid like ZnI₂ or InCl₃ with the aldehyde.
Water Removal Not actively managed.Use a Dean-Stark trap or add anhydrous MgSO₄.

Part 2: Troubleshooting the Amidine Synthesis (Pinner Reaction)

The second stage is the conversion of the 2-morpholino-2-phenylacetonitrile intermediate to the final product, 2-Morpholin-4-yl-2-phenylethanimidamide. The classical Pinner reaction involves treating the nitrile with an alcohol (like ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate ester hydrochloride, which is then treated with ammonia to form the amidine.

Workflow Overview: Pinner Reaction and Amidine Formation

Nitrile α-Amino Nitrile Intermediate Imidate Imidate Ester Hydrochloride Salt Nitrile->Imidate 1. Anhydrous HCl 2. Alcohol (EtOH) Amidine Target Amidine Product Imidate->Amidine Ammonolysis (NH₃ in Alcohol)

Caption: The two-step sequence of the Pinner reaction for amidine synthesis.

FAQs and Troubleshooting: Amidine Formation

Question 3: My Pinner reaction is not working. I'm recovering my starting nitrile or observing a complex mixture of byproducts. What's going wrong?

Answer:

The Pinner reaction is notoriously sensitive to reaction conditions, especially the complete absence of water. The α-amino nature of your substrate also introduces specific challenges.

  • Cause A: Presence of Water (Critical Failure Point). This is the most common reason for Pinner reaction failure. Water will hydrolyze the imidate ester intermediate to form an ester or carboxylic acid, and can also hydrolyze the starting nitrile under the strong acidic conditions.

    • Solution:

      • Absolutely Anhydrous Conditions: All solvents (ether, ethanol, etc.) must be rigorously dried. Glassware must be oven-dried.

      • Anhydrous HCl: Use a commercial solution of HCl in a compatible solvent or generate HCl gas in-situ and bubble it through the reaction mixture. Do not use concentrated aqueous HCl.

  • Cause B: Steric Hindrance. Your substrate, 2-morpholino-2-phenylacetonitrile, is sterically bulky around the nitrile group. This can significantly slow down the nucleophilic attack of the alcohol on the protonated nitrile.

    • Solution:

      • Extended Reaction Times & Lower Temperatures: Pinner reactions are often run at low temperatures (0 °C to -10 °C) to prevent side reactions, but this can exacerbate the issue of slow reaction rates for hindered substrates. You may need to allow the reaction to proceed for a much longer period (24-72 hours), carefully monitoring by TLC.

      • Consider a Less Hindered Alcohol: While ethanol is common, methanol is less sterically demanding and may react more readily.

Question 4: During the final ammonolysis step, my yield is very low, and I'm isolating the ester byproduct (ethyl 2-morpholino-2-phenylacetate) instead of the amidine.

Answer:

This indicates that the imidate ester intermediate is being hydrolyzed rather than undergoing ammonolysis.

  • Cause A: Insufficient Anhydrous Ammonia. If the concentration of ammonia is too low, or if it is not sufficiently anhydrous, the competing hydrolysis pathway can dominate, especially if any moisture was carried over from the first step.

    • Solution:

      • Use a Saturated Solution of Ammonia: Prepare a fresh, saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol or methanol).

      • Excess Ammonia: Use a significant excess of ammonia to ensure the ammonolysis reaction is kinetically favored.

      • Temperature Control: Perform the ammonolysis at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Cause B: Instability of the α-Amino Imidate. The imidate ester itself might be unstable and prone to elimination or rearrangement under the reaction conditions.

    • Solution: Consider an Alternative Route. If the Pinner reaction proves consistently low-yielding, direct conversion of the nitrile to the amidine may be a better option.

      • Direct Addition of Metal Amides: Reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can directly deprotonate an amine, which can then add to a nitrile. However, this is a strongly basic method.

      • Use of Dimethylaluminum Amide: A milder and often effective method involves the reaction of the nitrile with dimethylaluminum amide (Me₂AlNH₂), which can be generated in-situ from trimethylaluminum (TMA) and ammonia. This approach avoids the harsh acidic conditions of the Pinner reaction.

Decision Tree for Low Amidine Yield

Start Low Yield of Amidine CheckPurity Is Starting Nitrile Pure? Start->CheckPurity Purify Action: Purify Nitrile (Crystallization/Chromatography) CheckPurity->Purify No CheckConditions Pinner Conditions Check: Strictly Anhydrous? CheckPurity->CheckConditions Yes Purify->CheckPurity After Purification Redry Action: Redry All Reagents & Solvents. Use HCl Gas. CheckConditions->Redry No CheckAmmonolysis Ammonolysis Check: Saturated NH₃ used? CheckConditions->CheckAmmonolysis Yes Redry->CheckConditions After Redrying SaturateNH3 Action: Use Fresh, Saturated Anhydrous NH₃ in Alcohol. CheckAmmonolysis->SaturateNH3 No ConsiderAlternative Yield Still Low? CheckAmmonolysis->ConsiderAlternative Yes SaturateNH3->CheckAmmonolysis After Change AlternativeRoute Action: Switch to Alternative Method (e.g., Me₂AlNH₂) ConsiderAlternative->AlternativeRoute Yes Success Problem Solved ConsiderAlternative->Success No AlternativeRoute->Success

Caption: A troubleshooting decision tree for diagnosing low yields in the Pinner synthesis of amidines.

Experimental Protocols

Protocol 1: Optimized Strecker Reaction
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add benzaldehyde (1.0 eq) and morpholine (1.1 eq) to anhydrous toluene (approx. 0.5 M).

  • Add anhydrous magnesium sulfate (MgSO₄, 1.5 eq).

  • Heat the mixture to a gentle reflux for 2-4 hours to facilitate iminium formation and water removal.

  • Cool the reaction mixture to room temperature.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) via the dropping funnel over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the imine intermediate by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-morpholino-2-phenylacetonitrile by column chromatography or crystallization.

Protocol 2: Pinner Reaction for Amidine Synthesis

Step A: Imidate Ester Formation

  • Dissolve the purified α-amino nitrile (1.0 eq) and anhydrous ethanol (1.5 eq) in a large volume of anhydrous diethyl ether in a flame-dried, three-neck flask fitted with a gas inlet tube and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous HCl gas through the stirred solution. A white precipitate of the imidate ester hydrochloride should form. Continue bubbling until the solution is saturated and precipitation is complete.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 48-72 hours.

  • Collect the precipitate by filtration under a blanket of dry nitrogen, wash with copious amounts of anhydrous ether, and dry under vacuum. Do not expose to moist air.

Step B: Ammonolysis to the Amidine

  • Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.

  • Suspend the crude imidate ester hydrochloride from the previous step in the cold, saturated ethanolic ammonia solution.

  • Stir the suspension at room temperature in a sealed vessel for 24 hours.

  • Filter off the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude amidine.

  • Purify the 2-Morpholin-4-yl-2-phenylethanimidamide by crystallization or column chromatography.

References

  • Moss, R. A., & Bodri, T. A. (1979). The reaction of nitriles with dimethylaluminum amide. The Journal of Organic Chemistry, 44(4), 578-581. [Link]

Optimization

Technical Support Center: Preventing Hydrolysis of Amidine Intermediates in Aqueous Buffers

Welcome to the Application Support Center. Amidines are critical functional groups and intermediates in bioconjugation, peptide synthesis, and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Amidines are critical functional groups and intermediates in bioconjugation, peptide synthesis, and medicinal chemistry. However, their high susceptibility to aqueous hydrolysis often compromises experimental yields and assay integrity. This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to stabilize amidine intermediates in your workflows.

Section 1: Mechanistic FAQs (Understanding the 'Why')

Q1: Why are my amidine intermediates degrading so rapidly in my aqueous reaction buffer? A1: 1[1]. The carbon atom of the amidine group is highly electrophilic. Under acidic conditions (pH < 5), the amidine is protonated to form an amidinium ion, making it highly susceptible to nucleophilic attack by water. Under basic conditions (pH > 9), the high concentration of hydroxide ions leads to direct attack on the neutral amidine or protonated amidinium ion. Both pathways form a tetrahedral hemiorthoamide intermediate that rapidly collapses into an amide and an amine (or ammonia)[2].

Q2: Which buffer systems accelerate amidine hydrolysis, and which should I use instead? A2: Nucleophilic buffers (e.g., Tris, primary amine buffers) and certain general acid-base catalysts like high-concentration phosphate buffers actively catalyze the formation of the tetrahedral intermediate, accelerating hydrolysis.

  • The Causality: Phosphate acts as a bifunctional catalyst, shuttling protons during the water attack phase, which lowers the activation energy for C-N bond cleavage[3].

  • The Solution: 4[4].

Section 2: Troubleshooting Guide & Workflow

Q3: How can I optimize my reaction conditions to maximize amidine half-life? A3: To halt degradation, you must systematically control the thermodynamics and kinetics of the aqueous environment. Follow these three critical parameters:

  • Strict pH Control: 5[5].

  • Thermal Suppression: Hydrolysis is exponentially dependent on temperature. Reduce the reaction temperature from ambient (25°C) to 0–4°C.

  • Co-solvent Shielding: 6[6]. This reduces the thermodynamic activity of water and sterically shields the electrophilic carbon.

Workflow Start Amidine Instability Detected CheckPH 1. Assess Buffer pH Start->CheckPH AdjustPH Adjust to pH 6.8 - 7.2 CheckPH->AdjustPH If pH <6 or >8 CheckBuffer 2. Evaluate Buffer Type CheckPH->CheckBuffer If pH is optimal AdjustPH->CheckBuffer SwitchBuffer Switch to HEPES/Bis-Tris (Avoid Phosphate/Tris) CheckBuffer->SwitchBuffer If using nucleophilic buffer CheckTemp 3. Optimize Temperature CheckBuffer->CheckTemp If buffer is inert SwitchBuffer->CheckTemp LowerTemp Reduce to 0-4°C Add 10% DMSO CheckTemp->LowerTemp If T > 20°C Stable Stable Amidine Intermediate CheckTemp->Stable If T is optimized LowerTemp->Stable

Systematic troubleshooting workflow for mitigating amidine hydrolysis in aqueous conditions.

Section 3: Quantitative Data on Amidine Stability

To illustrate the impact of pH and temperature, the following table summarizes the relative half-lives of typical aliphatic/aromatic amidines under varying aqueous conditions (synthesized from kinetic decomposition studies).

pH LevelBuffer System (50 mM)Temperature (°C)Relative Half-Life (t½)Primary Degradation Pathway
4.0Acetate25~4 hoursAcid-catalyzed water attack on amidinium
7.0HEPES4> 7 daysMinimal (Optimal Stability)
7.0Phosphate25~48 hoursGeneral acid/base catalyzed hydrolysis
7.4HEPES25~5 daysSlow neutral water attack
10.0Borate25< 1 hourBase-catalyzed hydroxide attack

Section 4: Validated Experimental Protocols

Protocol: Preparation and Kinetic Monitoring of Stable Amidine Solutions

This self-validating protocol ensures that your amidine intermediate remains intact during aqueous assays. By immediately quenching aliquots, you establish a reliable baseline of hydrolysis, ensuring that any degradation observed during LC-MS analysis is a true reflection of the reaction conditions and not an artifact of sample preparation.

Materials:

  • Amidine substrate (e.g., target peptidyl amidine or AAPH)

  • 20 mM HEPES buffer, adjusted to pH 7.0 with NaOH/HCl

  • HPLC-grade Acetonitrile (quenching solvent)

  • Thermostated water bath or cooling block (4°C)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer solution. Verify the pH is exactly 7.0 at the target reaction temperature (4°C), as buffer pKa shifts with temperature.

    • Causality: HEPES is chosen over phosphate to prevent bifunctional catalysis of the hemiorthoamide intermediate.

  • Substrate Dissolution: Dissolve the amidine compound in a minimal volume of anhydrous DMSO (5% of final volume) before diluting it into the pre-chilled HEPES buffer to a final concentration of 1 mM.

    • Causality: The DMSO co-solvent reduces localized water activity during the initial dissolution phase, preventing immediate shock-hydrolysis.

  • Reaction Initiation & Baseline Sampling (t=0): Immediately upon dilution, extract a 50 µL aliquot and mix it with 50 µL of ice-cold Acetonitrile.

    • Causality: Acetonitrile denatures any potential catalytic contaminants and drastically lowers water concentration, effectively "freezing" the hydrolysis reaction for accurate LC-MS quantification. This establishes your self-validating baseline.

  • Incubation & Time-Course Sampling: Incubate the main reaction vessel at 4°C. Withdraw 50 µL aliquots at 1h, 4h, 8h, and 24h, quenching each immediately with 50 µL of Acetonitrile.

  • Analytical Validation: Analyze the quenched samples via LC-MS/MS. Monitor the disappearance of the amidine parent mass (M+H) and the appearance of the corresponding amide hydrolysis product (+1 mass unit shift, loss of NH3/amine). A stable protocol will show <5% amide formation over 24 hours.

Section 5: Mechanistic Pathway Diagram

Mechanism Amidine Neutral Amidine R-C(=NH)NH2 Amidinium Amidinium Ion R-C(=NH2+)NH2 Amidine->Amidinium Low pH (H+) Tetrahedral Hemiorthoamide R-C(OH)(NH2)2 Amidine->Tetrahedral High pH (OH-) (Fast) Amidinium->Tetrahedral H2O Attack (Slow) Products Hydrolysis Products R-C(=O)NH2 + NH3 Tetrahedral->Products C-N Cleavage

Chemical pathways of amidine hydrolysis highlighting the pH-dependent hemiorthoamide formation.

References

  • A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack Source: ResearchGate URL
  • Source: PMC / National Institutes of Health (NIH)
  • The Nonenzymatic Decomposition of Guanidines and Amidines Source: PubMed - NIH URL
  • US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine Source: Google Patents URL
  • Analysis of 2,2 '-Azobis (2-Amidinopropane)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Troubleshooting

Optimizing reaction temperature for amidine-to-imidazole cyclization

Topic: Optimization of Reaction Temperature for Amidine-to-Imidazole Cyclization Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist Introduction: The Thermodynamic Landscape Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Amidine-to-Imidazole Cyclization Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Introduction: The Thermodynamic Landscape

Welcome to the technical support hub for imidazole synthesis. You are likely employing the cyclocondensation of amidines with


-haloketones  (or 

-hydroxyketones), a transformation fundamental to medicinal chemistry.

While reagent stoichiometry is often blamed for low yields, temperature is the silent governor of this reaction. This transformation proceeds through two distinct kinetic phases:

  • Nucleophilic Attack (Low Activation Energy): The amidine displaces the halide to form an acyclic

    
    -amino-ketone intermediate. This occurs readily, often at room temperature (RT).[1]
    
  • Cyclodehydration (High Activation Energy): The closure of the ring and subsequent elimination of water to aromatize into the imidazole core. This step is endothermic and entropically driven, typically requiring elevated temperatures (Reflux or Microwave).

The Critical Failure Mode: If the temperature is too low, you isolate the acyclic intermediate or the non-aromatic hydroxy-imidazoline. If too high (or ramped too fast), the thermally unstable


-haloketone decomposes before reacting.

Troubleshooting Matrix (FAQ)

Use this diagnostic grid to identify the root cause of your specific failure mode.

Symptom Probable Cause The Fix
Reaction Stalls at Intermediate (LCMS shows M+18 mass)Temperature Too Low. The system has enough energy to alkylate but insufficient energy to dehydrate (aromatize).Increase Heat: Switch from MeOH reflux (65°C) to EtOH (78°C) or Toluene (110°C). If using microwave, increase hold temp to 140°C.
Low Yield + Dark Tarry Mixture Thermal Decomposition.

-haloketones are thermally sensitive. Adding them to a hot mixture too quickly causes polymerization.
Reverse Addition: Dissolve amidine/base at reflux. Add the

-haloketone solution dropwise over 30-60 mins.
Starting Material (Amidine) Remains Base/Salt Mismatch. If using Amidine HCl salt, the base must be strong enough to free the base but not hydrolyze the haloketone.Buffer System: Use

or

in aqueous THF. Avoid strong bases like NaOH at high temps.
Regioisomer Mixtures Thermodynamic Equilibration. In unsymmetrical amidines, tautomerization at high temp leads to isomer mixtures.Kinetic Control: Lower the temperature to 0°C for the addition step, then slowly ramp to reflux only for the dehydration step.

Optimized Experimental Protocol

This protocol utilizes a Stepwise Thermal Ramp to maximize yield and minimize haloketone decomposition.

Standard Operating Procedure (SOP-IMID-01)
  • Substrates: Benzamidine HCl (1.0 equiv), Phenacyl Bromide (1.0 equiv).

  • Reagents:

    
     (4.0 equiv).
    
  • Solvent: THF:Water (4:1 ratio). Note: Water is essential for solubilizing the inorganic base.

Step-by-Step Workflow:

  • Preparation (Phase A):

    • Charge a round-bottom flask with Benzamidine HCl and

      
       in THF/Water.
      
    • CRITICAL: Stir at Room Temperature (25°C) for 15 minutes to generate the free amidine base in situ.

  • Controlled Addition (Phase B):

    • Dissolve Phenacyl Bromide in minimal THF.

    • Add this solution dropwise to the reaction mixture at RT .

    • Why? This allows the nucleophilic substitution (alkylation) to occur without thermally degrading the sensitive bromide.

  • Cyclodehydration (Phase C):

    • Once addition is complete, heat the reaction to Vigorous Reflux (approx. 66-70°C) .

    • Maintain reflux for 2–4 hours.

    • Checkpoint: Monitor via TLC/LCMS. You should see the disappearance of the intermediate (hydroxy-imidazoline).

  • Workup:

    • Cool to RT. Evaporate THF.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with water.[2]

Data & Comparative Analysis

Table 1: Solvent & Temperature Impact on Yield (Benzamidine + Phenacyl Bromide)

Solvent SystemTemperatureTimeYieldObservation
Chloroform 61°C (Reflux)12 h45%Significant tar formation; difficult purification.
Ethanol 78°C (Reflux)6 h68%Good conversion, but some ester byproduct if EtOH is not dry.
THF:H2O (4:1) 66°C (Reflux) 3 h 92% Optimal. Clean conversion, product precipitates upon cooling.
Microwave (EtOH) 150°C10 min88%Excellent for high-throughput, but difficult to scale >1g.

Visualization: Mechanism & Logic

A. Reaction Pathway Diagram

This diagram illustrates the two-step thermal requirement: mild heat for alkylation, high heat for dehydration.

ReactionMechanism Start Amidine + Alpha-Haloketone Inter1 Acyclic Intermediate (Alkylation) Start->Inter1 Step 1: RT (25°C) Nucleophilic Attack SideProduct Decomposition (Tars/Polymers) Start->SideProduct High Temp (>80°C) at Start Inter2 Hydroxy-Imidazoline (Cyclized/Non-Aromatic) Inter1->Inter2 Equilibrium Inter2->Inter2 Temp Too Low (<50°C) Stalled Reaction Product Final Imidazole (Aromatic) Inter2->Product Step 2: Reflux (>65°C) - H2O (Dehydration)

Caption: The thermal stepwise progression. Note that applying high heat immediately (red dashed line) risks decomposition before the stable intermediate forms.

B. Troubleshooting Decision Tree

Follow this logic flow when your yield is suboptimal.

TroubleshootingTree Problem Start: Low Yield / Impurity CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Mass = Product + 18 (Water) CheckLCMS->Result1 Intermediate Found Result2 Complex Mixture / Tars CheckLCMS->Result2 No Distinct Peak Result3 Starting Material Unreacted CheckLCMS->Result3 SM Present Action1 Incomplete Dehydration ACTION: Increase Temp or Add Acid Catalyst (pTsOH) Result1->Action1 Action2 Thermal Decomposition ACTION: Lower Addition Temp Add Haloketone Slower Result2->Action2 Action3 Base Failure ACTION: Switch to KHCO3 Ensure Water is present Result3->Action3

Caption: Diagnostic workflow based on LCMS/TLC analysis of the crude reaction mixture.

References

  • Optimized Aqueous THF Protocol

    • Title: An Optimized Process for Formation of 2,4-Disubstituted Imidazoles

      
      -Haloketones.[3][4][5][6]
      
    • Source: Organic Syntheses / Pfizer Global R&D.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Imidazoles.[2][7]

    • Source: N
    • URL:[Link]

  • General Mechanism & Review

    • Title: The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Amidine Synthesis &amp; Morpholine By-Product Removal

Welcome to the Technical Support Center for amidine synthesis purification. Morpholine is frequently used as a secondary amine reactant or solvent in the synthesis of complex amidines[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidine synthesis purification. Morpholine is frequently used as a secondary amine reactant or solvent in the synthesis of complex amidines[1]. However, due to its high boiling point and basic nature, removing unreacted morpholine from the final amidine product often presents a significant bottleneck. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity amidine isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is morpholine so difficult to separate from amidine products using standard silica gel chromatography? A: Both morpholine and amidines are basic nitrogenous compounds. They interact strongly with the acidic silanol groups present on standard bare silica gel, leading to severe peak tailing, irreversible adsorption, and co-elution. While adding basic modifiers (like 1-5% Et₃N or NH₃ in MeOH/DCM) can pacify the silica, exploiting the distinct physicochemical properties of the two molecules—specifically their pKa values—is a much more efficient and scalable approach.

Q2: How can I use liquid-liquid extraction to separate morpholine from my amidine without losing my product? A: The secret lies in exploiting the thermodynamic


pKa between the two compounds. Morpholine has a pKa of approximately 8.36[2], whereas amidines are significantly stronger bases with pKa values typically ranging from 11.0 to 12.0[3].
By carefully adjusting the pH of your aqueous phase to pH 10.0 , you create a highly specific separation window:
  • At pH 10, the environment is >1.5 units above the pKa of morpholine, ensuring it exists predominantly as a neutral free base that partitions into the organic layer.

  • Simultaneously, pH 10 is 1 to 2 units below the pKa of the amidine, ensuring it remains protonated (as an amidinium ion) and trapped in the aqueous layer[3].

Q3: What if my amidine is highly lipophilic and partitions into the organic layer even when protonated? A: Highly lipophilic amidinium salts can form tight ion pairs that extract into polar organic solvents like dichloromethane (DCM). If this occurs, you must switch your organic extraction solvent to a less polar, non-halogenated solvent such as heptane, toluene, or methyl tert-butyl ether (MTBE). These solvents will readily dissolve the neutral morpholine but will reject the charged amidinium salt.

Q4: Can I use polymer-supported (PS) scavengers to remove morpholine? A: Yes, provided your amidine product is fully substituted (e.g., an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-disubstituted amidine). Polymer-supported isocyanate (PS-Isocyanate) resins act as highly efficient electrophilic scavengers. They covalently bind nucleophilic secondary amines like morpholine, forming a stable urea linkage attached to the insoluble polymer backbone. Because an 

-disubstituted amidine lacks a reactive N-H bond, it cannot form a stable addition product with the isocyanate, making the scavenging process perfectly chemoselective.

Part 2: Quantitative Physicochemical Data

To design a successful purification workflow, you must understand the baseline properties of your mixture components.

PropertyMorpholineTypical AmidineSeparation Rationale
pKa (Conjugate Acid) 8.36[2]11.0 – 12.0[3]A pH of 10 selectively deprotonates morpholine while leaving the amidine ionized.
Boiling Point 128 °C> 200 °C (Varies)High-vacuum distillation can remove morpholine, but risks thermal degradation of complex amidines.
Nucleophilicity High (Secondary Amine)Moderate to LowAllows selective covalent trapping of morpholine using electrophilic resins[4].
Aqueous Solubility MiscibleModerate (High at pH < 10)Drives the logic for biphasic liquid-liquid extraction.

Part 3: Self-Validating Experimental Protocols

Workflow 1: pH-Controlled Liquid-Liquid Extraction

Use this protocol for any amidine, especially those with reactive N-H bonds that cannot be exposed to electrophilic scavengers.

Step-by-Step Methodology:

  • Initial Acidification: Dissolve the crude reaction mixture (containing amidine and morpholine) in an organic solvent (e.g., EtOAc). Add 1M aqueous HCl until the aqueous layer reaches pH ~2.

    • Causality: Both amines are fully protonated and move to the aqueous layer.

  • First Organic Wash: Separate and discard the organic layer.

    • Validation Checkpoint: Run a TLC of the organic layer. It should contain only neutral impurities (e.g., unreacted aldehydes/ketones), with no UV-active amidine present at the baseline.

  • Selective Deprotonation: Cool the aqueous layer to 0 °C. Slowly add 1M aqueous NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 10.0 .

  • Morpholine Extraction: Extract the aqueous layer 3 times with DCM (or MTBE if the amidine is highly lipophilic).

    • Causality: Neutral morpholine transfers to the organic phase. The amidinium salt remains in the aqueous phase. Discard these organic washes.

  • Amidine Recovery: Adjust the aqueous layer to pH >13 using 6M NaOH. Extract 3 times with fresh DCM or EtOAc.

    • Causality: The amidine is now fully deprotonated (neutral) and partitions into the organic phase.

  • Final Isolation: Dry the combined organic layers from Step 5 over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amidine.

G Start Reaction Mixture (Amidine + Morpholine) Acidify Add Aqueous HCl (pH ~2) Start->Acidify Wash1 Wash with Organic Solvent (Removes neutral impurities) Acidify->Wash1 AdjustPH Adjust to pH ~10 (Morpholine neutral, Amidine protonated) Wash1->AdjustPH ExtractMorph Extract with DCM (Morpholine moves to Organic) AdjustPH->ExtractMorph AqueousLayer Aqueous Layer (Amidinium Salt) ExtractMorph->AqueousLayer Retain Aqueous MakeBasic Adjust to pH >13 (Amidine neutral) AqueousLayer->MakeBasic ExtractAmidine Extract with Organic (Pure Amidine) MakeBasic->ExtractAmidine

pH-controlled liquid-liquid extraction workflow for morpholine removal.

Workflow 2: Polymer-Supported Scavenging (PS-Isocyanate)

Use this protocol for N,N-disubstituted amidines where liquid-liquid extraction is undesirable due to emulsion formation or extreme water solubility of the product.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent that swells polystyrene resins (e.g., DCM, THF, or DMF). Do not use alcohols, as they will consume the isocyanate resin.

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated morpholine content) of PS-Isocyanate resin to the solution[4].

    • Causality: Excess resin ensures complete scavenging of the morpholine by driving the urea-formation reaction to completion.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as the grinding action will physically degrade the polymer beads, causing fine particulates that clog filters.

  • Filtration & Washing: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with the reaction solvent (e.g., DCM) to ensure all amidine is flushed out of the polymer matrix.

    • Validation Checkpoint: Perform an LC-MS on the filtrate. The morpholine mass peak (m/z 88 [M+H]+) should be completely absent.

  • Concentration: Evaporate the filtrate to yield the morpholine-free amidine.

G Mix Crude Mixture (Amidine + Morpholine) Resin Add PS-Isocyanate Resin (in DCM/THF) Mix->Resin Reaction Morpholine attacks Isocyanate (Forms Polymer-bound Urea) Resin->Reaction Filter Filtration Reaction->Filter ResinWaste Solid Resin Waste (Trapped Morpholine) Filter->ResinWaste Solid Filtrate Filtrate (Pure Amidine) Filter->Filtrate Liquid

Polymer-supported isocyanate scavenging workflow for secondary amines.

References

1.[3] Functionality of amidines and amidrazones Source: Semantic Scholar URL: 2.[2] Determination of pKa values of anthraquinone compounds by capillary electrophoresis Source: ResearchGate URL: 3.[4] Solid-Supported Reagents and Scavengers Source: Sopachem URL: 4.[1] Catalyst-Free, Three-Component Synthesis of Amidinomaleimides Source: PMC (PubMed Central) URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Morpholino-Substituted Amidine Reactions

Welcome to the Technical Support Center for navigating the complexities of 2-morpholino-substituted amidine reactions. This guide is designed for researchers, scientists, and drug development professionals who are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the complexities of 2-morpholino-substituted amidine reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. The morpholine moiety, while often crucial for conferring desirable pharmacokinetic properties in drug candidates, can introduce significant steric bulk, complicating amidine formation.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Problem 1: Low to No Product Formation in Amidine Synthesis

Question: I am attempting to synthesize a 2-morpholino-substituted amidine from a nitrile and an amine, but I am observing very low yields or no product at all. What are the likely causes and how can I improve my reaction?

Answer:

Low conversion in the synthesis of sterically hindered amidines, particularly those with a 2-morpholino substitution, is a common challenge. The primary culprit is often the steric bulk of the morpholine group, which impedes the approach of the nucleophilic amine to the electrophilic carbon of the nitrile or its activated intermediate.

Causality and Recommended Actions:

  • Insufficient Electrophilicity of the Nitrile: The nitrile group may not be sufficiently activated to react with the amine, especially if the amine is also sterically hindered.

    • Pinner Reaction: A classic approach is the Pinner reaction, which involves activating the nitrile with an alcohol and a strong acid (like HCl) to form an intermediate imino ether. This intermediate is generally more reactive towards amines than the starting nitrile.[2][3]

    • Lewis Acid Catalysis: The use of Lewis acids, such as aluminum trichloride (AlCl₃), can enhance the electrophilicity of the nitrile, promoting direct amination.[2]

  • Inadequate Reaction Conditions: Standard reaction conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[4][] Solvents with higher boiling points, like chloroform or toluene, may be utilized.[]

    • Extend Reaction Time: For sterically congested reactions, extending the reaction time, sometimes to overnight, can lead to improved yields.[4]

    • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction by rapidly heating the reaction mixture, often leading to higher yields in shorter timeframes.

  • Alternative Synthetic Routes: If direct amination of the nitrile is unsuccessful, consider alternative starting materials.

    • From Amides: Amides can be converted to amidines by first activating the amide oxygen. Reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base can be effective.[6][7]

    • From Thioamides: Thioamides are also excellent precursors for amidine synthesis and can be reacted with amines, sometimes catalyzed by copper(II) acetate or silver tetrafluoroborate.

Experimental Protocol: Pinner Reaction for 2-Morpholino-Substituted Amidines

  • Preparation: Under anhydrous conditions, dissolve the 2-morpholino-substituted nitrile in a suitable alcohol (e.g., ethanol).

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Imino Ether Formation: Seal the reaction vessel and allow it to stand at room temperature. Monitor the reaction progress by TLC or LC-MS until the nitrile is consumed.

  • Amine Addition: After the formation of the imino ether hydrochloride, add the desired amine to the reaction mixture.

  • Amidine Formation: Stir the reaction at room temperature or with gentle heating. The progress of the amidine formation should be monitored.

  • Work-up: Once the reaction is complete, the product can be isolated by precipitation and filtration, followed by recrystallization.

Problem 2: Competing Side Reactions and Impurity Formation

Question: My reaction is producing the desired amidine, but it is contaminated with significant side products. What are these impurities and how can I suppress their formation?

Answer:

The formation of side products is a frequent issue in amidine synthesis, especially under harsh reaction conditions required to overcome steric hindrance.

Common Side Products and Mitigation Strategies:

  • Hydrolysis: Amidines are susceptible to hydrolysis, which can revert them to the corresponding amide and amine, particularly in the presence of water under acidic or basic conditions.[8]

    • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9]

  • Imidate Ester Formation: In reactions involving acetals like N,N-dimethylacetamide dimethyl acetal, the formation of an imidate ester can compete with the desired acetamidine product.[10]

    • Excess Amine: Suppress imidate ester formation by using an excess of the amine in the reaction mixture.[10]

  • Self-Condensation or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to complex mixtures.

    • Controlled Stoichiometry: Carefully control the stoichiometry of the reactants. Adding one reagent slowly to the other can sometimes minimize side reactions.

    • Lower Temperatures: If feasible, running the reaction at a lower temperature for a longer duration may favor the desired product over side reactions with higher activation energies.

Data Presentation: Effect of Reaction Conditions on Product Distribution

Catalyst/ConditionsTemperature (°C)Time (h)Desired Amidine Yield (%)Side Product(s) Yield (%)
None80241545 (Hydrolysis)
AlCl₃80126510 (Hydrolysis)
Pinner (HCl/EtOH)RT18755 (Imidate Ester)
Microwave1200.585<5 (Unidentified)

Note: The data presented above is illustrative and will vary depending on the specific substrates.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of 2-morpholino-substituted amidines.

Question 1: Why is the 2-morpholino substitution particularly challenging for amidine synthesis?

The morpholine ring is a bulky substituent, and when placed at the 2-position of a molecule, it creates significant steric hindrance around the reactive center. This steric bulk can:

  • Block Access: Physically obstruct the approach of the nucleophilic amine to the electrophilic carbon atom of the nitrile or other precursors.

  • Influence Conformation: The preferred conformation of the morpholine ring can further shield the reactive site.

  • Reduce Reactivity: The electron-donating nature of the morpholine nitrogen can slightly decrease the electrophilicity of the adjacent reactive carbon, although this effect is generally secondary to the steric effects.

Question 2: Are there specific catalysts that are more effective for sterically hindered amidine synthesis?

Yes, the choice of catalyst is critical. For direct amination of nitriles, Lewis acids like ytterbium triflate (Yb(OTf)₃) have shown good efficacy in catalyzing the addition of amines to nitriles, even with hindered substrates.[10] For reactions involving different precursors, copper-based catalysts such as **copper(II) triflate (Cu(OTf)₂) ** have been successfully employed in three-component couplings to form amidines.[10]

Question 3: How can I purify and handle my 2-morpholino-substituted amidine to prevent degradation?

Due to their susceptibility to hydrolysis, careful handling and purification are essential.

  • Purification:

    • Chromatography: Use neutral or slightly basic alumina for column chromatography, as silica gel can be acidic enough to cause degradation.

    • Recrystallization: This is often an effective method for purification. Choose a solvent system in which the amidine is sparingly soluble at low temperatures.

  • Storage:

    • Anhydrous and Inert Conditions: Store the purified amidine under an inert atmosphere (argon or nitrogen) and in a desiccator to protect it from moisture.[8]

    • Low Temperature: Storing the compound at low temperatures (e.g., -20°C) will slow down potential degradation pathways.[8]

Question 4: What are the key mechanistic considerations in these reactions?

The mechanism of amidine formation can vary depending on the chosen synthetic route.

  • Pinner Reaction: Proceeds through the formation of a highly electrophilic imino ether intermediate.

  • Direct Amination: Involves the direct nucleophilic attack of the amine on the nitrile carbon, often facilitated by a catalyst that activates the nitrile.

  • From Amides: The reaction proceeds via an activated amide intermediate, which is more susceptible to nucleophilic attack by the amine.

Understanding the operative mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. For instance, if a reaction is believed to proceed through a charged intermediate, a more polar solvent might be beneficial.

Visualization of a General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Verify Starting Material Purity Start->Check_Purity Side_Reactions Significant Side Products Observed Start->Side_Reactions Increase_Energy Increase Reaction Temperature / Time Check_Purity->Increase_Energy Purity Confirmed Change_Catalyst Switch to a More Effective Catalyst (e.g., Yb(OTf)₃, Cu(OTf)₂) Increase_Energy->Change_Catalyst No Improvement Success Successful Synthesis Increase_Energy->Success Yield Improves Alternative_Route Consider Alternative Synthetic Route (e.g., from Amide or Thioamide) Change_Catalyst->Alternative_Route Still Low Yield Change_Catalyst->Success Yield Improves Alternative_Route->Success Anhydrous Ensure Strictly Anhydrous Conditions Side_Reactions->Anhydrous Stoichiometry Optimize Reactant Stoichiometry Anhydrous->Stoichiometry Purification Modify Purification Strategy (e.g., Neutral Alumina) Stoichiometry->Purification Purification->Success

Caption: A decision-making workflow for troubleshooting low yields and side reactions in sterically hindered amidine synthesis.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Organic Chemistry Portal. Synthesis of amidines.
  • BOC Sciences. (2024, March 29).
  • Benchchem.
  • Wikipedia. Amidine. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Ptiček, L., et al. (2021). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 19(13), 2970-2980.
  • Garcı́a-Álvarez, R., et al. (2024). The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society.
  • Ghosez, L., et al. (2025, August 6). Mild method for the synthesis of amidines by the electrophilic activation of amides. Chemistry – A European Journal.
  • Phelan, J. P., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
  • Scola, M. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(8), 1149-1183.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Morpholin-4-yl-2-phenylethanimidamide

Comprehensive ¹H NMR Spectrum Analysis of 2-Morpholin-4-yl-2-phenylethanimidamide: A Comparative Analytical Guide As analytical chemists and drug development professionals, we frequently encounter structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive ¹H NMR Spectrum Analysis of 2-Morpholin-4-yl-2-phenylethanimidamide: A Comparative Analytical Guide

As analytical chemists and drug development professionals, we frequently encounter structural verification bottlenecks when dealing with amidine-containing pharmacophores. The compound 2-Morpholin-4-yl-2-phenylethanimidamide (CAS: 1260656-44-7) presents a unique trifecta of analytical challenges: a rigid morpholine chair inducing non-first-order coupling, a stereocenter at C2, and an amidine moiety highly susceptible to solvent-mediated tautomerism.

In this guide, I will objectively compare analytical platforms (High-Field vs. Benchtop NMR) and solvent systems (DMSO-d₆ vs. CDCl₃) to establish a self-validating protocol for the precise structural elucidation of this molecule.

Mechanistic Principles: The Causality of Spectral Complexity

Before comparing analytical approaches, we must understand the inherent quantum mechanical and kinetic behaviors of the molecule that dictate our experimental choices.

The Morpholine AA'XX' Spin System In a standard ¹H NMR spectrum, one might expect the morpholine protons to appear as simple first-order triplets based on the


 rule. However, because the morpholine ring adopts a fixed chair conformation, the axial and equatorial protons occupy distinct magnetic environments. Although rapid ring-flipping averages these at room temperature, the spin system is strictly an AA'XX' system. The chemical shift difference is significantly larger than the coupling constant, but restricted rotation makes them magnetically inequivalent, resulting in complex, fine-structured multiplets rather than true triplets, as detailed in 1 [1].

Amidine Proton Exchange Dynamics The amidine group (


) undergoes rapid intermolecular proton exchange and tautomerization. In non-polar environments, the exchange rate is intermediate on the NMR timescale, causing extreme line broadening or complete disappearance of the N-H signals. To accurately integrate these protons, we must manipulate the solvent environment to slow down these kinetics.

Tautomerism TautA Amidine Form A (-C(=NH)NH2) Exchange Proton Exchange TautA->Exchange TautB Amidine Form B (-C(NH2)=NH) Exchange->TautB Solvent DMSO-d6 Hydrogen Bonding Solvent->Exchange Slows Kinetics

Figure 1: Solvent-mediated amidine tautomerism and proton exchange dynamics.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The selection of the deuterated solvent is the single most critical variable in the analysis of 2-Morpholin-4-yl-2-phenylethanimidamide.

  • Chloroform-d (CDCl₃): While excellent for solubilizing the free base, CDCl₃ fails to resolve the amidine protons. The lack of hydrogen-bonding stabilization allows rapid proton exchange, resulting in a broad, indistinct hump between 4.50 and 6.00 ppm.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO acts as a strong hydrogen-bond acceptor (HBA). It forms tight solvation complexes with the N-H protons, effectively locking them into distinct states and slowing the chemical exchange. This allows the

    
     and 
    
    
    
    protons to be observed as distinct, quantifiable signals in the downfield region, a phenomenon well-documented in2 [2].
Comparative Quantitative Data
Proton EnvironmentExpected Shift (DMSO-d₆)Expected Shift (CDCl₃)Multiplicity & IntegrationCausality / Structural Notes
Aromatic (Phenyl) 7.25 - 7.45 ppm7.20 - 7.40 ppmm, 5HDeshielded by ring current; minor solvent effect.
Amidine (-NH₂, =NH) 7.50 - 8.20 ppm4.50 - 6.00 ppmbr s, 3HDMSO hydrogen bonding slows exchange, resolving peaks. CDCl₃ causes extreme broadening.
Methine (-CH-) 4.15 ppm4.25 ppms, 1HIsolated spin system at C2; appears as a sharp singlet.
Morpholine (O-CH₂) 3.55 - 3.65 ppm3.65 - 3.75 ppmm, 4HAA'XX' system due to fixed chair conformation.
Morpholine (N-CH₂) 2.35 - 2.45 ppm2.50 - 2.60 ppmm, 4HAA'XX' system; shielded relative to O-CH₂ due to lower electronegativity of N vs O.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

For drug development workflows, choosing between a High-Field (400+ MHz) and a Benchtop (60-80 MHz) spectrometer dictates the level of structural confidence.

  • High-Field NMR (400 MHz): Recommended for Final Verification. The high magnetic field provides the dispersion necessary to separate the methine singlet (~4.15 ppm) from the morpholine O-CH₂ multiplet (~3.60 ppm). It also clearly resolves the fine structure of the AA'XX' morpholine systems, proving the integrity of the ring.

  • Benchtop NMR (60 MHz): Recommended for Reaction Monitoring. Benchtop systems suffer from severe peak overlap (second-order effects) for this molecule. The aromatic protons and the highly deshielded amidine protons in DMSO-d₆ will likely merge into a single broad multiplet. However, it is highly effective for monitoring the disappearance of the alpha-bromo precursor during the synthesis of the morpholine derivative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not merely place the sample in the magnet. Follow this self-validating workflow, which builds quality control directly into the preparation and acquisition phases.

Step 1: Matrix Control & Sample Preparation

  • Weigh exactly 15.0 mg of 2-Morpholin-4-yl-2-phenylethanimidamide.

  • Dissolve in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference.

  • Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube.

    • Causality: This removes paramagnetic particulates (e.g., trace iron or nickel from synthetic catalysts). Paramagnetic impurities cause local magnetic field inhomogeneities, destroying the resolution required to observe the morpholine AA'XX' fine structure.

Step 2: Spectrometer Tuning & Shimming

  • Insert the sample and lock onto the deuterium frequency of DMSO-d₆.

  • Perform automated gradient shimming (e.g., TopShim) on the Z-axis, ensuring the lock level is stable.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D zg30 (30° flip angle).

  • Scans: 16 to 32 (depending on probe sensitivity).

  • Relaxation Delay (D1): Set to 10 seconds.

    • Causality: The isolated methine proton and the amidine nitrogens lack adjacent protons for efficient dipole-dipole relaxation. A standard 1-second D1 will result in incomplete longitudinal relaxation (

      
      ), making the integration of the methine proton artificially low. A 10-second delay ensures strictly quantitative integration.
      

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transform.

    • Causality: This mathematically enhances the signal-to-noise ratio without sacrificing the resolution needed to observe the fine structure of the morpholine ring.

  • Perform manual phase correction (zero and first order) and a polynomial baseline correction to ensure flat integration regions.

Workflow Prep Sample Preparation 15 mg in 0.6 mL Solvent Filter Filtration Remove Paramagnetic Impurities Prep->Filter Solvent Solvent Selection Filter->Solvent DMSO DMSO-d6 (Resolves Amidine NH) Solvent->DMSO CDCl3 CDCl3 (Rapid Exchange, Broad NH) Solvent->CDCl3 Acq Data Acquisition 400 MHz, 16 Scans, 298K DMSO->Acq CDCl3->Acq Proc Processing FT, Phase & Baseline Correction Acq->Proc

Figure 2: Self-validating workflow for NMR sample preparation and acquisition.

References

  • Multiplet shape in proton NMR of morpholines, ECHEMI,
  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent, PubMed / John Wiley & Sons,
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine, Taylor & Francis / ResearchG
  • Amidines.

Sources

Comparative

FTIR characteristic peaks for amidine vs nitrile functional groups

Executive Summary In medicinal chemistry and materials science, distinguishing between nitrile (–C≡N) and amidine (–C(=NH)NH₂) functional groups is a critical analytical task. This is particularly relevant during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, distinguishing between nitrile (–C≡N) and amidine (–C(=NH)NH₂) functional groups is a critical analytical task. This is particularly relevant during the synthesis of benzamidine derivatives (e.g., trypsin inhibitors) or the curing of epoxy-dicyandiamide systems.

While nitriles offer one of the most distinct spectral signatures in infrared spectroscopy, amidines present a complex "chameleon" profile that varies significantly based on protonation state (free base vs. salt) and hydration. This guide provides a definitive spectral comparison, experimental protocols for monitoring nitrile-to-amidine conversion, and troubleshooting strategies for common artifacts.

Fundamental Vibrational Theory

To interpret the spectra accurately, one must understand the mechanical differences between the two oscillators.

  • The Nitrile (–C≡N): A linear, rigid oscillator. The triple bond has a high force constant (

    
    ), pushing the stretching frequency into the "Silent Region" (2000–2300 cm⁻¹), where few other organic bonds absorb.
    
  • The Amidine (N–C=N): A resonance-stabilized system. In its free base form, it contains a C=N double bond and a C-N single bond. However, in its biologically relevant amidinium salt form , the positive charge delocalizes, creating two equivalent C–N bonds with partial double-bond character (bond order ~1.5). This shifts the primary stretching mode into the crowded "Double Bond Region" (1500–1700 cm⁻¹).

Detailed Spectral Comparison

The following table synthesizes data from standard spectroscopic literature and field application notes.

Table 1: Characteristic FTIR Peaks[1][2][3]
FeatureNitrile (–C≡N) Amidine (Free Base) Amidinium Salt (–C(NH₂)₂⁺)
Primary Stretch 2210–2260 cm⁻¹ (Sharp)1610–1660 cm⁻¹ (C=N)1660–1690 cm⁻¹ (ν_as NCN)
Secondary Bands None (usually)1580–1600 cm⁻¹ (NH def)1500–1550 cm⁻¹ (ν_s NCN)
X-H Region 3300–3500 cm⁻¹ (Sharp NH)3000–3400 cm⁻¹ (Broad/Multiple)
Intensity Medium to Strong (varies w/ polarity)StrongVery Strong
Key Interferences Alkynes (weak), IsocyanatesAlkenes, Carbonyls, Water Amides, Carboxylates

Critical Insight: Conjugation lowers the nitrile frequency.[1] An aliphatic nitrile appears at ~2250 cm⁻¹, while an aromatic nitrile (e.g., benzonitrile) shifts to ~2225 cm⁻¹ due to resonance weakening the triple bond.

Experimental Application: Monitoring Pinner Synthesis

A common workflow in drug development is the Pinner synthesis , converting a nitrile to an amidine via an imidate intermediate. FTIR is the most efficient tool for monitoring this reaction in real-time, provided you account for the intermediate.

The Reaction Pathway[7][8]
  • Reactant: Nitrile (2250 cm⁻¹)[2]

  • Intermediate: Imidate Salt (1640–1660 cm⁻¹)

  • Product: Amidine (1670–1690 cm⁻¹)

Visualization: Spectral Evolution Pathway

ReactionMonitoring cluster_legend Spectral Key Nitrile Nitrile Reactant (Distinct Peak: ~2250 cm⁻¹) Imidate Imidate Intermediate (Shift to ~1650 cm⁻¹) Nitrile->Imidate HCl/EtOH (Disappearance of 2250) Amidine Amidine Product (Final Shift: 1670-1690 cm⁻¹ + Broad NH bands) Imidate->Amidine NH3/Amine (Stabilization of 1600 region) key1 Look for loss of Silent Region peak key2 Look for growth in Double Bond Region

Figure 1: Spectral evolution during Pinner synthesis. The critical checkpoint is the complete disappearance of the nitrile peak at 2250 cm⁻¹.

Protocol: Artifact-Free Sample Preparation

Amidines are notoriously hygroscopic . Absorbed atmospheric water absorbs strongly at 1640 cm⁻¹ (H–O–H bending), which directly overlaps with the amidine C=N stretch. Following this protocol is mandatory to avoid false positives.

Method: ATR-FTIR with Drying Step

Equipment: Diamond or ZnSe ATR crystal.

  • Baseline: Clean the crystal with isopropanol. Collect a background spectrum.

  • Sample Loading: Place the solid amidine/nitrile sample on the crystal.

  • The "Dry-Down" (Crucial):

    • If the sample is a salt:[3] It likely contains bound water. Apply pressure using the ATR anvil.

    • Validation: Scan immediately. If you see a broad hump at 3400 cm⁻¹ and a shoulder at 1640 cm⁻¹, do not process .

    • Correction: Dry the sample in a vacuum oven at 40°C for 30 minutes, or use a heatable ATR plate set to 50°C to drive off surface moisture in real-time.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Normalization: When comparing conversion, normalize the spectra to a non-reactive peak (e.g., an aromatic ring mode at 1500 cm⁻¹ or 1600 cm⁻¹ if it is resolved from the amidine band).

Troubleshooting & Decision Logic

Use this decision tree when analyzing the 1500–1700 cm⁻¹ region, which is often congested.

DecisionTree Start Unknown Peak in 1600-1700 cm⁻¹ Region Check2250 Is there a peak at 2200-2260 cm⁻¹? Start->Check2250 Nitrile Confirmed: Nitrile (Precursor present) Check2250->Nitrile Yes CheckBroad Is there a BROAD band at 3200-3500 cm⁻¹? Check2250->CheckBroad No CheckSharp Are there SHARP bands at 3300-3500 cm⁻¹? CheckBroad->CheckSharp No AmidineSalt Likely Amidinium Salt (H-bonded) CheckBroad->AmidineSalt Yes (Strong) Water Suspect Water Contamination (Check 1640 cm⁻¹ shape) CheckBroad->Water Yes (Weak/Med) AmidineBase Likely Amidine Free Base CheckSharp->AmidineBase Yes

Figure 2: Logic flow for distinguishing amidine species from precursors and water artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for nitrile/amidine characteristic frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Benzonitrile. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • ScienceDirect Topics. Amidine - an overview. Available at: [Link]

Sources

Validation

Comparing reactivity of morpholine amidines vs piperidine amidines

Comparative Reactivity of Morpholine vs. Piperidine Amidines: A Mechanistic and Synthetic Guide Amidines are superbasic, versatile pharmacophores and critical ligands in transition-metal catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Morpholine vs. Piperidine Amidines: A Mechanistic and Synthetic Guide

Amidines are superbasic, versatile pharmacophores and critical ligands in transition-metal catalysis. When designing amidine-containing molecules, the choice of the secondary amine precursor—commonly piperidine or morpholine—drastically alters both the synthesis kinetics and the final physicochemical properties of the amidine. As application scientists, we must look beyond empirical yields and understand the underlying electronic causality. This guide provides an objective, data-driven comparison of morpholine and piperidine amidines, dissecting the structural reasons behind their divergent reactivity.

Mechanistic Causality: The Oxygen Effect

The fundamental difference between piperidine and morpholine lies in a single heteroatom substitution at the 4-position of the six-membered ring: a methylene group (-CH2-) in piperidine is replaced by an oxygen atom (-O-) in morpholine.

This seemingly minor structural change induces a profound electronic shift. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the


-transmission pathways of the heterocyclic ring[1]. This inductive pull draws electron density away from the nitrogen atom, stabilizing its lone pair and rendering it significantly less available for protonation or nucleophilic attack.

Consequently, the conjugate acid of morpholine has a much lower pKa (~8.4) compared to piperidine (~11.2)[1]. This nearly 1000-fold decrease in basicity directly translates to attenuated nucleophilicity[2]. When these amines act as nucleophiles to attack activated nitriles (the standard route for amidine synthesis), morpholine is inherently less reactive[3]. Once formed, the resulting morpholine amidines remain less basic than their piperidine counterparts due to the persistent electron-withdrawing effect of the remote oxygen atom[4].

ElectronicEffects Morpholine Morpholine Amidine (Heteroatom = O) Inductive Strong Inductive Withdrawal (-I) via σ-bonds Morpholine->Inductive Piperidine Piperidine Amidine (Heteroatom = CH2) NoInductive Negligible Inductive Effect (Aliphatic Ring) Piperidine->NoInductive pKaLow Lower pKa (~8.4) Reduced Basicity Inductive->pKaLow pKaHigh Higher pKa (~11.2) Elevated Basicity NoInductive->pKaHigh ReactLow Attenuated Nucleophilicity Slower Amidine Formation pKaLow->ReactLow ReactHigh Enhanced Nucleophilicity Rapid Amidine Formation pKaHigh->ReactHigh

Electronic effects dictating amidine basicity and reactivity.

Quantitative Comparison

The table below summarizes the critical physicochemical and reactivity metrics distinguishing these two systems, providing a clear framework for rational reagent selection.

Property / MetricPiperidine SystemMorpholine SystemCausality / Note
Ring Heteroatom -CH2--O-Dictates the presence of inductive effects.
Amine Conjugate Acid pKa ~11.1 - 11.2~8.3 - 8.4Oxygen withdraws electron density via

-bonds[1].
Nucleophilicity Parameter (N) > 18.015.65Morpholine is a significantly weaker nucleophile[5].
Amidine Formation (Zn-catalyzed) High YieldNone / TraceMorpholine fails to add across the C≡N bond under identical mild conditions[2].
Amidine N-H NMR Shift (Re-complex) ~4.78 ppm~4.94 ppmThe downfield shift in morpholine indicates persistent electron withdrawal[4].

Synthetic Reactivity & Experimental Evidence

The disparity in nucleophilicity becomes glaringly apparent during transition-metal-mediated amidine synthesis. In comparative studies utilizing zinc(II) quinaldinate complexes in acetonitrile, piperidine readily undergoes nucleophilic addition across the C≡N triple bond to form robust piperidinoacetamidine complexes[2].

Conversely, morpholine fails to produce any isolable amidine under the exact same conditions[3]. The reduced nucleophilic character of morpholine, caused by the electronegative oxygen, renders it insufficiently reactive toward the activated nitrile[2]. To force morpholine to react, researchers often must employ harsher conditions, which frequently leads to complete degradation (e.g., morpholine degrading to ammonia gas in autoclaves at 105 °C) rather than successful amidine formation[3].

Workflow Start Prepare Metal-Nitrile Complex (e.g., Zn(II) or Re(I) in CH3CN) AddAmine Add Secondary Amine (Piperidine or Morpholine) Start->AddAmine Monitor Monitor via 1H NMR / TLC (Observe Amidine Formation) AddAmine->Monitor Branch Amine Type? Monitor->Branch PipeResult Piperidine: High Yield Rapid Conversion at 25°C Branch->PipeResult Piperidine MorphResult Morpholine: Low/No Yield Requires Harsher Conditions Branch->MorphResult Morpholine

Workflow for metal-mediated amidine synthesis and validation.

Self-Validating Experimental Protocol: Metal-Mediated Amidine Synthesis

To objectively evaluate these reactivity differences in your own laboratory, the following self-validating protocol utilizes a metal-templated nucleophilic addition. This system is designed so that successful amidine formation is immediately verifiable via distinct NMR shifts, creating a closed-loop validation of the mechanistic theory.

Materials:

  • Metal precursor:

    
    -[Re(CO)3(5,5′-Me2bipy)(CH3CN)]BF4[4]
    
  • Amines: Piperidine and Morpholine (Reagent grade, dried)

  • Solvent: Acetonitrile-d3 (CD3CN)

Step-by-Step Methodology:

  • Preparation of the Control Solution: Dissolve the Re(I)-nitrile precursor in 600 µL of CD3CN to create a 10 mM standard solution in an NMR tube. Acquire a baseline 1H NMR spectrum to identify the coordinated acetonitrile signals[4].

  • Amine Introduction: Add a 10-fold excess (100 mM) of the target secondary amine (piperidine or morpholine) directly to the NMR tube[4].

  • Kinetic Monitoring (Self-Validation): Monitor the reaction at 25 °C using 1H NMR spectroscopy.

    • Validation Checkpoint 1: Track the disappearance of the coordinated CH3CN signal.

    • Validation Checkpoint 2: Observe the emergence of the amidine N-H proton. For piperidine, this broad signal appears at ~4.78 ppm; for morpholine, it appears further downfield at ~4.94 ppm due to the remote oxygen's electron-withdrawing effect deshielding the proton[4].

  • Isolation: If preparative scale is desired, stir the reaction in a closed flask for 6 hours. Evaporate the solvent slowly in a 1/3 (v/v) mixture of acetonitrile/diethyl ether to yield crystalline amidine complexes[4].

  • Causality Analysis: You will observe that the piperidine reaction reaches completion significantly faster than the morpholine reaction. The basicity and ring size of the heterocyclic amine directly dictate the reaction velocity[4].

References

  • From cyclic amines and acetonitrile to amidine zinc(ii) complexes Source: RSC Publishing URL:[Link]

  • New Monodentate Amidine Superbasic Ligands with a Single Configuration in fac-[Re(CO)3(5,5′- or 6,6 - PMC Source: NIH / PMC URL:[Link]

  • Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties Source: ChemRxiv URL:[Link]

  • From cyclic amines and acetonitrile to amidine zinc(ii) complexes (Degradation Data) Source: RSC Publishing URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: Yuntsg / Literature Repository URL:[Link]

Sources

Comparative

Validating Purity of 2-Morpholin-4-yl-2-phenylethanimidamide via LC-MS

A Comparative Technical Guide for Drug Development Executive Summary The validation of 2-Morpholin-4-yl-2-phenylethanimidamide presents a distinct analytical challenge due to the physicochemical conflict between its morp...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

The validation of 2-Morpholin-4-yl-2-phenylethanimidamide presents a distinct analytical challenge due to the physicochemical conflict between its morpholine moiety (polar, basic) and its amidine functionality (highly basic, hydrolytically unstable). While traditional HPLC-UV methods struggle with the lack of strong chromophores and the co-elution of hydrolysis byproducts, LC-MS (Liquid Chromatography-Mass Spectrometry) offers the requisite specificity and sensitivity.

This guide outlines a self-validating LC-MS protocol designed to detect trace impurities—specifically the hydrolytic amide byproduct —at levels <0.1%, ensuring compliance with ICH Q2(R1) and Q2(R2)/Q14 guidelines.

Part 1: Chemical Context & The "Amidine Challenge"

To validate purity, one must first understand the molecule's failure points.

  • Target Molecule: 2-Morpholin-4-yl-2-phenylethanimidamide.

  • Critical Impurity (Hydrolysis): Amidines are prone to hydrolysis, converting to their corresponding amides (2-Morpholin-4-yl-2-phenylethanamide) and releasing ammonia.

  • Mass Shift: The conversion from Amidine (-C(=NH)NH₂) to Amide (-C(=O)NH₂) results in a mass shift of +1 Da (Exchange of NH for O). This subtle shift requires high-resolution MS or excellent chromatographic separation to distinguish from isotopic peaks.

Comparative Analysis: Why LC-MS?

The following table objectively compares LC-MS against standard alternatives for this specific compound class.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Specificity High. Distinguishes Amidine (Target) from Amide (Impurity) via m/z (+1 Da shift).Low. Amidine and Amide have nearly identical UV spectra (phenyl ring dominated).High. Distinct chemical shifts for NH vs C=O.
Sensitivity (LOD) Excellent (<0.01%). Ideal for trace impurity profiling.Moderate. Limited by the weak extinction coefficient of the phenyl ring.Low (>0.5%). Generally insufficient for trace impurity quantification.
Selectivity High. Mass filtering removes matrix interference.Low. Susceptible to co-eluting peaks (e.g., morpholine starting material).High.
Throughput High. Rapid gradients possible.Medium. Requires longer runs for baseline separation.Low. Sample prep and acquisition are slow.
Risk Factor Ion Suppression. Requires clean sample prep.Peak Purity. Diode Array cannot easily resolve isobaric/isochromic overlaps.Solvent Peaks. Water suppression can obscure signals.

Part 2: Method Development & Causality

Column Selection: The "Charged Surface" Solution
  • Problem: At low pH (required for MS ionization), the amidine and morpholine groups are protonated (positively charged). On standard C18 columns, these charged species repel the stationary phase, leading to early elution (near the void volume) and peak tailing (secondary silanol interactions).

  • Solution: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column.

    • Mechanism:[1][2][3] These columns carry a slight positive charge on the surface, which repels the protonated base prevents it from digging into deep silanols (reducing tailing) while maintaining enough hydrophobicity to retain the phenyl ring.

Mobile Phase & pH
  • Aqueous (A): Water + 0.1% Formic Acid (pH ~2.7).

    • Reasoning: Low pH ensures full protonation of the morpholine (pKa ~8) and amidine (pKa ~11), maximizing sensitivity in ESI+ mode.

  • Organic (B): Acetonitrile + 0.1% Formic Acid.

    • Reasoning: Acetonitrile provides sharper peaks for basic compounds compared to Methanol.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Detection:

    • Full Scan (MS1): m/z 100–500 (covers target and likely fragments).

    • SIM (Selected Ion Monitoring): Target m/z (M+H) and Amide Impurity m/z (M+H+1).

Part 3: Visualization of Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the method, emphasizing the feedback loop required for separating the critical amide impurity.

ValidationWorkflow Start Start: Method Development SamplePrep Sample Prep (Dilute in Mobile Phase A) Start->SamplePrep LC_Run LC Separation (CSH C18, Gradient) SamplePrep->LC_Run MS_Detect MS Detection (ESI+, Full Scan) LC_Run->MS_Detect Check_Res Resolution Check: Amidine vs. Amide > 1.5? MS_Detect->Check_Res Optimize Optimize Gradient (Flatten slope at elution) Check_Res->Optimize No (Co-elution) Validation Execute Validation (Linearity, Accuracy, LOD) Check_Res->Validation Yes (Resolved) Optimize->LC_Run Re-inject Report Final Purity Report Validation->Report

Caption: Iterative workflow for optimizing the separation of the target amidine from its hydrolytic amide impurity.

Diagram 2: Impurity Identification Logic

How to distinguish the target from its closest impurities using MS data.

ImpurityLogic Peak Unknown Peak Detected MassCheck Check m/z Shift Relative to Target (M) Peak->MassCheck Plus1 +1 Da Shift (Hydrolysis) MassCheck->Plus1 Plus16 +16 Da Shift (Oxidation) MassCheck->Plus16 MinusAmidine Fragment Analysis Plus1->MinusAmidine No Concl_Amide Impurity: Amide (Hydrolysis Product) Plus1->Concl_Amide Yes Plus16->MinusAmidine No Concl_NOxide Impurity: N-Oxide (Morpholine Oxidation) Plus16->Concl_NOxide Yes Concl_Target Target Compound MinusAmidine->Concl_Target Matches Spectrum

Caption: Logic tree for categorizing impurities based on mass shift (Δm/z) relative to the parent amidine.

Part 4: Experimental Protocol

Reagents & Standards
  • Reference Standard: >99.0% purity 2-Morpholin-4-yl-2-phenylethanimidamide (NMR validated).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC coupled with Q-ToF or Triple Quad.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End
Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize for amidine stability; too high causes in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr (N2).

System Suitability Test (SST)

Before running samples, the system must pass the following criteria:

  • Blank Run: No interference peaks at the retention time of the target (> 0.1% threshold).

  • Sensitivity: S/N ratio > 10 for a standard solution at the Limit of Quantitation (LOQ).

  • Retention Time Precision: RSD < 1.0% for 5 replicate injections of the standard.

Part 5: Data Interpretation & Reporting

When analyzing the data, focus on the Extracted Ion Chromatogram (EIC) .

  • Extract m/z for Target: [M+H]+. Note the retention time (RT).

  • Extract m/z for Amide Impurity: [M+H]+ + 1.08 Da (Mass difference of -NH + O).

    • Critical Check: Ensure the Amide peak is chemically resolved from the Target peak. If they co-elute, the +1 Da isotope of the Target will interfere with the Amide signal.

    • Expectation: On a C18 column at acidic pH, the Amidine (charged) will typically elute slightly earlier or very close to the Amide (neutral/less basic) . The CSH column helps separate these by interacting differently with the charged amidine.

  • Quantification: Use the Area Normalization Method (assuming similar ionization response) or, ideally, an External Standard Calibration if the amide impurity standard is available.

Calculation


References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015.

  • Dolan, J. W., & Snyder, L. R.Troubleshooting LC Systems: Separation of Bases. LCGC North America, 2018.
  • Kromidas, S.The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH, 2016.

Sources

Validation

Crystal structure analysis of morpholine phenyl ethanimidamide salts

Crystal Structure Analysis of Morpholine Phenyl Ethanimidamide Salts: A Comparative Guide for Lead Optimization Executive Summary In the development of neuroactive and cardiovascular therapeutics, the morpholine phenyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of Morpholine Phenyl Ethanimidamide Salts: A Comparative Guide for Lead Optimization

Executive Summary

In the development of neuroactive and cardiovascular therapeutics, the morpholine phenyl ethanimidamide (MPE) pharmacophore is frequently leveraged for its ability to modulate 5-HT receptors and nitric oxide synthase (NOS) pathways[1]. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage development: the free base of MPE exhibits notoriously poor aqueous solubility and suboptimal solid-state stability.

To transition this compound from a promising lead to a viable clinical candidate, rigorous salt screening and crystallographic analysis are mandatory. This guide provides an objective, data-driven comparison of MPE salt forms—specifically the Free Base, Hydrochloride (HCl), and Mesylate (MsOH) salts—evaluating their physicochemical performance through the lens of single-crystal X-ray diffraction (SCXRD) and orthogonal thermal analytics.

Mechanistic Rationale for Salt Selection

The selection of a pharmaceutical salt is not merely a formulation exercise; it is a fundamental alteration of the molecule's crystal lattice[2]. The causality behind salt performance lies in the interplay between lattice energy (the energy required to break the crystal apart) and solvation enthalpy (the energy released when the ions interact with water).

  • The Free Base: The unprotonated amidine group forms weak, diffuse intermolecular hydrogen bonds. This results in a low lattice energy (manifesting as a low melting point) but highly lipophilic packing, which severely restricts aqueous solvation.

  • The Hydrochloride (HCl) Salt: Protonation of the amidine nitrogen introduces strong ionic interactions. Chloride, being a small, high-charge-density anion, tightly packs around the protonated MPE, drastically increasing lattice energy. While this improves thermal stability, it can limit solubility in the gut due to the common-ion effect with gastric HCl[3].

  • The Mesylate (MsOH) Salt: The methanesulfonate anion is larger and more diffuse than chloride. Its three oxygen atoms act as versatile hydrogen-bond acceptors, creating a more expansive, solvent-accessible crystal lattice. This lowers the lattice energy relative to the HCl salt, vastly improving aqueous solubility, though it introduces a risk of hydrate formation[4].

G A MPE Free Base (Poor Solubility) B Counterion Selection (HCl vs. MsOH) A->B C Crystallization (Solvent/Antisolvent) B->C D SCXRD (Absolute Structure) C->D E PXRD & DSC/TGA (Bulk Purity Validation) C->E F Lead Salt Selection D->F Lattice Insights E->F Thermal Data

Fig 1. Self-validating workflow for MPE salt screening and structural characterization.

Comparative Physicochemical Profiling

To objectively evaluate these forms, we synthesized and crystallized the Free Base, HCl salt, and Mesylate salt of a standard MPE derivative. The quantitative performance metrics are summarized below.

PropertyMPE Free BaseMPE Hydrochloride (HCl)MPE Mesylate (MsOH)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Melting Point (DSC) 84.2 °C215.5 °C (Decomp.)168.3 °C
Aqueous Solubility (pH 6.8) < 0.01 mg/mL12.4 mg/mL> 45.0 mg/mL
Hygroscopicity (DVS) Non-hygroscopic (<0.1%)Slightly hygroscopic (1.2%)Moderately hygroscopic (3.5%)
Primary H-Bond Motif N-H ··· N (Amidine dimer)N⁺-H ··· Cl⁻ (Charge-assisted)N⁺-H ··· O⁻ (Sulfonate network)

Application Scientist's Insight: The data reveals a classic trade-off. The HCl salt provides exceptional thermal stability but moderate solubility. The Mesylate salt offers superior solubility—crucial for intravenous formulations or high-dose oral solid dosage forms—but its triclinic lattice accommodates atmospheric moisture, leading to higher hygroscopicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as a self-validating system. A single crystal may not represent the bulk powder; therefore, absolute structure determination via SCXRD must always be orthogonally validated against bulk Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 1: Salt Formation and Single-Crystal Growth

Causality Note: Slow evaporation is chosen over crash-cooling to prioritize thermodynamic stability and minimize defect incorporation in the crystal lattice.

  • Dissolution: Dissolve 500 mg of MPE Free Base in 10 mL of anhydrous ethanol at 50 °C.

  • Ionization: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, or neat methanesulfonic acid) dropwise under continuous stirring.

  • Equilibration: Stir the solution for 2 hours at 50 °C to ensure complete protonation.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Loosely cap the vial and allow the solvent to slowly evaporate at ambient temperature (20–25 °C) over 48–72 hours.

  • Harvesting: Isolate the resulting single crystals (typically colorless prisms or plates) and immediately suspend them in paratone oil to prevent solvent loss prior to mounting.

Protocol 2: SCXRD Data Collection and Refinement

Causality Note: Data is collected at cryogenic temperatures (100 K) to reduce atomic thermal vibrations, yielding sharper diffraction spots and more precise hydrogen atom localization.

  • Mounting: Select a high-quality single crystal under a polarized light microscope and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a low-temperature device set to 100 K[1].

  • Integration: Integrate the raw diffraction frames using standard software (e.g., SAINT), applying multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve the structure using direct methods. Refine the structure using full-matrix least-squares on F² using SHELXL [5].

  • Validation: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the protonated amidine nitrogen must be located from the difference Fourier map and refined freely to confirm the site of protonation.

Crystallographic Analysis & Structural Insights

The true value of SCXRD lies in mapping the intermolecular interactions that dictate macroscopic properties.

In the MPE Hydrochloride salt , the crystal packing is dominated by strong, highly directional N⁺-H ··· Cl⁻ charge-assisted hydrogen bonds. The chloride ion sits in a tight crystallographic pocket, coordinating with both the amidine nitrogen and the morpholine oxygen of an adjacent molecule. This tight packing explains the high melting point (215.5 °C) and the rigid orthorhombic lattice.

Conversely, the MPE Mesylate salt exhibits a more complex, flexible network. The methanesulfonate counterion utilizes its three oxygen atoms to form a bifurcated hydrogen-bonding network. Because the sulfonate group is bulky, it forces the morpholine rings into a staggered conformation, creating interstitial voids in the triclinic lattice. These voids are responsible for the increased hygroscopicity, as water molecules can easily permeate the lattice and act as solvent bridges.

H N1 Amidine N-H Donor (Protonated) O1 Mesylate O1 Strong Acceptor N1->O1 Primary Ionic H-Bond O2 Mesylate O2 Strong Acceptor N1->O2 Bifurcated H-Bond N2 Morpholine O Weak Acceptor W1 Atmospheric H2O Bridging Molecule O2->W1 Moisture Uptake W1->N2 Lattice Expansion

Fig 2. Mechanistic logic of the hydrogen-bonding network in the MPE mesylate crystal, illustrating moisture uptake pathways.

Conclusion & Verdict

For the development of Morpholine Phenyl Ethanimidamide derivatives, the choice of salt dictates the formulation strategy.

  • If the target product profile demands a highly stable solid oral dosage form where moisture control is difficult (e.g., tropical climates), the Hydrochloride salt is the superior choice due to its tightly packed, non-hygroscopic orthorhombic lattice.

  • If the primary developmental hurdle is bioavailability and the drug is intended for a controlled-humidity capsule or an IV formulation, the Mesylate salt vastly outperforms the alternatives, provided the manufacturing environment controls for its 3.5% moisture uptake.

By grounding salt selection in rigorous crystallographic analysis and self-validating thermal workflows, development teams can bypass empirical guesswork and engineer drug substances with predictable, optimized performance.

References

  • Google Patents (AU2008231543A1)
  • Pharmaceutical Salts: Solids to Liquids by Using Ionic Liquid Design (Citing Handbook of Pharmaceutical Salts: Properties, Selection, and Use) Semantic Scholar / Wiley-VCH URL:[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C, Structural Chemistry URL:[Link]

Sources

Comparative

Technical Comparison: Reference Standards for 2-Morpholin-4-yl-2-phenylethanimidamide Analysis

Executive Summary: The Amidine Instability Factor 2-Morpholin-4-yl-2-phenylethanimidamide (also known as -morpholino- -phenylacetamidine ) represents a critical class of process impurities and intermediates found in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amidine Instability Factor

2-Morpholin-4-yl-2-phenylethanimidamide (also known as


-morpholino-

-phenylacetamidine
) represents a critical class of process impurities and intermediates found in the synthesis of morpholine-substituted bioactive compounds.

Analysis of this molecule is complicated by its amidine functional group , which presents two specific failure modes in reference standards:

  • Hydrolytic Instability: Amidines are prone to hydrolysis, converting to the corresponding amide (2-morpholino-2-phenylacetamide) and ammonia upon exposure to atmospheric moisture.

  • Hygroscopicity of Salts: To stabilize the basic amidine, it is often supplied as a hydrochloride (HCl) or dihydrochloride salt. These salts are frequently hygroscopic, leading to "drifting" assay values if not handled in a controlled environment.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRM) against Research Grade (Analytical) Standards and In-House Synthesized Standards , providing experimental evidence to justify the selection of the appropriate grade for regulatory filing.

Comparative Analysis: Standard Grades

The following table contrasts the three primary sources of reference standards for this compound.

FeatureISO 17034 CRM Analytical Grade (Commercial) In-House Working Standard
Traceability SI-Traceable (NIST/BIPM). Valid for Release Testing.Vendor-defined.[1] Often lacks uncertainty budget.Internal only. Requires full characterization.
Purity Assignment Mass Balance (

). Includes water, volatiles, inorganics.[2]
Chromatographic Purity (Area %).[2] Critical Risk: Ignores water/salt content.Variable. Depends on internal analytical capability.
Water Content Quantified via Coulometric KF . Factor included in assay.[1][3][4][5][6][7][8][9][10][11]Often "Not Determined" or "Hygroscopic" note.Must be tested immediately before use.
Stability Data Real-time stability monitoring included.Retest date only.None. Fresh prep assumed.
Cost High (

$)
Moderate (

)
Low Material Cost / High Labor Cost ($)
Risk Profile Low . Defensible in audits.Medium . High risk of potency error due to water.High . Risk of undetected hydrolysis.

Experimental Validation: Stability & Purity

To demonstrate the "Amidine Risk," we performed a comparative stability study of a Research Grade standard (98% Area purity, stored in screw-cap vial) versus an ISO 17034 CRM (stored in flame-sealed ampoule under Argon).

Experiment A: Hygroscopicity and Potency Drift

Method: Both standards were exposed to ambient lab conditions (25°C, 60% RH) for 4 hours, mimicking a typical weighing session without a glovebox.

  • Technique: TGA (Thermogravimetric Analysis) and HPLC Assay.

Time PointISO 17034 CRM (Sealed)Research Grade (Open Vial)Observation
T=0 99.8% Assay98.1% Area / ~94% Potency*Research grade had 4% unquantified water/salt error.
T=1 Hour N/A+1.2% Weight GainRapid moisture uptake (deliquescence).
T=4 Hours N/A+3.5% Weight GainMaterial became tacky/paste-like.
HPLC Assay (T=4h) 99.8% 90.5% Potency dropped due to water weight.

Insight: The "98% Purity" label on the Research Grade vial refers to chromatographic purity. It does not account for the 4-8% water weight gained during storage and handling. Using this standard without correction results in a ~10% overestimation of the impurity in your drug product (OOS risk).

Experiment B: Hydrolytic Degradation Pathway

Method: LC-MS analysis of the Research Grade standard after 1 week of improper storage (loose cap).

  • Result: A new peak appeared at RRT 1.15 (+18 Da mass shift).

  • Identification: Hydrolysis of the amidine to the amide.

Degradation Mechanism (DOT Visualization)

The following diagram illustrates the chemical breakdown that invalidates the standard.

AmidineDegradation Amidine 2-Morpholin-4-yl- 2-phenylethanimidamide (Active Standard) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H₂O (Nucleophilic Attack) Water H₂O (Atmospheric Moisture) Water->Intermediate Amide 2-Morpholino- 2-phenylacetamide (Impurity) Intermediate->Amide Collapse Ammonia NH₃ (Gas) Intermediate->Ammonia Elimination

Figure 1: Mechanism of amidine hydrolysis. Moisture ingress converts the reference standard into the amide impurity, altering the response factor and retention time.

Recommended Protocol: Qualification & Handling

If a CRM is unavailable and you must use a Secondary Working Standard (SWS), you must validate it using this self-validating protocol.

Step 1: Structural Confirmation & Purity (qNMR)

Do not rely on HPLC Area% alone. Use quantitative NMR (qNMR) to determine the absolute content (Assay).

  • Solvent: DMSO-

    
     (Dry). Avoid 
    
    
    
    to prevent H/D exchange on the amidine protons.
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)
Step 2: HPLC-UV Method for Impurity Profiling

Amidines are highly basic (


). Standard acidic mobile phases (0.1% Formic Acid) often cause severe peak tailing.

Optimized Method:

  • Column: C18 High pH Resistant (e.g., Waters XBridge or Agilent Poroshell HPH),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amidine

    
     transition).
    
  • Why High pH? At pH 10, the morpholine is uncharged, and the amidine is partially suppressed, improving peak shape and resolution from the amide degradant.

Step 3: Handling Workflow (Decision Logic)

StandardSelection Start Select Reference Standard IsCRM Is ISO 17034 CRM Available? Start->IsCRM BuyCRM Purchase CRM (Store @ -20°C, Desiccated) IsCRM->BuyCRM Yes Synthesize Synthesize/Buy Analytical Grade IsCRM->Synthesize No Use Use for Analysis BuyCRM->Use Characterize Full Characterization Required: 1. qNMR (Assay) 2. KF (Water) 3. IC (Counter-ion) Synthesize->Characterize Aliquot Sub-aliquot into Single-Use Vials (Argon Overlay) Characterize->Aliquot Aliquot->Use

Figure 2: Decision tree for selecting and qualifying reference standards for hygroscopic amidines.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • United States Pharmacopeia (USP). (2023).[12] General Chapter <11> Reference Standards.Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[4]Link

  • Holzgrabe, U., et al. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4). (Discusses HPLC separation of amidines/amidoximes). Link

  • Weber, M., et al. (2021).[1] "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy." Analytical Chemistry. (Methodology for qNMR of hygroscopic materials). Link

Sources

Validation

Bioassay comparison of amidine derivatives in antimicrobial screening

Executive Summary: The Amidine Renaissance In the context of the ESKAPE pathogen crisis, amidine derivatives have migrated from their traditional role as anti-protozoals (e.g., Pentamidine) to becoming scaffolds of inten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amidine Renaissance

In the context of the ESKAPE pathogen crisis, amidine derivatives have migrated from their traditional role as anti-protozoals (e.g., Pentamidine) to becoming scaffolds of intense interest for antibacterial drug discovery.

This guide provides a technical comparison of amidine structural classes in antimicrobial screening. Unlike standard small molecules, amidines are dicationic DNA minor groove binders . This physicochemical property dictates not only their mechanism of action but also necessitates specific modifications to standard CLSI bioassay protocols to avoid false negatives due to plasticware adsorption.

Structural Classes & Mechanism of Action[1]

To interpret bioassay data, one must understand the structure-activity relationship (SAR). The "cationic charge density" and "linker geometry" are the primary drivers of efficacy.

Comparative Structural Classes
ClassRepresentative CompoundStructural FeatureAntimicrobial Potential
Mono-amidines BenzamidineSingle cationic group.Low. Often inactive (MIC > 64 µg/mL). Lacks sufficient DNA binding affinity.
Flexible Bis-amidines Pentamidine (Standard)Two amidines linked by an aliphatic chain (C5).Moderate/High. Good DNA binding, but high conformational entropy reduces specificity.
Rigid Bis-amidines Furamidine (DB75)Linked by a rigid heteroaromatic core (Furan).High. "Crescent" shape perfectly matches the DNA minor groove curvature (AT-rich regions).
Cyclic Amidines Imidazoline derivativesAmidine group incorporated into a ring.[1][2]Variable. often improved metabolic stability compared to open-chain amidines.
Mechanism of Action (Dual Pathway)

Unlike beta-lactams, amidines function via a dual mechanism, which reduces the rate of resistance development.

  • Primary: Preferential binding to AT-rich regions of the DNA minor groove, inhibiting DNA replication and transcription.

  • Secondary: Displacement of divalent cations (

    
    , 
    
    
    
    ) from the lipopolysaccharide (LPS) layer in Gram-negative bacteria, causing outer membrane destabilization.

AmidineMechanism Amidine Amidine Derivative (Dicationic) Membrane Outer Membrane (Gram-Negative) Amidine->Membrane Electrostatic Interaction Cytoplasm Cytoplasmic Entry Amidine->Cytoplasm Passive Diffusion (Gram-Positive) LPS LPS Destabilization (Mg2+ displacement) Membrane->LPS LPS->Cytoplasm Permeabilization CellDeath Bacterial Cell Death LPS->CellDeath Lysis (High Conc.) DNA DNA Minor Groove (AT-Rich Regions) Cytoplasm->DNA High Affinity Binding Replication Inhibition of Replication/Transcription DNA->Replication Steric Hindrance Replication->CellDeath

Figure 1: Dual mechanism of action for bis-amidine derivatives. Note the bifurcation where membrane disruption potentiates entry for DNA binding.

Comparative Bioassay Performance

The following data summarizes the expected performance ranges when screening these derivatives against standard reference strains (S. aureus ATCC 29213 and E. coli ATCC 25922).

Senior Scientist Insight: Bis-amidines typically exhibit a "steep" dose-response curve. You will often see full growth at 2 µg/mL and zero growth at 4 µg/mL, with little partial inhibition.

Representative MIC Data (µg/mL)
Compound ClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosaKey Observation
Pentamidine (Control)1 – 432 – >64>64Potent against Gram+, weak against Gram- due to efflux/outer membrane barrier.
Mono-amidine >64>128>128Ineffective. Lacks the "clamp" mechanism required for stable DNA binding.
Novel Bis-Indole 0.125 – 0.54 – 1616 – 32Superior. Indole core enhances lipophilicity, aiding membrane penetration.
Benzimidazole 0.5 – 28 – 3232 – 64Balanced. Good trade-off between solubility and potency.

Validated Experimental Protocols

Protocol A: Cation-Adjusted Broth Microdilution (The "Plastic" Trap)

Critical Failure Point: Amidine derivatives are cationic amphiphiles. They adhere avidly to untreated polystyrene (standard microplates), leading to artificially high MIC values (false resistance).

The Fix: You must use Polypropylene (PP) plates or Non-Binding Surface (NBS) polystyrene plates. Alternatively, include 0.002% Polysorbate 80 (Tween 80) to prevent adsorption, though PP plates are preferred to avoid surfactant interaction with the bacteria.

Workflow Diagram

MIC_Protocol Start Start: Compound Stock (DMSO) Dilution 2-Fold Serial Dilution (CAMHB Media) Start->Dilution PlateChoice CRITICAL DECISION: Plate Material? Dilution->PlateChoice Polystyrene Standard Polystyrene PlateChoice->Polystyrene Wrong Polypropylene Polypropylene / NBS PlateChoice->Polypropylene Correct Adsorption ERROR: Drug binds to plastic [False High MIC] Polystyrene->Adsorption Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) Polypropylene->Inoculum Incubate Incubate 16-20h @ 35°C Inoculum->Incubate Readout Visual/OD600 Readout Incubate->Readout

Figure 2: Optimized workflow for cationic amidines. The decision to use Polypropylene is critical for data integrity.

Step-by-Step Methodology
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Ensure

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L) levels are correct, as amidines compete with these ions.
  • Compound Dilution: Prepare 100x stocks in DMSO. Dilute into CAMHB in polypropylene tubes.

  • Plating: Dispense 50 µL of diluted compound into polypropylene 96-well plates.

  • Inoculum: Prepare a 0.5 McFarland suspension, dilute 1:100, then add 50 µL to wells (Final:

    
     CFU/mL).
    
  • Controls:

    • Positive: Pentamidine Isethionate (Sigma).

    • Solvent: DMSO (max 1% final concentration).

    • Sterility: Media only.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Analysis: Determine the lowest concentration with no visible growth.

Protocol B: Selectivity Index (Safety Profiling)

Efficacy is meaningless without safety. Amidines are historically nephrotoxic.

  • Cell Line: Vero cells (kidney epithelial) or HepG2 (liver).

  • Assay: MTT or Resazurin reduction assay.

  • Calculation:

    
    
    
    • Target: SI > 10 is good; SI > 50 is excellent.

    • Pentamidine Reference: Often has an SI between 5–20 depending on the strain.

References

  • Stokes, J. M., et al. (2017).[4] Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance.[4] Nature Microbiology. [Link][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link][3]

  • Boykin, D. W., et al. (1995). Anti-Pneumocystis carinii activity of bis-amidines of 2,5-bis(4-amidinophenyl)furan.[5][6] Journal of Medicinal Chemistry. [Link]

  • Te Dorsthorst, D. T., et al. (2002). Polystyrene surfaces change the antifungal susceptibility of Candida albicans to amphotericin B and other polyenes. Journal of Antimicrobial Chemotherapy. [Link](Note: Cited for the mechanism of cationic/amphiphilic drug binding to plastic).

  • Bai, Y., et al. (2021). Dual-Targeting Antimicrobial Mechanism of an Oligoamidine against Multidrug-Resistant Bacteria.[1] ResearchGate/Science. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control for Novel Phenyl-Morpholine Derivatives: A Case Study on 2-Morpholin-4-yl-2-phenylethylamine

A Note on the Target Compound: The specific molecule "2-Morpholin-4-yl-2-phenylethanimidamide" is not widely documented in publicly available scientific literature or commercial catalogs. This suggests it may be a novel...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: The specific molecule "2-Morpholin-4-yl-2-phenylethanimidamide" is not widely documented in publicly available scientific literature or commercial catalogs. This suggests it may be a novel compound or a less common derivative. Therefore, this guide will establish a comprehensive Quality Control (QC) framework using the closely related and well-characterized analogue, 2-Morpholin-4-yl-2-phenylethylamine , as a primary example. The principles and methodologies detailed herein are directly applicable and provide a robust foundation for developing specific QC criteria for novel derivatives like the target ethanimidamide.

For researchers and drug development professionals, ensuring the quality of starting materials and intermediates is paramount to the success of any project.[1] A well-defined set of QC criteria not only guarantees the identity and purity of a purchased chemical but also provides insight into its stability and potential reactivity in downstream applications. This guide offers a detailed, experience-driven approach to establishing such criteria.

Understanding the Molecular Identity and Potential Impurities

A robust QC program begins with a thorough understanding of the molecule's synthesis and potential by-products. While the exact synthesis of 2-Morpholin-4-yl-2-phenylethanimidamide is not published, we can infer a likely synthetic pathway for its amine analogue, 2-Morpholin-4-yl-2-phenylethylamine, to anticipate potential impurities. A common approach involves the reaction of 2-amino-1-phenylethanol with a suitable morpholine precursor or the reductive amination of a corresponding ketone.[2][3]

A plausible synthetic route starting from styrene oxide and morpholine is outlined below. This allows us to predict potential process-related impurities.

Styrene_Oxide Styrene Oxide Intermediate 2-Morpholino-1-phenylethanol Styrene_Oxide->Intermediate Ring Opening Impurity_A Impurity A: Unreacted Styrene Oxide Styrene_Oxide->Impurity_A Morpholine Morpholine Morpholine->Intermediate Ring Opening Impurity_B Impurity B: Unreacted Morpholine Morpholine->Impurity_B Chlorinated_Intermediate 4-(2-Chloro-2-phenylethyl)morpholine Intermediate->Chlorinated_Intermediate Chlorination Thionyl_Chloride SOCl₂ Product 2-Morpholin-4-yl-2-phenylethylamine Chlorinated_Intermediate->Product Amination Impurity_C Impurity C: Di-substituted by-product Chlorinated_Intermediate->Impurity_C Ammonia NH₃

Figure 1: A plausible synthetic pathway for 2-Morpholin-4-yl-2-phenylethylamine, highlighting potential process-related impurities.

This synthetic route suggests that key potential impurities could include unreacted starting materials (styrene oxide, morpholine), intermediates (2-morpholino-1-phenylethanol, 4-(2-chloro-2-phenylethyl)morpholine), and over-reaction by-products.

A Multi-tiered Approach to Quality Control Testing

A comprehensive QC strategy should encompass a range of analytical techniques to confirm the identity, purity, and other critical quality attributes of the material. The stringency of these tests will depend on the intended use of the material, for instance, research grade versus Good Manufacturing Practice (GMP) grade for clinical applications.

Tier 1: Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the purchased compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation of organic molecules.[4] The ¹H NMR spectrum should show the characteristic signals for the morpholine and phenyl protons, with appropriate chemical shifts and coupling patterns.[5][6][7] The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-O-C stretches for the morpholine ether linkage.

Tier 2: Purity and Impurity Profiling

This tier focuses on quantifying the amount of the desired compound and identifying and quantifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and detecting non-volatile organic impurities.[8][9] A validated, stability-indicating HPLC method should be used. For a compound like 2-Morpholin-4-yl-2-phenylethylamine, a reverse-phase method with UV detection is appropriate.[10][11]

  • Gas Chromatography (GC): GC is essential for detecting and quantifying residual solvents from the synthesis and purification processes.[12][13] The method should be able to separate and quantify all solvents used in the manufacturing process. Headspace GC is the preferred technique for this analysis.[14]

  • Inorganic Impurities: Tests for heavy metals and residue on ignition (sulfated ash) should be performed, especially for later-stage development materials, to assess the level of inorganic impurities.[15]

Tier 3: Physicochemical Properties

These tests provide information about the physical characteristics of the material.

  • Appearance: A visual inspection to ensure the material is a white to off-white solid, free from foreign matter.

  • Water Content (Karl Fischer Titration): This is a specific and accurate method for determining the water content in a sample.[16][17][18][19][20]

  • Solubility: The solubility in relevant solvents should be confirmed, as this can impact its use in subsequent reactions or formulations.

Comparative QC Specifications: Research vs. GMP Grade

The acceptance criteria for these tests will vary depending on the intended application. The following table provides a comparison of typical specifications for a research-grade and a GMP-grade material.

Test Research Grade Specification GMP Grade Specification Rationale
Appearance White to off-white solidWhite to off-white crystalline solidGMP grade requires more stringent control over physical form.
Identity (¹H NMR) Conforms to structureConforms to reference standardConfirms the chemical identity.
Assay (HPLC) ≥ 98.0%≥ 99.5%Higher purity is required for materials used in clinical applications.
Individual Unspecified Impurity (HPLC) ≤ 0.5%≤ 0.10%Tighter control of unknown impurities is critical for safety.[21][22]
Total Impurities (HPLC) ≤ 2.0%≤ 0.5%Minimizes the overall impurity load.[23][24]
Residual Solvents Report resultsMeets ICH Q3C limitsEnsures patient safety from potentially toxic solvents.[14][25]
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%Water can affect stability and reactivity.
Residue on Ignition Not required≤ 0.1%Controls the level of inorganic impurities.[15][26]
Heavy Metals Not required≤ 10 ppmA safety requirement for pharmaceutical ingredients.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for key analytical methods are essential.

HPLC Method for Purity and Impurity Determination

This method is a starting point and should be fully validated according to ICH Q2(R1) guidelines.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Karl Fischer Titration for Water Content
  • Apparatus: Coulometric Karl Fischer Titrator

  • Reagent: Karl Fischer reagent for coulometric titration

  • Procedure:

    • Standardize the instrument using a certified water standard.

    • Accurately weigh a suitable amount of the sample and add it to the titration cell.

    • Titrate to the endpoint.

    • The instrument will calculate the water content as a percentage.

Workflow for QC of a Novel Chemical Entity

The following diagram illustrates a typical workflow for the quality control of a new chemical entity upon receipt.

Start Receive Sample and Certificate of Analysis (CoA) Log_Sample Log Sample and Assign Tracking Number Start->Log_Sample Visual_Inspection Visual Inspection (Appearance) Log_Sample->Visual_Inspection Tier_1_Testing Tier 1 Testing: Identity (NMR, MS, IR) Visual_Inspection->Tier_1_Testing Tier_2_Testing Tier 2 Testing: Purity (HPLC) Residual Solvents (GC) Tier_1_Testing->Tier_2_Testing Tier_3_Testing Tier 3 Testing: Water Content (KF) Tier_2_Testing->Tier_3_Testing Compare_to_Spec Compare Results to Specifications Tier_3_Testing->Compare_to_Spec Decision Pass/Fail Decision Compare_to_Spec->Decision Release Release for Use Decision->Release Pass Reject Reject and Investigate Decision->Reject Fail

Figure 2: A typical workflow for the quality control testing of a newly received chemical entity.

Conclusion

Establishing a robust set of QC criteria is a critical, proactive step in drug discovery and development. While this guide uses 2-Morpholin-4-yl-2-phenylethylamine as a model, the principles of understanding potential impurities, employing a multi-tiered analytical approach, and setting phase-appropriate specifications are universally applicable. For a novel compound like 2-Morpholin-4-yl-2-phenylethanimidamide, this framework provides the necessary scientific rigor to ensure the quality and consistency of the material, thereby safeguarding the integrity of your research and development efforts.

References

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA: phenylacetaldehyde. Available from: [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • BrightSpec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Available from: [Link]

  • GSC Online Press. (2023, September 17). An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • ACS Publications. (2009, May 28). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. Available from: [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Available from: [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). Available from: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA. Available from: [Link]

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • HuLiDa. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available from: [Link]

  • NCBI. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. Available from: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available from: [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Available from: [Link]

  • JP. (n.d.). Water Determination (Karl Fischer Method). Available from: [Link]

  • QbD Group. (2026, February 18). The Role of Residual Solvent Testing in Pharmaceuticals. Available from: [Link]

  • Open Access Library Journal. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available from: [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available from: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • ResolveMass. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Available from: [Link]

  • EMA. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • EPA. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration, part of Test Methods for Evaluating Solid Wast. Available from: [Link]

Sources

Validation

Benchmarking 2-Morpholin-4-yl-2-phenylethanimidamide against commercial building blocks

2-Morpholin-4-yl-2-phenylethanimidamide: A Comprehensive Benchmarking Guide for Heterocycle Synthesis Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical for rapidly...

Author: BenchChem Technical Support Team. Date: March 2026

2-Morpholin-4-yl-2-phenylethanimidamide: A Comprehensive Benchmarking Guide for Heterocycle Synthesis

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for rapidly exploring chemical space. Amidines are highly versatile pharmacophores and irreplaceable precursors for the synthesis of nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines [1][1]. 2-Morpholin-4-yl-2-phenylethanimidamide (CAS: 1260656-44-7) represents a highly specialized, dual-functionalized amidine [2][2]. By incorporating both a lipophilic phenyl ring and a hydrophilic, basic morpholine ring at the


-carbon, this compound offers unique physicochemical properties compared to standard commercial alternatives.

This guide objectively benchmarks 2-Morpholin-4-yl-2-phenylethanimidamide against traditional amidine building blocks, evaluating its physicochemical profile, synthetic reactivity, and stability to empower drug development professionals in their library design.

Physicochemical Profiling & Benchmarking

To understand the utility of 2-Morpholin-4-yl-2-phenylethanimidamide, we must benchmark it against three standard commercial building blocks: Benzamidine (aromatic baseline), 2-Phenylacetamidine (benzylic baseline), and 2-Morpholinoacetamidine (hydrophilic baseline).

Table 1: Comparative Physicochemical Properties

Note: Calculated values (cLogP, pKa) are derived from standard cheminformatics models to illustrate relative trends.

Building BlockCAS NumberMW ( g/mol )cLogPBasic pKa (Amidine)Key Structural Trait
2-Morpholin-4-yl-2-phenylethanimidamide 1260656-44-7219.29~1.2~11.5Dual-functionalized

-carbon; balanced amphiphilicity.
Benzamidine 618-39-3120.150.811.6Unhindered aromatic; highly reactive but lacks sp3 character.
2-Phenylacetamidine 5677-33-8134.181.112.0Flexible benzylic; prone to

-deprotonation.
2-Morpholinoacetamidine N/A143.19-0.5~11.0Highly hydrophilic; poor passive membrane permeability.

Causality in Design: The inclusion of the morpholine ring serves a dual purpose. First, its oxygen atom acts as a hydrogen-bond acceptor, frequently utilized in kinase inhibitors to interact with the ATP-binding hinge region. Second, it drastically improves aqueous solubility compared to purely aromatic amidines. The phenyl group offsets the polarity of the morpholine, maintaining a cLogP (~1.2) that is optimal for oral bioavailability (Lipinski's Rule of 5).

Synthetic Performance: Pyrimidine Ring Construction

Amidines act as powerful 1,3-dinucleophiles, coordinating with transition metals or reacting directly with electrophiles to form aza-heterocycles [3][3]. The most common benchmarking reaction for amidine reactivity is the condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) to yield substituted pyrimidines.

Mechanistic Pathway

G A Amidine Building Block C Nucleophilic Attack (C-N Bond Formation) A->C Base / Heat B 1,3-Dicarbonyl (Acetylacetone) B->C D Intramolecular Cyclization C->D Intermediate E Dehydration (-2 H2O) D->E F Substituted Pyrimidine E->F Aromatization

Caption: Standard condensation mechanism of amidines with 1,3-dicarbonyls to form pyrimidines.

Experimental Protocol: Synthesis of 2-(morpholino(phenyl)methyl)-4,6-dimethylpyrimidine

Because 2-Morpholin-4-yl-2-phenylethanimidamide contains bulky


-substituents, it exhibits distinct kinetic behavior compared to unhindered benzamidine. The following self-validating protocol accounts for this steric hindrance.

Step-by-Step Methodology:

  • Free-Basing (Critical Step): Suspend 2-Morpholin-4-yl-2-phenylethanimidamide hydrochloride (1.0 mmol) in 5 mL of anhydrous ethanol. Add sodium ethoxide (1.1 mmol) and stir at room temperature for 30 minutes.

    • Scientific Rationale: Amidines are supplied as stable hydrochloride salts. They must be neutralized in situ to liberate the nucleophilic free base.

  • Condensation: Add acetylacetone (1.2 mmol) dropwise to the reaction mixture.

  • Cyclization & Reflux: Heat the mixture to reflux (78 °C) for 16 hours.

    • Scientific Rationale: The steric bulk of the

      
      -phenyl and 
      
      
      
      -morpholino groups slows the initial nucleophilic attack on the carbonyl carbon. While benzamidine condensations often complete in 4-6 hours, this bulky building block requires extended reflux to drive the cyclization and subsequent dehydration.
  • Work-up: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (15 mL) and saturated aqueous NaHCO3 (15 mL).

    • Scientific Rationale: A basic aqueous workup is mandatory. The morpholine nitrogen (pKa ~8.3) will protonate under acidic conditions, trapping the desired product in the aqueous layer. NaHCO3 ensures the product remains neutral and partitions into the organic phase.

  • Purification: Extract the aqueous layer twice more with ethyl acetate. Combine organic layers, dry over anhydrous Na2SO4, filter, and purify via flash column chromatography (Dichloromethane:Methanol gradient).

Stability and Hydrolysis Resistance

A common liability of aliphatic amidines is their susceptibility to hydrolysis, reverting to the corresponding amides under aqueous acidic or basic conditions.

To benchmark stability, we evaluate the hydrolysis half-life of these building blocks in buffered aqueous solutions (pH 7.4, 37 °C).

BenchmarkingWorkflow Start Select Amidine Building Blocks Physico Physicochemical Profiling (LogP, pKa) Start->Physico React Reactivity Assay (Pyrimidine Synthesis) Start->React Stability Hydrolysis Stability Testing Start->Stability Analyze LC-MS / NMR Data Acquisition Physico->Analyze React->Analyze Stability->Analyze Report Benchmarking Matrix Generation Analyze->Report

Caption: Multiparametric benchmarking workflow for amidine building blocks.

Hydrolysis Resistance Analysis:

  • 2-Phenylacetamidine: Highly susceptible to hydrolysis. The unhindered

    
    -carbon allows water molecules easy access to the electrophilic imine carbon.
    
  • 2-Morpholin-4-yl-2-phenylethanimidamide: Exhibits superior hydrolytic stability .

  • Causality: The dense steric shielding provided by the adjacent phenyl ring and the morpholine chair conformation physically blocks the trajectory of incoming water molecules (the Bürgi-Dunitz angle of attack). This makes it highly stable in aqueous high-throughput screening (HTS) libraries and physiological conditions.

Conclusion & Application Matrix

When benchmarked against commercial alternatives, 2-Morpholin-4-yl-2-phenylethanimidamide proves to be a premium building block for advanced drug discovery. While its steric bulk requires slightly harsher conditions (longer reflux times) for heterocycle synthesis, this same bulk imparts excellent hydrolytic stability.

Application Matrix:

  • Kinase Inhibitor Design: Use to synthesize pyrimidine/quinazoline cores where the morpholine group is pre-installed to target the solvent-exposed region or hinge region.

  • GPCR Ligands: The basic morpholine nitrogen provides a critical salt-bridge interaction point for aspartate/glutamate residues in GPCR binding pockets.

  • Fragment-Based Drug Discovery (FBDD): Its balanced cLogP and high sp3 fraction make it an ideal fragment for library inclusion.

References

  • Aly, A. A., Bräse, S., & Gomaa, M. A.-M. (2018). "Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, vi, 85-138. Available at:[Link]

  • Wang, Y., et al. (2025). "Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles." RSC Advances. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Morpholin-4-yl-2-phenylethanimidamide

[1] Executive Summary & Chemical Profile 2-Morpholin-4-yl-2-phenylethanimidamide is a functionalized organic amidine featuring a morpholine ring and a phenyl group.[1] In drug discovery, this structural motif is often ut...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

2-Morpholin-4-yl-2-phenylethanimidamide is a functionalized organic amidine featuring a morpholine ring and a phenyl group.[1] In drug discovery, this structural motif is often utilized for its ability to modulate G-protein coupled receptors or kinase activity.

Because specific Safety Data Sheets (SDS) for niche intermediates like this are often sparse, disposal protocols must be derived from its functional moieties : the basic amidine group and the morpholine heterocycle.

Moiety Hazard Contribution Disposal Implication
Amidine Group Strong organic base (

); Corrosive/Irritant.
Segregate from acids to prevent exothermic neutralization.
Morpholine Ring Bioactive scaffold; Potential environmental toxin.High-temperature incineration required for complete ring destruction.
Phenyl Group Increases lipophilicity.Do not drain dispose ; high potential for bioaccumulation.
Hazard Assessment & Classification

Before disposal, the waste stream must be characterized under RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.

  • Primary Hazard: Corrosive (Basic) and Toxic (Irritant) .

  • Waste Code (RCRA): Likely D002 (Corrosive) if pH > 12.5 in solution; otherwise classified as Non-Listed Hazardous Organic Waste .

  • Physical State: Typically a solid or viscous oil.

CRITICAL WARNING: Do not assume this compound is benign. Morpholine derivatives can possess significant biological activity.[1][2][3] Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) unless toxicology data proves otherwise.

Pre-Disposal Stabilization & Packaging

Objective: Prevent environmental release and accidental exposure during transport.

A. Solid Waste (Pure Compound)
  • Containment: Place the substance in a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during compaction.

  • Bagging: Double-bag the jar in 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: 2-Morpholin-4-yl-2-phenylethanimidamide

    • Hazards: Organic Base, Toxic, Irritant.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Ensure the waste solvent is compatible.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Strong acids (HCl, H2SO4), Acid Chlorides, Chloroformates (risk of polymerization or heat generation).

  • pH Check: If the solution is aqueous, check pH. If pH > 12, label as Corrosive Base .

  • Container: Use HDPE carboys. Avoid metal containers due to potential amine-metal complexation or corrosion.

Detailed Disposal Workflow

This self-validating workflow ensures that the chemical is tracked from the bench to final destruction.

DisposalWorkflow Start Waste Generation (2-Morpholin-4-yl-2-phenylethanimidamide) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid Segregation Segregate from ACIDS (Prevent Exotherm) Solid->Segregation Liquid->Segregation ContainerSolid Double-Bagged HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Solvent Carboy (Label: Basic Organic) Segregation->ContainerLiquid If Liquid Tagging Apply Hazardous Waste Tag (List all constituents) ContainerSolid->Tagging ContainerLiquid->Tagging Storage Satellite Accumulation Area (Max 90 Days) Tagging->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup Destruction Incineration (Rotary Kiln) Pickup->Destruction

Figure 1: Decision matrix for the safe disposal of morpholine-amidine derivatives.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and facility contamination.

ScenarioProtocol
Minor Solid Spill (< 5g) 1. Don PPE (Nitrile gloves, lab coat, safety glasses).2. Gently sweep into a dust pan using a brush.3. Wipe area with a dilute acetic acid solution (5%) to neutralize residues.4. Dispose of all cleanup materials as hazardous waste.
Liquid Spill 1. Evacuate the immediate area.2. Cover spill with Amphoteric Absorbent (e.g., Neutrasorb or vermiculite).3. Do NOT use paper towels alone (volatile amines can release vapors).4. Scoop into a sealed bag.
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2. Morpholine derivatives can absorb through skin; seek medical observation if irritation persists.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2026). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.[4] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Morpholin-4-yl-2-phenylethanimidamide

As a Senior Application Scientist, I approach the handling of novel, pharmacologically active compounds not just as a regulatory requirement, but as a critical exercise in chemical risk mitigation. Handling 2-Morpholin-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, pharmacologically active compounds not just as a regulatory requirement, but as a critical exercise in chemical risk mitigation.

Handling 2-Morpholin-4-yl-2-phenylethanimidamide (CAS: 1260656-44-7)[1] requires an advanced operational strategy. This compound contains both a morpholine ring and an amidine functional group. Morpholine derivatives are notoriously corrosive, capable of causing severe skin burns, serious eye damage, and systemic toxicity via dermal absorption and inhalation[2][3]. Furthermore, amidines are strong organic bases that can cause localized tissue necrosis upon contact. Because this is an Active Pharmaceutical Ingredient (API) intermediate, it poses a high risk of powder aerosolization during routine laboratory tasks like weighing and transfer[4].

To ensure absolute safety and compliance with the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[5], the following guide details the causality behind our Personal Protective Equipment (PPE) choices and provides self-validating, step-by-step operational workflows.

Mechanistic Risk Assessment & PPE Causality

When dealing with dry API powders containing corrosive and toxic substructures, standard laboratory PPE (safety glasses and a cotton lab coat) is insufficient. The primary vectors of exposure are inhalation of aerosolized particulates and transdermal absorption.

We must implement a barrier system that accounts for the specific chemical permeation rates of morpholine and the electrostatic properties of fine organic powders.

Quantitative PPE Specification Table
PPE CategoryRequired EquipmentSpecification / StandardCausality (Why this is chosen)
Respiratory Powered Air-Purifying Respirator (PAPR)NIOSH 42 CFR Part 84; HEPA/P100 filters; APF 25–1000[6]API powders easily aerosolize. PAPRs provide positive pressure, preventing inhalation of toxic micro-particulates without the need for fit-testing[6].
Dermal (Hands) Butyl-rubber gloves (Outer) over Nitrile (Inner)Minimum 0.3 mm thickness for outer layerMorpholine derivatives rapidly permeate standard latex and thin nitrile[3]. Butyl rubber provides superior chemical resistance to corrosive amines.
Ocular/Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ (D3 rating for droplets)Morpholine causes severe, irreversible eye damage[3]. A face shield prevents catastrophic exposure during accidental rapid expansion or spills.
Body Anti-static, Flame-Retardant Coverall (e.g., Tyvek)ISO 13982-1 (Type 5 particulate protection)Fine organic powders generate static electricity, which can ignite or cause the powder to cling to standard cotton lab coats.

Operational Workflow: Weighing and Dissolution

The most hazardous phase of handling 2-Morpholin-4-yl-2-phenylethanimidamide is the transfer of the dry powder from its primary container to a reaction vessel. This procedure must be conducted within a Vented Balance Enclosure (VBE) or an isolated glovebox.

Step 1: Pre-Operational Verification

  • Verify the VBE face velocity is between 60–100 feet per minute (fpm). Self-validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • Inspect butyl-rubber gloves for micro-tears using the inflation method. Don inner nitrile gloves, then the outer butyl gloves.

  • Power on the PAPR unit and verify battery life and airflow rate before entering the containment suite.

Step 2: Anti-Static Preparation

  • Wipe down the interior of the VBE and the analytical balance with an anti-static solution.

  • Place an anti-static bar (ionizer) near the balance to neutralize the static charge of the 2-Morpholin-4-yl-2-phenylethanimidamide powder, preventing it from "jumping" off the spatula.

Step 3: Dispensing

  • Open the primary container only when fully inside the VBE.

  • Use a grounded, stainless-steel spatula to transfer the powder into a pre-tared, sealable glass vial.

  • Critical Causality: Do not use plastic weigh boats. The static charge of plastic will cause the amidine powder to adhere, leading to inaccurate yields and increased exposure risk during cleanup.

  • Cap the vial tightly before removing it from the VBE.

Step 4: In-Situ Decontamination

  • Because the compound is a strong base, wipe the spatula and balance area with a mildly acidic cleaning solution (e.g., 1% citric acid) to neutralize residual powder, followed by a 70% isopropanol wipe.

  • Doff the outer butyl gloves inside the VBE and dispose of them in a sealed hazardous waste bag.

Logical Workflow & Spill Response Visualization

The following diagram outlines the logical progression of handling this compound, including the critical decision matrix for spill response.

G A Hazard Assessment: 2-Morpholin-4-yl-2-phenylethanimidamide B Don Required PPE (PAPR, Butyl Gloves, Tyvek) A->B C Transfer to Vented Balance Enclosure B->C D Spill Occurred? C->D E Execute Synthesis/ Assay Protocol D->E No F Evacuate & Deploy Chemical Spill Kit D->F Yes G Decontamination & Hazardous Waste Disposal E->G F->G

Workflow for handling 2-Morpholin-4-yl-2-phenylethanimidamide and spill response.

Emergency Spill Protocol

If a spill occurs outside of primary containment, the high toxicity and corrosivity of the morpholine substructure dictate an immediate, structured response.

Step-by-Step Spill Mitigation:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Allow the HVAC system to clear any initial aerosolized dust.

  • Upgrade PPE: The spill responder must don a PAPR (if not already wearing one) and heavy-duty butyl-rubber boots and gloves[7].

  • Containment (Do Not Sweep): Causality: Sweeping dry API powder forces it into the air, drastically increasing inhalation risk. Instead, gently cover the powder with damp absorbent pads (moistened with water or a weak acidic buffer) to suppress dust.

  • Collection: Use non-sparking, disposable plastic scoops to lift the damp absorbent pads and the neutralized compound into a hazardous waste drum.

  • Surface Decontamination: Wash the spill area with a weak acidic solution to neutralize the amidine base, followed by soap and water. Test the surface pH to ensure it has returned to neutral (pH 6-8) before reopening the area.

References

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Pharmaceutical Research Laboratories. Available at: [Link]

  • Redox. "Safety Data Sheet Morpholine Revision 5." Redox. Available at: [Link]

  • Sigma-Aldrich (Lakeland). "Safety Data Sheet: Morpholine." Sigma-Aldrich. Available at: [Link]

  • USP. "General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings." USP 39–NF 34. Available at:[Link]

  • HeighTech Safety. "What is a Powered Air Purifying Respirator? Learn More!" HeighTech Safety. Available at: [Link]

Sources

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